N-methylazetidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-5-4-2-6-3-4/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPTWMKTGPWPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435457 | |
| Record name | N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247069-31-4 | |
| Record name | N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-methylazetidin-3-amine: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of N-methylazetidin-3-amine, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental chemical properties, three-dimensional structure, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is grounded in established scientific principles, explaining not just the "what" but the "why" behind its utility and synthetic manipulation.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of small molecule drug design, nitrogen-containing heterocycles are of paramount importance. Among these, the azetidine ring, a four-membered saturated heterocycle, occupies a unique and valuable space. Its significance is derived from a delicate balance of properties: the inherent ring strain (approximately 25.4 kcal/mol) makes it reactive enough for synthetic elaboration but significantly more stable and easier to handle than its three-membered aziridine counterpart[1][2]. This strain, coupled with its conformational rigidity and three-dimensional character, allows the azetidine motif to serve as a versatile "sp3-rich" scaffold.
Incorporating an azetidine ring into a drug candidate can profoundly and beneficially impact its pharmacokinetic profile. It often leads to improved aqueous solubility, enhanced metabolic stability, and a lower tendency for off-target binding compared to more lipophilic, aromatic structures[3]. This compound, with its strategically placed amine functionalities, is a prime exemplar of this class, offering multiple vectors for chemical modification and library synthesis.
It is crucial to distinguish between two common isomers: 1-methylazetidin-3-amine , where the methyl group is on the ring nitrogen, and This compound (the primary subject of this guide), where the methyl group is on the exocyclic amine. This distinction is critical as it dictates the reactivity and synthetic utility of the molecule.
Molecular Architecture and Physicochemical Profile
The unique properties of this compound are a direct consequence of its molecular structure. Understanding this architecture is fundamental to its application.
Chemical Identity and Structure
-
IUPAC Name: this compound[4]
-
CAS Number: 247069-31-4[4]
-
Molecular Formula: C₄H₁₀N₂[4]
-
Canonical SMILES: CNC1CNC1[4]
-
InChIKey: NQPTWMKTGPWPMX-UHFFFAOYSA-N[4]
The structure features a strained four-membered ring with a secondary amine substituent at the 3-position. This arrangement presents two distinct nitrogen atoms: a secondary amine within the ring and a secondary amine outside the ring.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The computed properties of a molecule are invaluable for predicting its behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Weight | 86.14 g/mol | [4] |
| Exact Mass | 86.084398327 Da | [4] |
| XLogP3-AA (Lipophilicity) | -0.8 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Topological Polar Surface Area | 24.1 Ų | [4] |
Expert Interpretation: The negative XLogP3 value indicates that this compound is a hydrophilic molecule, predicting good aqueous solubility—a highly desirable trait for drug candidates. The presence of two hydrogen bond donors and two acceptors, combined with a low polar surface area, provides an excellent balance for interacting with biological targets while retaining the ability to cross cellular membranes. The lack of rotatable bonds signifies a conformationally constrained structure, which can be advantageous for achieving high binding affinity and selectivity for a target protein.
Reactivity and Synthetic Elaboration
The synthetic utility of this compound is defined by the differential reactivity of its two amine groups and the underlying strain of the azetidine ring.
Nucleophilicity and Basicity
Both nitrogen atoms possess lone pairs of electrons and are therefore nucleophilic and basic. However, their chemical environments are distinct:
-
Exocyclic Secondary Amine (-NHCH₃): This amine is generally the more reactive site for standard transformations like acylation, sulfonylation, and alkylation. It is less sterically hindered and its basicity is typical for a secondary dialkylamine.
-
Endocyclic Secondary Amine (Ring NH): This nitrogen is also nucleophilic, but its reactivity is tempered by its inclusion in the strained ring system. It will typically react only after the exocyclic amine has been functionalized or protected, or under more forcing conditions. Strong electrophiles can react here to form quaternary azetidinium salts[1].
This differential reactivity is the cornerstone of its use as a scaffold, allowing for selective, stepwise functionalization.
Common Synthetic Transformations
The primary utility of this compound is as a nucleophilic building block. It readily participates in reactions that form stable, covalent bonds, allowing its incorporation into larger, more complex molecules.
Caption: Common synthetic routes using this compound.
-
N-Acylation and N-Sulfonylation: The exocyclic amine readily attacks the electrophilic carbon of acyl chlorides or the sulfur of sulfonyl chlorides to form stable amide or sulfonamide linkages, respectively. These are fundamental reactions in drug discovery for probing structure-activity relationships (SAR).
-
N-Alkylation: The molecule can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones[6]. Reductive amination is often preferred as it is a milder, high-yielding method that avoids the over-alkylation issues sometimes seen with alkyl halides.
Synthetic Access to the Scaffold
While commercially available, understanding the synthesis of the scaffold itself is instructive. A common and versatile approach involves the reductive amination of a suitable N-protected azetidin-3-one precursor using methylamine, followed by deprotection[1]. This strategy allows for the synthesis of a wide array of 3-aminoazetidine derivatives.
Caption: A general workflow for the synthesis of the title compound.
Role in Drug Design and Development
The incorporation of the this compound moiety into a lead compound is a strategic decision aimed at optimizing its drug-like properties.
As a Bioisostere and Pharmacophore Element
This scaffold can act as a bioisostere for other common chemical groups. For instance, a functionalized azetidine can replace a more flexible piperidine or a lipophilic aromatic ring, often leading to improved properties. The defined three-dimensional exit vectors from the azetidine core allow for precise positioning of substituents to interact with specific pockets of a target protein, enhancing potency and selectivity.
Impact on Pharmacokinetics
The azetidine core is a recognized "metabolic stabilizer." Its strained C-H bonds are often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to less strained aliphatic systems. This can increase the half-life of a drug in the body. Furthermore, its inherent polarity, as discussed, is a powerful tool for improving solubility and reducing the risk of compound precipitation or poor absorption. Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, validating its importance in modern pharmaceuticals[3].
Caption: Logic for using the azetidine scaffold in lead optimization.
Exemplary Experimental Protocol: N-Acylation
To illustrate the practical application of its chemistry, the following section details a robust, self-validating protocol for the N-acylation of this compound.
Objective: To synthesize N-(azetidin-3-yl)-N-methylbenzamide from this compound and benzoyl chloride.
Causality: The reaction relies on the superior nucleophilicity of the exocyclic secondary amine, which selectively attacks the electrophilic carbonyl carbon of benzoyl chloride. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively solubilizes the reactants.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Separatory funnel, rotary evaporator, silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Electrophile Addition: Add a solution of benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM to a dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine (to aid phase separation).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure N-(azetidin-3-yl)-N-methylbenzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
As a small, reactive amine, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not publicly available, the properties of similar compounds suggest the following precautions.
-
Hazards: Likely to be corrosive and may cause skin and eye burns[7]. It may be harmful if swallowed or inhaled. Amines can be respiratory irritants[8].
-
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood[9][10].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[10].
-
Avoid breathing vapors or mist[9].
-
Wash hands thoroughly after handling[7].
-
-
Storage:
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of a strained, sp3-rich core and differentially reactive amine functionalities provides a robust platform for the synthesis of novel chemical entities. By leveraging its distinct physicochemical properties, drug development professionals can systematically enhance the solubility, metabolic stability, and target engagement of lead compounds, thereby accelerating the journey from initial hit to clinical candidate. A thorough understanding of its structure, reactivity, and handling is essential for unlocking its full potential in the pursuit of next-generation therapeutics.
References
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-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. Available from: [Link]
- ChemicalBook. N-Methyl-1-methylazetidin-3-amine. (2025).
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PubChem. 1-methylazetidin-3-amine. National Center for Biotechnology Information. Available from: [Link]
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RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Available from: [Link]
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A Technical Guide to the Identification and Characterization of N-methylazetidin-3-amine
Executive Summary
This technical guide provides an in-depth framework for the unambiguous identification and characterization of N-methylazetidin-3-amine, a crucial building block in contemporary drug discovery and development. A significant point of confusion in literature and commercial databases is the existence of its structural isomer, 1-methylazetidin-3-amine, which possesses a different Chemical Abstracts Service (CAS) number and distinct chemical properties. This document serves to disambiguate these structures, establish the correct CAS number for this compound, and detail the analytical methodologies required for its definitive identification. We will explore the core principles behind spectroscopic and chromatographic techniques, providing both theoretical grounding and practical, field-tested protocols for researchers, chemists, and quality control professionals.
Introduction and Structural Disambiguation
The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This compound, with its secondary amine functionality, is a versatile synthon for introducing this four-membered ring into larger molecules. However, its utility is predicated on the correct identification of its structural form.
The primary challenge lies in distinguishing this compound from its isomer, 1-methylazetidin-3-amine. In the target compound, the methyl group is attached to the exocyclic amine, resulting in a secondary amine. In the isomer, the methyl group is on the ring nitrogen, creating a tertiary amine within the ring and a primary exocyclic amine. This seemingly minor difference has profound implications for reactivity, biological activity, and analytical signature.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
| 86 | [C₄H₁₀N₂]⁺˙ | Molecular Ion |
| 71 | [C₃H₇N₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |
| 57 | [C₃H₇N]⁺ | Alpha-cleavage involving the azetidine ring, leading to the loss of CH₂=NH. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information by mapping the chemical environments of ¹H and ¹³C nuclei.
¹H NMR (Predicted, in CDCl₃, ~400 MHz): The spectrum is expected to be relatively simple but informative. The key is the integration ratio and the splitting patterns (multiplicity).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.6 - 3.8 | Triplet (t) | 2H | CH₂-N(ring) | Protons on carbons adjacent to the ring nitrogen. |
| ~ 3.3 - 3.5 | Multiplet (m) | 1H | CH-N(exocyclic) | The single proton on the carbon bearing the amino group. |
| ~ 2.9 - 3.1 | Triplet (t) | 2H | CH₂-N(ring) | Protons on carbons adjacent to the ring nitrogen. |
| ~ 2.4 | Singlet (s) | 3H | N-CH₃ | Methyl protons on the exocyclic nitrogen. |
| ~ 1.5 - 2.0 | Broad Singlet (br s) | 2H | NH (ring) & NH (exo) | Amine protons; chemical shift is variable and depends on concentration and solvent. Signal disappears upon D₂O exchange. [1] |
¹³C NMR (Predicted, in CDCl₃, ~100 MHz):
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~ 55 - 60 | CH₂ (ring carbons) | Azetidine ring carbons adjacent to the ring nitrogen. |
| ~ 45 - 50 | CH (substituted ring carbon) | The carbon atom bonded to the exocyclic amine. |
| ~ 35 - 40 | N-CH₃ | Methyl carbon on the exocyclic amine. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The presence of N-H bonds in both the ring and the exocyclic amine is a key diagnostic feature. [2]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Medium, Sharp | Characteristic of secondary amines. The presence of two N-H environments (ring and exocyclic) may lead to a complex or broadened peak. [1] |
| 2800 - 3000 | C-H Stretch | Strong | Aliphatic C-H bonds from the methyl and azetidine methylene groups. |
| 1590 - 1650 | N-H Bend (Scissoring) | Medium to Weak | Confirms the presence of the N-H group. |
| 1020 - 1220 | C-N Stretch | Medium | Associated with the carbon-nitrogen bonds in the molecule. [3]|
Chromatographic Analysis and Protocols
Chromatography separates the analyte from impurities, and when coupled with a detector like a mass spectrometer (GC-MS), it provides a powerful tool for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Insight: Direct analysis of amines by GC can be challenging. Their basic nature leads to strong interactions with acidic silanol groups on standard silica-based columns, causing severe peak tailing and poor resolution. [4]Therefore, using a base-deactivated column is not just a recommendation; it is a requirement for reliable analysis.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Vortex until fully dissolved.
-
Rationale: A volatile, polar solvent is chosen to ensure good sample introduction and compatibility with the injection system.
-
-
Instrumentation & Conditions:
-
GC Column: Use a mid-polarity capillary column with base deactivation (e.g., Agilent DB-5ms, J&W DB-17, or a dedicated amine analysis column like a CP-Sil 13 CB). [5] * Injector: Split/Splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, at a constant flow rate of ~1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: The temperature program starts low to trap volatile components on the column and then ramps to elute the analyte and any higher-boiling impurities.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 300.
-
-
Data Analysis:
-
Confirm the retention time of the analyte peak against a certified reference standard.
-
Analyze the mass spectrum of the peak and compare it to the expected fragmentation pattern (see Section 3.1). The library match should be treated with caution unless the library entry has been verified for this specific isomer.
-
High-Performance Liquid Chromatography (HPLC)
Expert Insight: Due to its high polarity and lack of a strong chromophore, this compound is poorly retained on standard reversed-phase columns (like C18) and is invisible to UV detectors. Analysis requires either specialized columns (e.g., HILIC, mixed-mode) or, more commonly, pre-column derivatization. [6][7]Derivatization attaches a UV-active or fluorescent molecule to the amine, drastically improving both retention and detectability.
Protocol: HPLC-UV Analysis via Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Prepare and adjust pH as required.
-
Dansyl Chloride Solution: Dissolve 5 mg/mL of dansyl chloride in acetone. Prepare fresh daily and protect from light.
-
Rationale: The derivatization reaction is base-catalyzed, requiring a buffered, high-pH environment.
-
-
Derivatization Procedure:
-
In a microvial, combine 100 µL of the analyte solution (in water or acetonitrile) with 200 µL of the borate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex briefly and incubate in a heating block at 60 °C for 30 minutes in the dark.
-
After incubation, add 100 µL of a quenching solution (e.g., 2% methylamine solution) to react with excess dansyl chloride.
-
Dilute the final solution with the mobile phase initial conditions before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 30% B, hold for 1 min.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
Rationale: The dansyl derivative is significantly more hydrophobic, allowing for good retention and separation on a standard C18 column using a water/acetonitrile gradient.
-
-
Data Analysis:
-
Identify the peak for the derivatized analyte by comparing its retention time to a derivatized certified reference standard.
-
Quantification can be performed by generating a calibration curve using standards prepared with the same derivatization protocol.
-
Conclusion
The definitive identification of this compound is a critical step in its application within research and development. This guide establishes CAS 247069-31-4 as the correct identifier for the free base and highlights the essential need to distinguish it from its isomer, 1-methylazetidin-3-amine (CAS 959957-92-7). Successful characterization hinges on a multi-faceted analytical approach. Mass spectrometry reveals the molecular weight and key fragmentation patterns, while NMR spectroscopy provides an unambiguous map of the molecular structure. For routine purity and identity checks, chromatographic methods like GC-MS and HPLC are indispensable, provided that protocols are optimized—using base-deactivated columns for GC and derivatization for HPLC—to handle the specific chemical nature of this polar amine. By applying the principles and protocols outlined herein, scientists can ensure the quality, integrity, and validity of their work involving this valuable chemical entity.
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Sigma-Aldrich. This compound dihydrochloride | 136293-86-2. [8]CP Lab Safety. This compound, 95% Purity, C4H10N2, 250 mg. []A2B Chem. 3-Amino-1-methylazetidine Dihydrochloride | 1139634-75-5. [10]Smolecule. N,N-Diethyl-3-methylazetidin-3-amine. [11]National Center for Biotechnology Information. PubChem Compound Summary for CID 10086969, this compound. [12]Santa Cruz Biotechnology. 3-Amino-1-N-methyl-azetidine dihydrochloride | CAS 959918-41-3. [13]ChemScene. 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride | 1803609-11-1. [14]Synblock. N,N,3-trimethylazetidin-3-amine | CAS 149696-13-9. [15]Benchchem. This compound dihydrochloride | 136293-86-2. [16]ChemicalBook. 1-METHYLAZETIDIN-3-AMINE | 959957-92-7. ChemicalBook. 3-Amino-1-Boc-3-methyl-azetidine | 1158758-77-0. [17]ChemicalBook. 1-METHYLAZETIDIN-3-AMINE CAS#: 959957-92-7. [18]National Center for Biotechnology Information. PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. [19]BLD Pharm. This compound hydrochloride | 1521828-13-6. [20]BLDpharm. 3-(N-Methyl-N-Boc-amino)-3-methylazetidine hydrochloride. [21]American Chemical Society. Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [22]LGC Standards. This compound Dihydrochloride. [23]Amerigo Scientific. 3-amino-1-N-Methyl-azetidine dihydrochloride. [24]BLD Pharm. N,N-Dimethylazetidin-3-amine | 138022-85-2. [25]National Center for Biotechnology Information. PubChem Compound Summary for CID 10351656, N,N-dimethylazetidin-3-amine. [26]National Center for Biotechnology Information. PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. [27]PubChemLite. This compound dihydrochloride (C4H10N2). [2]Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [6]SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [28]Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [29]ResearchGate. Infrared spectra of (a) CH3NH2 at 20 K; (b) after 30 min of VUV... [1]Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [30]Manchester Organics. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. [31]Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [4]Sigma-Aldrich. Amines Analysis by Packed Column GC. [7]Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [3]Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [32]University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [33]MDPI. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [34]ResearchGate. GC-MS analysis of eight aminoindanes using three derivatization reagents. [35]National Center for Biotechnology Information. PubChem Compound Summary for CID 67918599, N-methylazetidin-2-amine;dihydrochloride. [36]ResearchGate. Typical HPLC determination of methylamine (CH3-NH2) coming from the... [37]MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [5]Agilent. Analysis of primary, secondary and tertiary amines.
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Technical Guide to the Spectral Analysis of N-methylazetidin-3-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: N-methylazetidin-3-amine (CAS: 959957-92-7) is a functionalized four-membered heterocyclic compound.[1][2] Its structure, incorporating a strained azetidine ring, a tertiary amine (the N-methyl group), and a primary amine, makes it a valuable building block in medicinal chemistry. The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) provides unique conformational rigidity and reactivity, distinct from its less strained five-membered pyrrolidine counterparts.[2][3] This guide provides a detailed analysis of the expected spectral characteristics of this compound, offering a predictive framework for researchers engaged in its synthesis and application. Due to the limited availability of public experimental spectra, this document synthesizes data from analogous structures and established spectroscopic principles to provide a robust theoretical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis predicts distinct signals for the N-methyl group and the three unique positions on the azetidine ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| a | -CH₃ | ~2.4 | Singlet (s) | 3H | Protons of the methyl group attached to the ring nitrogen are deshielded, appearing as a singlet. |
| b | -CH₂- (ring, adjacent to N) | ~3.4 - 3.6 | Triplet (t) | 2H | Methylene protons at C2/C4 are deshielded by the adjacent nitrogen. They are chemically equivalent and split by the C3 proton. |
| c | -CH- (ring, with -NH₂) | ~3.0 - 3.2 | Quintet | 1H | The methine proton at C3 is coupled to the two adjacent methylene groups (C2/C4). |
| d | -NH₂ | ~1.5 (broad) | Singlet (br s) | 2H | Protons of the primary amine often appear as a broad singlet and can exchange with D₂O. The chemical shift is highly dependent on concentration and solvent.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is anticipated to display three signals, reflecting the three chemically distinct carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Label | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C1 | -CH₃ | ~45 | The N-methyl carbon signal is typical for aliphatic amines. |
| C2 | -CH₂- | ~60 | The ring carbons adjacent to the nitrogen (C2/C4) are deshielded and equivalent. |
| C3 | -CH- | ~50 | The carbon bearing the primary amino group (C3). |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The molecular formula of this compound is C₄H₁₀N₂. With an even number of nitrogen atoms, its nominal molecular weight is 86 g/mol , and the molecular ion peak (M⁺) is expected at an m/z of 86.[5] The fragmentation is predicted to be dominated by alpha-cleavage, a characteristic pathway for amines.[5]
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula | Comments |
|---|---|---|---|
| 86 | Molecular Ion [M]⁺ | [C₄H₁₀N₂]⁺ | Confirms the molecular weight of the compound. |
| 57 | [M - C₂H₃N]⁺ | [C₂H₅N]⁺ | Loss of the azetidine ring fragment via cleavage adjacent to the primary amine. |
| 56 | [M - CH₄N]⁺ | [C₃H₆N]⁺ | Result of alpha-cleavage adjacent to the ring nitrogen, leading to the loss of a CH₂NH₂ radical. This is expected to be a major fragment. |
| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ | A characteristic fragment for azetidine rings, corresponding to an ethyleneimine radical cation. |
| 30 | [CH₄N]⁺ | [CH₄N]⁺ | A common fragment for primary amines, corresponding to [CH₂=NH₂]⁺.[5] |
Visualization of Predicted Fragmentation
The primary fragmentation pathway involves alpha-cleavage, which stabilizes the resulting cation through resonance.
Caption: Predicted major fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC/MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The spectrum will be characterized by absorptions from the N-H bonds of the primary amine, C-H bonds, and C-N bonds.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
|---|---|---|---|---|
| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Primary amines typically show two distinct bands in this region (symmetric and asymmetric stretching).[6] |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Strong | Characteristic of sp³ hybridized C-H bonds. |
| 2805 - 2780 | C-H Stretch | N-Methyl | Medium | A characteristic sharp peak for N-methyl groups on saturated amines, often seen just below the main C-H stretching region.[7] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | Confirms the presence of a primary amine.[6] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium-Weak | Corresponds to the stretching of both the ring and exocyclic C-N bonds.[6] |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Strong, Broad | An out-of-plane bending vibration that is also characteristic of primary amines.[6] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates first.
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
Summary and Conclusion
This guide outlines the predicted NMR, MS, and IR spectral data for this compound. The structural features—a primary amine, a tertiary N-methylated amine, and a strained azetidine ring—give rise to a unique and identifiable spectral fingerprint. The ¹H NMR should feature four distinct signals, while the ¹³C NMR should show three. The mass spectrum is expected to be dominated by a base peak at m/z 56 resulting from alpha-cleavage. The IR spectrum will be characterized by the distinctive N-H stretching and bending vibrations of the primary amine. These predictive data, grounded in established spectroscopic principles, provide a comprehensive reference for the characterization of this important synthetic building block.
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Introduction: The Strategic Importance of Small N-Heterocycles in Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of N-methylazetidin-3-amine for Pharmaceutical Development
Small, saturated nitrogen-containing heterocycles are privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structures provide precise vectoral exits for substituents, enabling meticulous exploration of chemical space and optimization of drug-target interactions. Among these, the azetidine ring, a four-membered heterocycle, has emerged as a valuable building block, offering a unique balance of structural rigidity and favorable physicochemical properties compared to more flexible acyclic amines or larger rings.
This compound (C₄H₁₀N₂) is a bifunctional molecule incorporating both a secondary amine within the strained ring system and a secondary N-methylamine substituent.[1][2] This structure presents a unique profile of basicity, polarity, and hydrogen bonding potential, making it an attractive synthon for introducing the azetidine motif into lead compounds to enhance potency, selectivity, or pharmacokinetic profiles. However, the successful progression of any candidate molecule from discovery to clinical development is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life.
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable data generation. We will proceed from foundational principles to detailed experimental workflows, ensuring a self-validating approach to characterization.
Foundational Physicochemical Properties
Before embarking on experimental studies, a review of the known and computed properties of this compound provides a critical baseline. These values, primarily sourced from computational models, help in the design of analytical methods and in predicting the molecule's general behavior.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem CID 10086969[1] |
| Molecular Weight | 86.14 g/mol | PubChem CID 10086969[1] |
| IUPAC Name | This compound | PubChem CID 10086969[1] |
| SMILES | CNC1CNC1 | PubChem CID 10086969[1] |
| Topological Polar Surface Area | 24.1 Ų | PubChem CID 10086969[1] |
| Computed XLogP3-AA | -0.8 | PubChem CID 10086969[1] |
Expert Insight: The negative XLogP value suggests high hydrophilicity, predicting good aqueous solubility. The presence of two basic nitrogen atoms means that solubility will be highly dependent on pH. The molecule will be protonated and exist as a water-soluble salt in acidic conditions.[3] Therefore, characterization across a physiological pH range is essential. The hydrochloride salt form is commonly available and often used to improve handling and solubility of basic amines.[4][5][6]
A Framework for Comprehensive Solubility Profiling
Solubility dictates the achievable concentration of a drug in the gastrointestinal tract and bloodstream, directly impacting its absorption and bioavailability. We will outline protocols for both kinetic and thermodynamic solubility, as they provide different but complementary insights for drug development.
Causality Behind Solvent Selection
The choice of solvents is not arbitrary; it is designed to simulate biological environments and processing conditions.
-
Aqueous Buffers (pH 2.0, 7.4, 9.0): These represent the acidic environment of the stomach, the physiological pH of blood plasma, and a basic condition, respectively. Given the amine functionalities, this compound will be fully protonated at pH 2.0, partially protonated at pH 7.4, and largely in its free base form at pH 9.0, leading to expectedly different solubility profiles.
-
Phosphate-Buffered Saline (PBS): This mimics the ionic strength of physiological fluids.
-
Organic Solvents (DMSO, Ethanol): Dimethyl sulfoxide (DMSO) is a standard solvent for storing compounds in high-throughput screening libraries, while ethanol is a common solvent in formulation and manufacturing.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This gold-standard method measures the true equilibrium solubility of a compound.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of this compound (e.g., 10 mg) to 1 mL of each selected solvent in separate glass vials. The excess solid is crucial to ensure equilibrium is reached with the solid state.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) on a shaker for 24-48 hours. This duration is chosen to ensure the dissolution process reaches a true equilibrium. A preliminary time-course experiment can validate the minimum required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Centrifuge the samples (e.g., 15 minutes at 14,000 rpm) to pellet any remaining suspended solid.
-
Sampling & Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed. Perform a precise serial dilution of the supernatant into a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted samples against a standard calibration curve of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. Chromatographic methods are preferred for their ability to separate the parent compound from any potential impurities or early-stage degradants.[7][8]
Data Presentation: Solubility Profile
All quantitative data should be consolidated for clear interpretation.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 0.1 M HCl | 2.0 | 25 | Experimental Value | Calculated Value |
| PBS | 7.4 | 25 | Experimental Value | Calculated Value |
| 0.1 M Borate Buffer | 9.0 | 25 | Experimental Value | Calculated Value |
| Water | ~7.0 | 25 | Experimental Value | Calculated Value |
| DMSO | N/A | 25 | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value |
Rigorous Stability Assessment: A Forced Degradation Approach
Stability testing is a non-negotiable component of drug development, revealing potential degradation pathways and informing storage conditions, shelf-life, and formulation strategies. Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition.
Experimental Workflow for Characterization
The logical flow from initial characterization to stability assessment is crucial for an efficient development program.
Caption: Postulated Degradation Pathways for this compound.
Conclusion and Forward Look
A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in drug development. The methodologies outlined in this guide provide a robust, scientifically-grounded framework for generating the critical data required for lead optimization, pre-formulation, and CMC activities. By explaining the causality behind experimental choices and adhering to self-validating protocols, researchers can generate high-quality, reliable data. This enables informed decisions, mitigates development risks, and ultimately accelerates the journey of novel therapeutics from the laboratory to the clinic.
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N-methylazetidin-3-amine and its Derivatives in Medicinal Chemistry: A Guide to Synthesis, Bioisosterism, and Therapeutic Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1] Its inherent ring strain, conformational rigidity, and three-dimensional character offer significant advantages in optimizing the physicochemical and pharmacokinetic profiles of bioactive molecules.[1] This guide focuses on a particularly valuable building block: N-methylazetidin-3-amine. We will explore its synthesis, its strategic role as a constrained bioisostere, and the diverse therapeutic applications of its derivatives, ranging from central nervous system modulators to novel anti-infective and anti-cancer agents. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a robust framework for leveraging this unique scaffold in drug development programs.
The Strategic Value of the Azetidine Core
In an era where drug candidates often suffer from poor solubility and metabolic instability, medicinal chemists are increasingly "escaping flatland" by incorporating sp³-rich, saturated heterocyclic systems.[2] The azetidine ring is a premier example of such a scaffold. Its unique structural properties—a blend of rigidity and high ring strain—confer improved aqueous solubility, greater metabolic stability, and a defined conformational presentation to biological targets compared to more flexible or lipophilic analogues.[1]
This compound (IUPAC Name: this compound, CAS: 247069-31-4) and its structural isomer, 1-methylazetidin-3-amine (CAS: 959957-92-7), are powerful building blocks that exemplify these advantages.[3][4] This guide focuses on the former, where the exocyclic amine is methylated. This molecule serves as a compact, conformationally restricted diamine fragment, a valuable bioisostere for larger, more flexible moieties like piperazine or N-methylethane-1,2-diamine. Its constrained nature reduces the entropic penalty upon binding to a protein target, potentially leading to enhanced binding affinity and selectivity.
Synthesis of the this compound Scaffold
The construction of functionalized azetidines has evolved significantly, moving beyond classical cyclization methods to more innovative and efficient strategies.
Key Synthetic Strategies
Modern approaches to the azetidine core often rely on methodologies that can build or unmask the strained four-membered ring with high efficiency and control.
-
Strain-Release Reactions of 1-Azabicyclo[1.1.0]butanes (ABBs): This is a highly versatile and contemporary method. ABBs are highly strained precursors that undergo facile ring-opening reactions upon treatment with a wide range of nucleophiles and electrophiles.[5] The reaction typically involves the cleavage of the central C-N bond, allowing for the installation of substituents at the 1 and 3 positions of the azetidine ring.[5][6] For instance, treatment of an ABB with an amine in the presence of a Lewis acid can directly yield 3-aminoazetidine derivatives.[7]
-
Ring Expansion of Aziridines: The rearrangement of 2-(halomethyl)aziridines to 3-haloazetidines provides a pathway to the azetidine core.[8] These 3-haloazetidines are versatile intermediates that can be further functionalized via nucleophilic substitution to introduce the desired amine functionality.
-
[2+2] Cycloadditions: The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam (azetidin-2-one) ring, which can then be reduced and further modified to access this compound derivatives.[9]
-
Functionalization of Azetidin-3-ones: Commercially available N-Boc-azetidin-3-one is a common starting material. It can undergo reactions like the Horner-Wadsworth-Emmons olefination to produce an α,β-unsaturated ester, which is then susceptible to aza-Michael addition with various amines to install the C3-substituent.[10]
Installation of the N-methylamine Group
Once the 3-aminoazetidine core is established, N-methylation is typically straightforward. Standard laboratory procedures such as reductive amination with formaldehyde or direct alkylation using reagents like methyl iodide or dimethyl sulfate under basic conditions are commonly employed.[11][12]
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The Azetidine Core in Neuropharmacology: A Technical Guide to the Biological Activity of N-Methylazetidin-3-amine Analogs
Introduction: The Strategic Importance of the Azetidine Moiety in CNS Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif in the design of neurologically active agents.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] This guide provides an in-depth technical exploration of a specific class of azetidine-containing compounds: N-methylazetidin-3-amine analogs. The focus will be on their biological activity, particularly as it relates to the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.[2][3]
The M1 Muscarinic Acetylcholine Receptor: A Prime Target for this compound Analogs
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, regions critical for learning and memory.[4][5] Its activation is associated with pro-cognitive effects, making it a highly attractive target for the treatment of Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[2][3] M1 mAChR agonists have shown potential not only for symptomatic relief but also for disease-modifying effects by influencing the processing of amyloid precursor protein (APP) and reducing tau hyperphosphorylation.[2][6][7]
M1 Receptor Downstream Signaling Pathways
The activation of the M1 mAChR by an agonist, such as an this compound analog, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 family of G-proteins.[4][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][10] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[11] These signaling events ultimately lead to a variety of cellular responses, including neuronal excitation and modulation of synaptic plasticity.[5][8]
Beyond the canonical Gq/11 pathway, there is evidence that the M1 receptor can also couple to other G-proteins, such as Gi and Gs, and can signal through β-arrestin-mediated pathways, adding layers of complexity to its pharmacological modulation.[4][5][10]
Caption: M1 Muscarinic Receptor Signaling Cascade.
Structure-Activity Relationships (SAR) of this compound Analogs as M1 Agonists
The development of potent and selective M1 agonists from the this compound scaffold is guided by a systematic exploration of structure-activity relationships. While a comprehensive SAR study for this specific analog series is not extensively published in a single source, we can infer key principles from related heterocyclic M1 agonists.[12][13][14][15]
The core this compound structure provides a crucial three-dimensional framework for interaction with the M1 receptor. The basic nitrogen of the azetidine ring is likely to form a key ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of the receptor, a common feature for aminergic GPCR ligands. The N-methyl group can influence the pKa of this nitrogen and its steric interactions within the binding site.
Modifications to the 3-amino group are critical for modulating potency and selectivity. Substitution on this nitrogen with various aromatic and heteroaromatic moieties allows for exploration of additional binding interactions within the receptor. For instance, linking the 3-amino group to a thiadiazole or pyrazine ring system has been a successful strategy in developing selective M1 agonists.[12] The nature and substitution pattern of these appended ring systems can significantly impact affinity and functional activity.
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N-Methylazetidin-3-amine: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylazetidin-3-amine has emerged as a critical building block in medicinal chemistry, prized for its ability to introduce a unique three-dimensional, sp³-rich scaffold into drug candidates. This guide provides a comprehensive technical overview of its role in synthesis, detailing its core reactivity, key synthetic transformations, and strategic application in drug design. By leveraging its distinct physicochemical properties, chemists can significantly enhance molecular novelty and improve pharmacokinetic profiles. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for incorporating this versatile amine into discovery programs.
Introduction: The Strategic Value of the Azetidine Scaffold
In the pursuit of novel chemical entities with improved drug-like properties, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1][2] Azetidines, saturated four-membered nitrogen heterocycles, are at the forefront of this shift.[1][2][3] Their inherent ring strain and rigid, non-planar conformation can confer significant advantages upon a parent molecule, including enhanced aqueous solubility, improved metabolic stability, and novel intellectual property space.[1][2]
This compound, specifically, offers two points of synthetic diversity: a reactive secondary amine for covalent attachment and a tertiary amine within the ring that influences the molecule's overall basicity and polarity. Its incorporation is a strategic choice to modulate physicochemical properties and explore new structure-activity relationships (SAR).[4] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring the scaffold's therapeutic relevance and success.[1][2]
Physicochemical Properties and Structural Features
Understanding the intrinsic properties of this compound is fundamental to predicting its influence on a larger molecule. The secondary amine serves as the primary reactive handle, while the ring nitrogen, with its methyl substituent, acts as a key modulator of polarity and basicity.
| Property | Value (Computed) | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem CID: 10086969[5] |
| Molecular Weight | 86.14 g/mol | PubChem CID: 10086969[5] |
| XLogP3-AA | -0.8 | PubChem CID: 10086969[5] |
| Topological Polar Surface Area | 29.3 Ų | PubChem CID: 18712662[6] |
| Formal Charge | 0 | PubChem CID: 10086969[5] |
| pKa (strongest basic) | ~9.5-10.5 (Predicted) | N/A |
The negative XLogP value highlights the compound's inherent polarity, a desirable trait for improving the solubility of lipophilic drug candidates. The tertiary amine within the azetidine ring is a key contributor to this polarity and provides a center of basicity that can be crucial for receptor engagement or for tuning pharmacokinetic parameters.
Core Reactivity and Synthetic Handling
This compound functions primarily as a nucleophile via its exocyclic secondary amine. This amine is readily available for a variety of bond-forming reactions, making it a versatile building block for library synthesis and lead optimization.
Handling Considerations:
-
Hygroscopicity: Like many small amines, it can absorb moisture from the air. Store under an inert atmosphere (Nitrogen or Argon) and handle quickly.
-
Basicity: It is a moderately strong base. Ensure compatibility with other functional groups and reagents in a planned reaction sequence.
-
Availability: It is commercially available, often as a hydrochloride salt, which is more stable and less hygroscopic than the free base.[7][8] The free base can be generated in situ or through a separate workup step using a suitable base (e.g., Na₂CO₃, K₂CO₃, or triethylamine).
Caption: Core reactivity pathways for this compound.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The true utility of this compound is demonstrated in its application in robust and scalable chemical reactions. Below are detailed protocols for two of the most common and powerful methods for its incorporation.
Nucleophilic Aromatic Substitution (SNA_r)
SNA_r is a cornerstone reaction in medicinal chemistry for forging aryl-amine bonds, particularly with electron-deficient aromatic or heteroaromatic systems.[9][10][11] The secondary amine of this compound is an excellent nucleophile for this transformation.
Causality Behind Experimental Choices:
-
Electrophile: The aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂ or -CN, typically positioned ortho or para to the leaving group (F, Cl).[12] Fluorine is the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon center.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is required. These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its reactivity. They are also crucial for stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or K₂CO₃, is used to scavenge the HX acid byproduct. This prevents the protonation and deactivation of the starting amine.
-
Temperature: Elevated temperatures (80-120 °C) are often necessary to overcome the activation energy of the reaction.
Caption: Experimental workflow for a typical SNA_r reaction.
Detailed Step-by-Step Protocol: SNA_r
-
Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the activated aryl halide (1.0 eq), this compound (or its HCl salt, 1.1 eq), and a suitable polar aprotic solvent (e.g., DMSO, to make a 0.5 M solution).
-
Base Addition: If using the HCl salt of the amine, add 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA). If using the free base, add 1.2-1.5 equivalents.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate (EtOAc) and wash with water, followed by brine, to remove the DMSO and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reductive Amination
Reductive amination is a powerful and reliable method for forming C-N bonds by reacting an amine with an aldehyde or ketone.[13] For a secondary amine like this compound, the reaction proceeds through an intermediate iminium ion, which is then reduced in situ.[13][14]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice.[13] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Its tolerance for slightly acidic conditions is critical for iminium formation. Other reductants like NaBH₃CN can also be used.[14]
-
Solvent: A non-protic solvent that can dissolve the reactants is preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
Acid Catalyst: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion by facilitating the dehydration step.[13]
Caption: Experimental workflow for reductive amination.
Detailed Step-by-Step Protocol: Reductive Amination
-
Reagent Preparation: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like DCE or DCM. A catalytic amount of acetic acid can be added if desired.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
-
Characterization: Confirm the structure and purity of the product by NMR and MS analysis.
Conclusion and Future Outlook
This compound is more than just a reagent; it is a strategic tool for imparting desirable, drug-like properties into novel molecular architectures. Its utility in robust synthetic transformations like SNA_r and reductive amination allows for its reliable and scalable incorporation into diverse chemical scaffolds.[1][2][15][16] As the demand for sp³-rich, three-dimensional molecules continues to grow in drug discovery, the importance of specialized building blocks like this compound will only increase.[1][2][4] Its proven ability to enhance solubility and metabolic stability while providing novel vectors for SAR exploration ensures its place in the modern medicinal chemist's toolbox.[1][2]
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potential therapeutic applications of N-methylazetidin-3-amine
An In-Depth Technical Guide to the Potential Therapeutic Applications of N-methylazetidin-3-amine
Executive Summary
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for the unique physicochemical and pharmacokinetic properties it imparts to bioactive molecules.[1] Its inherent ring strain and three-dimensional character offer a compelling alternative to more traditional ring systems, often leading to improved solubility, metabolic stability, and receptor selectivity.[1] This guide focuses on this compound, a small molecule that, while not extensively studied, represents a promising starting point for drug discovery campaigns. We will explore its potential therapeutic applications by drawing parallels with structurally related compounds and outline a comprehensive, multi-pronged research strategy to elucidate its biological activity and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.
Part 1: Molecular Profile of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of any drug discovery effort. This compound is a small, relatively polar molecule, characteristics that can be advantageous for interacting with certain biological targets and for achieving favorable pharmacokinetic profiles.
Chemical Structure:
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Weight | 86.14 g/mol | [2] |
| XLogP3-AA (LogP) | -0.8 | [2] |
| Topological Polar Surface Area (TPSA) | 40.8 Ų | [2] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The low molecular weight and negative LogP value suggest good water solubility, a desirable trait for parenteral administration and for targeting proteins in aqueous cellular compartments. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with biological macromolecules.
Part 2: Hypothesized Therapeutic Arenas
Based on the established biological activities of other azetidine-containing molecules, we can hypothesize several promising therapeutic areas for this compound.[1][3]
Central Nervous System (CNS) Modulation
The azetidine motif is a key component of compounds designed to treat neurological and psychiatric disorders.[4] Its rigid structure can help in presenting pharmacophoric elements in a precise orientation for optimal interaction with CNS targets like G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
-
Mechanistic Rationale: 3-Aminoazetidine derivatives have been successfully developed as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, highlighting their potential as antidepressants.[5] The N-methyl and 3-amino groups on this compound could mimic endogenous neurotransmitters, potentially enabling it to act as an agonist, antagonist, or modulator of their respective receptors.
-
Illustrative Signaling Pathway: GPCR Activation
Caption: Hypothetical GPCR signaling cascade initiated by this compound.
Antimicrobial Activity
Azetidine derivatives have been investigated as novel antibacterial agents.[6][7][8] The strained four-membered ring can act as a bioisostere for other cyclic structures found in established antibiotics or interact with unique bacterial targets.
-
Mechanistic Rationale: The 2-azetidinone (β-lactam) ring is the cornerstone of one of the most important classes of antibiotics.[7][9] While this compound is not a β-lactam, its azetidine core could still interfere with bacterial processes. For instance, quinolone antibiotics containing a 7-azetidinyl substituent have shown broad-spectrum activity, suggesting the azetidine moiety can be a valuable pharmacophore in this context.[6] A plausible hypothesis is that this compound could inhibit bacterial DNA gyrase or topoisomerase, enzymes essential for DNA replication.
Antiviral Activity
The constrained conformation of the azetidine ring makes it an attractive scaffold for designing inhibitors of viral enzymes, such as proteases and polymerases, which often have well-defined binding pockets.
-
Mechanistic Rationale: Azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV).[10][11] Furthermore, recent patent literature describes azetidine compounds with potent activity against herpes simplex virus (HSV).[12] It is conceivable that this compound could serve as a fragment or starting point for developing inhibitors of viral proteases, where the amine functionalities could form key hydrogen bonds within the active site.
Part 3: A Proposed Framework for Experimental Validation
To rigorously test these hypotheses, a systematic and multi-faceted experimental plan is required. This section outlines detailed protocols, from initial synthesis to tiered biological screening.
Synthesis of this compound
A reliable synthetic route is paramount. Based on established methods for 3-aminoazetidines, the following multi-step synthesis can be proposed, starting from commercially available N-Boc-3-azetidinone.[5]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Reductive Amination:
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N-methylazetidin-3-amine.[5]
-
-
Boc Deprotection:
-
Dissolve the crude intermediate from the previous step in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Neutralize the residue with 1N aqueous sodium hydroxide.
-
Purify the crude product by flash column chromatography or crystallization to obtain pure this compound.[5]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
CNS Target Validation Workflow
A tiered screening approach is recommended to efficiently identify potential CNS activity.
Caption: Tiered screening cascade for identifying CNS activity.
Protocol: Radioligand Competition Binding Assay [13]
-
Preparation:
-
Prepare cell membranes expressing the target GPCR of interest.
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Prepare serial dilutions of the test compound.
-
The radioligand (e.g., [³H]-labeled known antagonist) should be diluted in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Execution:
-
In a 96-well plate, add binding buffer, cell membranes, the test compound at various concentrations, and the radioligand.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Antibacterial Activity Screening
The initial assessment of antibacterial potential is typically done by determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for evaluating the antibacterial activity of this compound.
Protocol: Broth Microdilution MIC Assay [14][15][16]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (or another appropriate bacterial growth medium).
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
Part 4: Concluding Remarks and Future Outlook
This compound, by virtue of its simple yet functionally rich azetidine core, represents a compelling starting point for fragment-based and diversity-oriented synthesis approaches in drug discovery. The therapeutic hypotheses presented in this guide—spanning CNS modulation, antibacterial, and antiviral applications—are grounded in the proven success of the azetidine scaffold in a multitude of biologically active agents.
The experimental workflows detailed herein provide a clear and actionable roadmap for the initial characterization and validation of this molecule's therapeutic potential. Positive results from these initial in vitro screens would warrant further investigation, including mechanism of action studies, lead optimization to improve potency and selectivity, and comprehensive ADME/Tox profiling, ultimately paving the way for in vivo efficacy studies. The journey from a simple scaffold to a clinical candidate is long and arduous, but the unique properties of this compound make it a worthy vessel for this exploratory voyage.
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Introduction: The Azetidine Scaffold in Medicinal Chemistry
An In-depth Technical Guide to N-methylazetidin-3-amine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in the field of drug discovery.[1][2] Its significance is derived from a unique combination of physicochemical properties, including inherent ring strain (approximately 25.4 kcal/mol), conformational rigidity, and a three-dimensional, sp³-rich character.[1][2] These features can impart favorable pharmacokinetic properties to drug candidates, such as enhanced aqueous solubility, improved metabolic stability, and better receptor selectivity.[2] this compound, with its distinct arrangement of a tertiary amine within the ring and a secondary amine substituent, serves as a versatile and valuable building block for introducing these desirable properties into novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and diverse applications in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem[3] |
| Molecular Weight | 86.14 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 247069-31-4 | PubChem[3] |
| SMILES | CNC1CNC1 | PubChem[3] |
| InChIKey | NQPTWMKTGPWPMX-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Derivatization Strategies
The construction of the azetidine scaffold presents a synthetic challenge due to the significant ring strain, which makes ring-closure reactions energetically unfavorable.[1] Common strategies often involve intramolecular cyclization of γ-aminoalcohols or their derivatives, such as γ-haloamines.[1] More advanced methods, like the lanthanoid-catalyzed intramolecular aminolysis of epoxides, offer efficient routes to substituted azetidines.[4]
General Synthetic Approach: Intramolecular Cyclization
A prevalent method for forming the azetidine ring is through the intramolecular nucleophilic substitution of a γ-haloamine. This process involves the cyclization of an amine onto a carbon bearing a leaving group, typically a halogen, positioned three carbons away.
Caption: General pathway for azetidine synthesis via intramolecular cyclization.
Protocol: Synthesis of Functionalized Azetidines via Aza-Michael Addition
A versatile method for preparing 3-functionalized azetidines involves the aza-Michael addition of amines to α,β-unsaturated esters bearing an azetidine ring. This approach is demonstrated in the synthesis of novel heterocyclic amino acid derivatives.[5]
Step-by-Step Methodology: [5]
-
Horner-Wadsworth-Emmons Reaction: (N-Boc)-azetidin-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
-
Aza-Michael Addition: The resulting α,β-unsaturated ester is then treated with a primary or secondary amine (such as N-methylamine). The amine acts as a nucleophile, adding to the β-carbon of the double bond.
-
Work-up and Purification: The reaction mixture is subjected to an appropriate work-up procedure, followed by purification, typically using column chromatography, to isolate the desired 3-substituted azetidine product.
Chemical Properties and Reactivity
This compound possesses two distinct nitrogen atoms, each with unique reactivity profiles stemming from its chemical environment. Understanding these differences is crucial for achieving selective chemical modifications.
-
Ring Nitrogen (Tertiary Amine): This nitrogen is part of the strained four-membered ring. While it is nucleophilic, its reactivity can be influenced by steric hindrance and the electronic effects of the ring. It can react with strong electrophiles, such as alkyl halides, to form quaternary azetidinium salts via an SN2 mechanism.[1]
-
Exocyclic Nitrogen (Secondary Amine): The N-methylamino group at the 3-position is generally more accessible and serves as the primary site for reactions like acylation, alkylation, and amide bond formation.
Selective functionalization of one nitrogen over the other often requires the use of protecting groups or careful control of reaction conditions and stoichiometry.[1]
Caption: Differential reactivity of the nitrogen atoms in this compound.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable component in the design of new drugs across various therapeutic areas. Its incorporation can modulate a compound's biological and physical properties, leading to improved efficacy and safety profiles.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine motif, underscoring its therapeutic relevance.[2]
Case Studies and Therapeutic Targets
-
Anticonvulsants and Antidepressants: Derivatives of 1-benzhydryl-N-methylazetidin-3-amine have been investigated for their potential as anticonvulsant and antidepressant agents.[6] The azetidine core serves as a rigid scaffold to orient the key pharmacophoric groups for optimal interaction with their biological targets.
-
Histamine H4 Receptor Antagonists: The compound has been used as a building block for potent histamine H4 receptor antagonists, which are being explored for the treatment of inflammatory conditions like atopic dermatitis and pruritus.[1]
-
Serotonin Receptor Antagonists: this compound dihydrochloride is utilized in the development of serotonin receptor antagonists, highlighting its role in creating agents that target the central nervous system.[7]
Table 2: Examples of Bioactive Molecules Incorporating the this compound Core
| Compound Class/Name | Therapeutic Target/Application | Key Findings/Reference |
| 1-benzhydryl-N-methylazetidin-3-amine derivatives | Anticonvulsant | Showed promising potential for further development in preclinical studies.[6] |
| 1-benzhydryl-N-methylazetidin-3-amine derivatives | Antidepressant | Identified compounds exhibiting moderate antidepressant-like effects.[6] |
| 1-(8-bromopyrido[...])-this compound | Histamine H4 Receptor Antagonist | Identified as a potent agent with anti-inflammatory and anti-itching effects.[1] |
| Azetidine-based derivatives | Serotonin 5-HT6R/5-HT3R Antagonists | Used in the synthesis of dual-target serotonin receptor antagonists.[7] |
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold allows researchers to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. For instance, in a series of dimethindene analogues studied as muscarinic receptor antagonists, altering the substituents on the amine nitrogen significantly impacted receptor affinity and selectivity.[8]
Caption: Basic principle of Structure-Activity Relationship (SAR) studies.
Modifications can include:
-
Altering the N-methyl group: Substitution with larger alkyl or aryl groups can influence lipophilicity and steric interactions within a receptor binding pocket.
-
Functionalizing the exocyclic amine: Acylation or alkylation can introduce new hydrogen bond donors/acceptors or change the basicity of the amine, affecting target engagement.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique structural and chemical properties, conferred by the strained azetidine ring, provide a valuable tool for drug designers seeking to enhance the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. The continued development of novel synthetic methodologies will further expand its accessibility and utility.[2] As the demand for sp³-rich, three-dimensional molecules in drug discovery pipelines grows, the importance of scaffolds like this compound is set to increase, promising a dynamic future for its application in developing next-generation pharmaceuticals.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action for N-methylazetidin-3-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action (MoA) for N-methylazetidin-3-amine, a novel small molecule built upon the pharmacologically significant azetidine scaffold.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity can confer desirable properties such as increased metabolic stability, improved solubility, and higher binding affinity for biological targets.[4][5][6] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, notably as central nervous system (CNS) modulators.[4][6][7] While the potential of this compound is high, its precise molecular mechanism remains uncharacterized. This document outlines a robust, multi-phased experimental strategy to de-orphanize this compound, moving from broad target screening to detailed pathway deconvolution.
Part 1: Hypothesis Generation & Initial Target Class Prioritization
The structure of this compound—a small, aliphatic amine—bears a structural resemblance to endogenous monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine). This provides a strong rationale for hypothesizing that its primary molecular targets belong to one of two major protein families responsible for regulating neurotransmission:
-
G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, GPCRs are the targets for a significant portion of all approved drugs.[8] this compound could act as an agonist, antagonist, or allosteric modulator at GPCRs that bind monoamines.
-
Neurotransmitter Transporters (Solute Carrier Family, SLC): These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[9][10][11] Inhibition of these transporters is a well-established mechanism for antidepressant and psychostimulant drugs.[10][12]
Our investigative workflow is therefore designed to systematically test these hypotheses.
Logical Workflow for MoA Elucidation
The following diagram outlines the overarching strategy, from initial broad screening to specific pathway analysis.
Caption: Figure 1: A systematic workflow for elucidating the mechanism of action.
Part 2: Experimental Protocols & Data Interpretation
This section details the core experimental procedures. The causality behind each step is explained to ensure a deep understanding of the methodology.
Phase 1A: Radioligand Binding Assays for Target Affinity
Rationale: The first step is to determine if this compound physically interacts with its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor or transporter. This is achieved by measuring the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human target of interest (e.g., Dopamine D2 Receptor, Serotonin Transporter).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Store at -80°C. Causality: Isolating the membrane fraction enriches the preparation with the target protein, increasing the signal-to-noise ratio.
-
-
Assay Setup (96-well format):
-
Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand (e.g., [³H]-Spiperone for D2R) at a concentration near its Kd, and 25 µL of cell membranes.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-radiolabeled competitor (e.g., 10 µM Haloperidol), 25 µL of radioligand, and 25 µL of cell membranes. Causality: This well quantifies radioligand binding to non-target components (filters, lipids), which must be subtracted to determine specific binding.
-
Test Compound Wells: Add 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM), 25 µL of radioligand, and 25 µL of cell membranes.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer. Causality: Rapid filtration separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
-
Detection & Analysis:
-
Allow filters to dry, then add liquid scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Phase 1B: Functional Assays for Target Activity
Rationale: A binding event does not guarantee a functional effect. Functional assays are critical to determine whether the compound acts as an inhibitor (for transporters) or an agonist/antagonist (for receptors).
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Plate HEK293 cells stably expressing the target transporter (e.g., DAT, SERT, or NET) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or a known inhibitor (e.g., cocaine for DAT) as a positive control.
-
Uptake Initiation: Add a solution containing a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The duration must be within the linear range of uptake for the specific transporter. Causality: A short incubation ensures measurement of the initial uptake rate, preventing substrate saturation or efflux from confounding the results.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lysis & Detection: Lyse the cells with 1% SDS solution. Transfer the lysate to a scintillation vial, add scintillation fluid, and quantify the amount of transported radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.
Data Presentation: Hypothetical Screening Results
The initial screening phase should yield quantitative data on the compound's affinity and functional potency at key CNS targets.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Functional Mode |
| Dopamine D2 Receptor | 45 | 78 | Agonist |
| Serotonin 5-HT2A Receptor | 850 | >10,000 | - |
| Adrenergic α2A Receptor | >10,000 | >10,000 | - |
| Dopamine Transporter (DAT) | 2,100 | 5,500 | Inhibition |
| Serotonin Transporter (SERT) | >10,000 | >10,000 | - |
| Norepinephrine Transporter (NET) | 8,900 | >10,000 | - |
Table 1: Hypothetical screening data for this compound. This illustrative data suggests the compound is a potent and selective agonist at the Dopamine D2 receptor, which would become the prioritized target for further deconvolution.
Part 3: Mechanism Deconvolution of a Prioritized GPCR Target
Assuming the initial screen identifies the Dopamine D2 Receptor (a Gi/o-coupled GPCR) as the primary target, the next phase is to dissect the specific signaling pathways it activates.
Rationale: GPCR activation is not a simple on/off switch. Upon agonist binding, the receptor undergoes a conformational change that allows it to engage intracellular signaling partners. The primary partners are heterotrimeric G-proteins (composed of α, β, and γ subunits) and β-arrestins.[13] Understanding which pathways are activated is key to predicting the compound's cellular and physiological effects.
Canonical GPCR Signaling (Gq Pathway Example)
While the D2 receptor couples to Gi/o, the following diagram illustrates a canonical Gq pathway to demonstrate the principles of second messenger generation.
Caption: Figure 2: A simplified Gq-coupled GPCR signaling cascade.
Assessing G-Protein Coupling & Biased Agonism
Rationale: Modern pharmacology recognizes that some ligands can "bias" a GPCR to signal preferentially through either G-proteins or β-arrestins.[13] This has profound implications for drug design, as β-arrestin pathways are often associated with receptor desensitization and different cellular outcomes. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology to measure these protein-protein interactions in real-time within living cells.[8][14]
Experimental Protocol: BRET Assay for G-Protein Activation
-
Constructs & Transfection:
-
Co-transfect HEK293 cells with three plasmids:
-
The target receptor (Dopamine D2R).
-
A Gα subunit (e.g., Gαi) fused to a Renilla luciferase variant (RLuc), the BRET donor.
-
A Gγ subunit fused to a fluorescent protein (e.g., YFP), the BRET acceptor. A Gβ subunit is also co-expressed.
-
-
Causality: In the inactive state, the Gα-RLuc and Gγ-YFP are in close proximity within the heterotrimer, resulting in a high basal BRET signal. Receptor activation causes the dissociation of Gα from Gβγ, physically separating the donor and acceptor and leading to a decrease in the BRET signal.
-
-
Assay Procedure:
-
Plate the transfected cells in a white, 96-well microplate.
-
Wash the cells and replace the media with a phenol red-free buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes.
-
Take a baseline reading of the luminescence at both the RLuc emission wavelength (~480 nm) and the YFP emission wavelength (~530 nm) using a plate reader equipped with two filters.
-
Add this compound or a control agonist (e.g., Quinpirole for D2R) at various concentrations.
-
Immediately begin kinetic readings of both wavelengths for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / RLuc emission) for each time point and concentration.
-
A decrease in the BRET ratio indicates G-protein activation.
-
Plot the change in BRET ratio against the log concentration of the compound to generate a concentration-response curve and determine the EC50.
-
A similar BRET assay can be configured to measure β-arrestin recruitment, where the receptor is fused to RLuc and β-arrestin is fused to YFP. An increase in BRET signal signifies recruitment.
-
Visualizing the BRET Assay Principle
Caption: Figure 3: BRET assay to measure G-protein subunit dissociation.
Part 4: Conclusion and Future Directions
This guide provides a logical and technically robust roadmap for the complete mechanistic characterization of this compound. By progressing through systematic phases of target identification, functional validation, and pathway deconvolution, researchers can build a comprehensive profile of the compound's molecular actions.
Upon successful completion of this workflow, future directions would include:
-
Downstream Signaling Analysis: Quantifying changes in second messengers (e.g., cAMP inhibition for a Gi/o-coupled receptor) to confirm the functional consequence of G-protein activation.
-
Electrophysiological Studies: Using patch-clamp techniques to investigate how receptor activation modulates ion channel activity in neuronal cells, linking the molecular mechanism to a physiological cellular output.[15]
-
In Vivo Studies: Progressing the compound into animal models of relevant CNS disorders (e.g., Parkinson's disease models if the compound is a D2 agonist) to assess its therapeutic potential and validate the in vitro mechanism.
By adhering to this rigorous, self-validating framework, the scientific community can effectively unlock the therapeutic promise of novel chemical entities like this compound.
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safety and handling precautions for N-methylazetidin-3-amine
An In-depth Technical Guide to the Safe Handling of N-methylazetidin-3-amine
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No: 247069-31-4). It is intended for researchers, scientists, and drug development professionals who work with this and structurally similar compounds. The protocols and insights described herein are synthesized from material safety data sheets, chemical literature, and established best practices for handling reactive small molecules.
This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and a secondary amine. This unique structure dictates its chemical reactivity and associated hazards. The primary risks stem from its corrosive nature, potential for respiratory irritation, and the inherent ring strain of the azetidine moiety.[1]
Physicochemical and Toxicological Profile
A summary of the key properties and hazard classifications is essential for an initial risk assessment.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | [2] |
| Molecular Weight | 86.14 g/mol | [2] |
| Physical Form | Liquid | |
| CAS Number | 247069-31-4 (Free Base) | [3] |
| Primary Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[4][5] | [4][5] |
| Signal Word | Danger | [4] |
Note: The toxicological properties of this specific compound have not been fully investigated[6]. Therefore, it must be handled with the assumption that it is highly toxic.
The "Why" Behind the Hazard: Chemical Rationale
-
Corrosivity and Irritation: Like many small alkylamines, this compound is alkaline. It can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[6][7] Inhalation of vapors can lead to respiratory tract irritation.[4][5]
-
Reactivity of the Azetidine Ring: The four-membered azetidine ring is sterically strained. This strain enhances its reactivity towards nucleophiles and electrophiles and can lead to exothermic ring-opening reactions under certain conditions, such as in the presence of strong acids or during forceful alkylation.[1] While generally stable under recommended storage conditions, this inherent reactivity demands careful handling to avoid uncontrolled reactions.
Mandatory Safety Protocols: From Receipt to Disposal
A systematic approach to handling is critical. The following protocols are designed to mitigate risks at every stage of the compound's lifecycle in the laboratory.
Receiving and Initial Storage
Protocol:
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leaks before accepting the shipment.
-
Verify Identity: Confirm the compound's identity and review the supplier's Safety Data Sheet (SDS).
-
Log into Inventory: Record the receipt date and assigned storage location in the chemical inventory system.
-
Store Appropriately: Store the container in a tightly-closed vessel in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[8] Storage should be away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[6][8] A refrigerator is a suitable storage location.
Causality: Proper initial inspection prevents the introduction of a compromised container into the lab. Segregated storage is crucial because accidental mixing with incompatible materials like acids could trigger a vigorous or violent reaction.[9]
Engineering and Personal Protective Controls
The primary principle is to prevent all contact. This is achieved through a multi-layered approach combining engineering controls and Personal Protective Equipment (PPE).
-
Primary Engineering Control: Always handle this compound inside a certified chemical fume hood to control vapor inhalation.[4][8] The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8][10]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield.[9]
-
Hand Protection: Impervious gloves, such as nitrile or neoprene, must be worn.[9] Given the corrosive nature, consider double-gloving.
-
Body Protection: A chemically resistant lab coat.[4]
-
Respiratory Protection: If there is a risk of exposure outside a fume hood (e.g., large-scale transfer or spill), a NIOSH-approved respirator with a cartridge suitable for organic vapors/amines is necessary.[10]
-
Diagram: Hierarchy of Safety Controls
Caption: Hierarchy of controls applied to handling this compound.
Aliquoting and Solution Preparation
Protocol:
-
Pre-use Check: Ensure the fume hood is functioning correctly and all required PPE is donned.
-
Inert Atmosphere (Optional but Recommended): For preparing solutions for long-term storage or for sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric CO₂ and moisture.[11]
-
Use Appropriate Tools: Use clean, dry glass syringes or pipettes for liquid transfers.
-
Controlled Dispensing: Dispense the required amount slowly and carefully into the receiving vessel.
-
Secure and Label: Tightly seal the stock container immediately after use. Clearly label the newly prepared solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Decontaminate: Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Emergency Response: A Self-Validating System
Preparedness is the cornerstone of safety. The following procedures must be understood by all personnel before handling the compound.
First Aid Measures
Immediate action is critical to minimize harm from exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[4] If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Diagram: Emergency First Aid Workflow
Caption: First aid response workflow for this compound exposure.
Accidental Release and Spill Cleanup
Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could aerosolize the material.
-
Contain Spill: For a small spill, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[8][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): A weak acid solution can be used for final decontamination of the surface, but neutralization of the bulk material should be avoided as it can be exothermic.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[9]
-
Decontaminate Area: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[4][11]
Disposal and Decontamination
All waste containing this compound is considered hazardous.
-
Waste Streams: Maintain separate, clearly labeled, and sealed containers for liquid and solid waste.
-
Container Integrity: Use containers that are chemically resistant to amines.[9]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations for hazardous chemical waste.[11] Never dispose of this chemical down the drain.[4]
Conclusion
This compound is a valuable research chemical whose safe use hinges on a thorough understanding of its hazards and the diligent application of established safety protocols. Its corrosive nature and the reactivity of its strained ring system demand respect. By implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks and maintain a safe laboratory environment.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10086969, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10351656, N,N-dimethylazetidin-3-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of N-methylazetidin-3-amine
Abstract
The azetidine ring is a crucial saturated heterocyclic scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This document provides a comprehensive guide for the synthesis of N-methylazetidin-3-amine, a key building block for drug discovery. We present a reliable and scalable two-step protocol starting from the commercially available 1-Boc-3-azetidinone. The methodology involves a reductive amination followed by an acid-mediated deprotection. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations.
Introduction and Synthetic Strategy
This compound is a valuable intermediate for introducing the N-methylazetidine moiety into larger molecules. Its synthesis requires a robust and high-yielding pathway. While several methods exist for constructing 3-aminoazetidines, many involve challenging or hazardous reagents.[1][2] A highly effective and common strategy, detailed herein, leverages the commercially available and stable precursor, 1-Boc-3-azetidinone.[3][4]
The overall synthetic plan is a two-step sequence:
-
Reductive Amination: 1-Boc-3-azetidinone is reacted with methylamine to form an intermediate imine/enamine, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (STAB), to yield the Boc-protected this compound.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions using trifluoroacetic acid (TFA) to afford the final product, this compound, typically as a salt.[5][6]
This approach is favored for its operational simplicity, mild reaction conditions, and generally high yields.
Experimental Workflow Diagram
The following diagram illustrates the high-level workflow for the synthesis.
Caption: High-level workflow for the two-step synthesis of this compound.
Detailed Protocol
Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Dichloromethane is a volatile solvent, and trifluoroacetic acid is highly corrosive. Handle with extreme care.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Example | Purity |
| 1-Boc-3-azetidinone | 398489-26-4 | 171.19 g/mol | Sigma-Aldrich | ≥97% |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 g/mol | Sigma-Aldrich | 40 wt% |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | Sigma-Aldrich | ≥95% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | Fisher Scientific | ≥99.8% |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | Sigma-Aldrich | ≥99% |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | N/A | N/A |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 g/mol | VWR | ≥99.5% |
Step 1: Reductive Amination to form tert-butyl 3-(methylamino)azetidine-1-carboxylate
Mechanistic Insight: This reaction proceeds via the formation of an iminium ion intermediate from the ketone and methylamine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reducing this iminium ion in the presence of the starting ketone, thus minimizing side reactions.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-azetidinone (5.00 g, 29.2 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
-
Add methylamine (40% aqueous solution, 3.40 mL, 43.8 mmol, 1.5 equiv) to the solution. Stir the mixture at room temperature for 1 hour. The solution may become slightly cloudy.
-
Carefully add sodium triacetoxyborohydride (STAB) (9.28 g, 43.8 mmol, 1.5 equiv) portion-wise over 15 minutes. Note: Initial bubbling (hydrogen evolution) may occur. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
Expected Outcome: The crude product, tert-butyl 3-(methylamino)azetidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, purification can be achieved via silica gel chromatography.
Step 2: Boc Deprotection to form this compound
Mechanistic Insight: The Boc group is an acid-labile protecting group.[7] Strong acids like TFA protonate the carbonyl oxygen of the carbamate, leading to the elimination of a stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine.[6]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
-
Dissolve the crude tert-butyl 3-(methylamino)azetidine-1-carboxylate (approx. 29.2 mmol) in DCM (50 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (TFA) (22.5 mL, 292 mmol, 10.0 equiv) dropwise via a dropping funnel over 20 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. This will yield a viscous oil or semi-solid, which is the crude this compound bis-TFA salt.
-
The crude salt can be purified by trituration with cold diethyl ether or recrystallization if necessary. For many applications, the crude salt is used directly after thorough drying under high vacuum.
Characterization Data (Representative)
Final product identity and purity should be confirmed using standard analytical techniques.
| Analysis | Expected Result for this compound (TFA salt) |
| ¹H NMR | (400 MHz, D₂O) δ ppm: 4.2-4.4 (m, 2H), 4.0-4.2 (m, 2H), 3.8-4.0 (m, 1H), 2.75 (s, 3H) |
| ¹³C NMR | (101 MHz, D₂O) δ ppm: 52.1, 48.5, 32.7 |
| MS (ESI+) | m/z calculated for C₅H₁₃N₂ [M+H]⁺: 101.11; found: 101.1 |
Conclusion
This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound. By starting with the commercially available 1-Boc-3-azetidinone, this method avoids more hazardous and less efficient synthetic routes. The protocol is well-suited for medicinal chemistry laboratories and other research settings requiring access to this important azetidine building block. Adherence to the described safety precautions is essential for the successful and safe execution of this synthesis.
References
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Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]
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Asymmetric Catalyst. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
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MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(15), 4975. Available at: [Link]
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Ben M'Barek, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 16(3), 255-260. Available at: [Link]
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Application Notes & Protocols: The Versatility of N-methylazetidin-3-amine as a Nucleophile in Modern Organic Synthesis
Abstract
N-methylazetidin-3-amine is a bifunctional synthetic building block of increasing importance in contemporary organic and medicinal chemistry. Characterized by a strained four-membered ring and two distinct nucleophilic nitrogen centers, this reagent offers a unique combination of structural rigidity and reactive potential. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, not only influences its conformational behavior but also its reactivity.[1] This guide provides an in-depth exploration of this compound's role as a potent nucleophile in several cornerstone organic transformations. We will dissect the causality behind experimental choices, present validated, step-by-step protocols for key reactions, and discuss its strategic application in drug discovery as a valuable bioisosteric scaffold.
Introduction: Understanding the Nucleophilic Character
This compound possesses two nitrogen atoms capable of acting as nucleophiles: an exocyclic primary amine (-NH₂) and an endocyclic tertiary amine (-N-CH₃).[1] The reactivity of these two centers is fundamentally different, a distinction that is critical for designing selective transformations.
-
The Exocyclic Primary Amine: This is the primary nucleophilic site for reactions involving attack at an electrophilic carbon atom (e.g., in S_N_2, S_N_Ar, and acylation reactions). Its lone pair is more accessible and less sterically hindered compared to the endocyclic nitrogen.
-
The Endocyclic Tertiary Amine: While it possesses a lone pair, its inclusion within the strained ring and the presence of the N-methyl group make it more sterically encumbered.[2] Consequently, it primarily functions as a Brønsted-Lowry base, readily accepting a proton. Its nucleophilicity at carbon is significantly attenuated compared to the primary amine, though it can participate in reactions with small electrophiles or under specific catalytic conditions.[2][3]
This dichotomy in reactivity allows for selective functionalization at the primary amine while the tertiary amine remains available for modulating physicochemical properties such as solubility and basicity.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-methylazetidin-3-amine | [4] |
| Molecular Formula | C₄H₁₀N₂ | [4] |
| Molecular Weight | 86.14 g/mol | [4] |
| CAS Number | 959957-92-7 | [4] |
| Canonical SMILES | CN1CC(C1)N | [4] |
Core Application: Nucleophilic Aromatic Substitution (S_N_Ar)
Nucleophilic aromatic substitution (S_N_Ar) is a cornerstone reaction in medicinal chemistry for forging carbon-nitrogen bonds on electron-deficient aromatic systems.[5] this compound serves as an excellent nucleophile for this transformation, readily displacing leaving groups (e.g., F, Cl) on activated aryl or heteroaryl rings.
Mechanistic Insight
The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic primary amine of this compound attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized, often by an ortho or para electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: General mechanism of the S_N_Ar reaction.
Protocol 1: S_N_Ar Reaction with 2-Fluoro-4-nitrobenzonitrile
This protocol details the reaction of this compound with a highly activated aryl fluoride. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the charged intermediate, accelerating the reaction.[5][6] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the H-F generated without competing with the primary amine nucleophile.[7]
Materials:
-
2-Fluoro-4-nitrobenzonitrile (1.0 eq)
-
This compound (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-nitrobenzonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO (approx. 0.2 M concentration).
-
Add this compound (1.1 eq) to the solution via syringe, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield the desired N-(1-methylazetidin-3-yl)-4-nitrobenzonitrile.
Core Application: Amide Bond Formation (Acylation)
The formation of an amide bond is one of the most performed reactions in drug development.[8] The primary amine of this compound reacts readily with activated carboxylic acids or acyl chlorides to form stable amide linkages.
Mechanistic Insight with Coupling Agents
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling agents are used to first activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly effective.[8] The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea active ester. This intermediate is then rapidly attacked by the primary amine of this compound to form the thermodynamically stable amide bond.
Caption: Workflow for amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the mixture and stir for 5 minutes.
-
Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove unreacted acid and acidic byproducts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel) to obtain the pure amide.
Strategic Application: The Azetidine Ring as a Bioisostere
In medicinal chemistry, bioisosterism refers to the strategy of replacing one functional group with another to enhance potency, selectivity, or pharmacokinetic properties without losing the desired biological activity.[9] The azetidine scaffold, particularly when 3,3-disubstituted, has emerged as a powerful bioisostere for commonly used but often problematic groups.
-
Replacement for gem-Dimethyl and Carbonyl Groups: The compact, sp³-rich azetidine ring can serve as a replacement for a gem-dimethyl group, often improving aqueous solubility and metabolic stability.[10] It can also replace a carbonyl group, removing a potential site for metabolic reduction and altering the molecule's electronic properties.[10]
-
Vectorial Exit and Physicochemical Properties: The nitrogen atom in the azetidine ring provides a handle for introducing polarity and a basic center, which can be crucial for interacting with biological targets or improving properties like cell permeability. The defined three-dimensional shape of the azetidine ring provides a rigid scaffold, which can help in locking in a specific conformation required for binding to a target protein.[1]
Caption: The role of the azetidine scaffold as a bioisostere.
Summary and Outlook
This compound is a powerful and versatile building block for modern synthetic chemistry. Its well-differentiated nucleophilic centers allow for selective functionalization, making it a predictable and reliable reagent. The protocols outlined in this guide for S_N_Ar and amide coupling reactions represent robust and scalable methods for incorporating this valuable scaffold. Furthermore, its growing application as a bioisostere highlights its importance in the design of next-generation therapeutics, offering a strategic tool to overcome challenges in drug metabolism and pharmacokinetics. As the demand for novel, sp³-rich chemical matter continues to grow, the utility of this compound in both academic and industrial research is set to expand even further.
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Application Note: Versatile Functionalization of the N-methylazetidin-3-amine Scaffold for Drug Discovery
Introduction: The Strategic Value of the Azetidine Scaffold
In modern medicinal chemistry, the design of novel small molecules hinges on achieving a delicate balance of structural rigidity, three-dimensionality (sp³-richness), and optimized physicochemical properties.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly valuable scaffolds that effectively address these design principles.[2][3][4] Their inherent ring strain and conformational rigidity can confer significant advantages, including improved metabolic stability, enhanced solubility, and better receptor selectivity when incorporated into drug candidates.[1][2][3][4] The success of this strategy is validated by several FDA-approved drugs, such as baricitinib and cobimetinib, which feature the azetidine motif to optimize their pharmacokinetic profiles.[1][2][3]
The N-methylazetidin-3-amine scaffold, in particular, offers a unique and advantageous starting point for library synthesis and lead optimization. It possesses two distinct points for chemical modification: the exocyclic primary amine at the 3-position and the endocyclic tertiary amine at the 1-position. The primary amine serves as a versatile handle for a wide range of functionalization reactions, allowing for the systematic exploration of the surrounding chemical space. This guide provides detailed protocols and expert insights into four robust methods for derivatizing this scaffold: N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination.
Core Functionalization Protocols and Methodologies
The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The following sections detail field-proven protocols for its derivatization.
N-Acylation: Amide Bond Formation
Principle and Application: The formation of an amide bond via N-acylation is one of the most fundamental and reliable transformations in medicinal chemistry.[5] This reaction connects the azetidine core to a vast array of chemical moieties via a stable amide linkage, which is a common feature in over 25% of marketed pharmaceuticals.[5] The protocol is broadly applicable to acyl halides, anhydrides, and carboxylic acids (using coupling agents), providing access to a diverse library of derivatives.
Detailed Experimental Protocol (using an Acyl Chloride):
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), to the solution. Stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated azetidine derivative.
-
Expert Insights & Mechanistic Considerations: The choice of base is critical. TEA and DIPEA act as acid scavengers, neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] The reaction is typically performed at 0 °C initially to control the exothermicity of the acylation. For less reactive acylating agents or when using carboxylic acids with coupling reagents (e.g., HATU, HOBt/EDC), the reaction may require elevated temperatures (40-60 °C).
N-Sulfonylation: Sulfonamide Synthesis
Principle and Application: The sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents, including antibiotics and diuretics. N-sulfonylation of the this compound scaffold introduces this valuable motif, often enhancing binding affinity to target proteins and modulating physicochemical properties.
Detailed Experimental Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in anhydrous DCM or pyridine to a concentration of 0.1 M under an inert atmosphere.
-
Base Addition: Add a suitable base. If using DCM, add pyridine (2.0 equiv.) or TEA (1.5 equiv.). Pyridine can also serve as the solvent.
-
Sulfonylation: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the pure sulfonamide product.
-
Expert Insights & Mechanistic Considerations: Pyridine is often an excellent choice as both a base and a solvent for sulfonylation reactions. It effectively catalyzes the reaction and scavenges the HCl byproduct. The reaction mechanism is analogous to N-acylation. The nucleophilic primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.
Reductive Amination: N-Alkylation
Principle and Application: Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of primary, secondary, and tertiary alkyl groups onto the primary amine.[7][8] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild hydride source.[7][9] This one-pot procedure is highly efficient for generating diverse N-alkylated derivatives from a wide range of aldehydes and ketones.
Detailed Experimental Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH) (0.1 M), add acetic acid (1-2 equiv.) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the stirred solution. Be cautious of initial gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting materials and the formation of the product.
-
Work-up and Purification:
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to isolate the N-alkylated product.
-
Expert Insights & Mechanistic Considerations: Sodium triacetoxyborohydride is the preferred reducing agent for many applications because it is mild, tolerant of acidic conditions, and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[8] The acidic catalyst (acetic acid) is crucial for accelerating the dehydration step that leads to the iminium ion, which is the species that undergoes reduction.[9]
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Principle and Application: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-N bonds between amines and aryl or heteroaryl (pseudo)halides.[10][11][12] This transformation is invaluable for coupling the this compound scaffold to aromatic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.
Detailed Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, combine the aryl/heteroaryl halide (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%) or a pre-catalyst like G3-Xantphos (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reagent Addition: Add this compound (1.2-1.5 equiv.) and a base, typically a strong, non-nucleophilic one like cesium carbonate (Cs₂CO₃, 2.0 equiv.) or sodium tert-butoxide (NaOtBu, 2.0 equiv.).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring and Work-up:
-
Cool the reaction to room temperature. Monitor completion by LC-MS.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insights & Mechanistic Considerations: The choice of ligand, base, and solvent is critical for a successful Buchwald-Hartwig reaction and must be optimized for the specific substrates.[13] Bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The reaction must be performed under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the palladium catalyst.
Data Summary and Workflow Visualization
To facilitate experimental design, the key parameters for each functionalization method are summarized below.
Table 1: Comparative Summary of Functionalization Protocols
| Reaction Type | Electrophile/Partner | Typical Base | Solvent | Temp. (°C) | Key Reagents |
| N-Acylation | Acyl Chloride/Anhydride | TEA, DIPEA | DCM, DMF | 0 to RT | - |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine, TEA | DCM, Pyridine | 0 to RT | - |
| Reductive Amination | Aldehyde, Ketone | - | DCE, MeOH | RT | NaBH(OAc)₃, AcOH |
| Buchwald-Hartwig | Aryl/Heteroaryl Halide | Cs₂CO₃, NaOtBu | Toluene, Dioxane | 80-110 | Pd Catalyst, Ligand |
Diagram 1: Functionalization Pathways of this compound
This diagram illustrates the primary derivatization routes starting from the core scaffold.
Caption: Key synthetic routes for the functionalization of this compound.
Table 2: Representative Substrate Scope and Products
| Reaction Type | Example Reagent | Product Substructure |
| N-Acylation | Benzoyl Chloride | N-(1-methylazetidin-3-yl)benzamide |
| N-Sulfonylation | Tosyl Chloride | N-(1-methylazetidin-3-yl)-4-methylbenzenesulfonamide |
| Reductive Amination | Cyclohexanecarbaldehyde | N-cyclohexylmethyl-N-methylazetidin-3-amine |
| Buchwald-Hartwig | 4-Bromopyridine | N-(1-methylazetidin-3-yl)pyridin-4-amine |
Diagram 2: Simplified Catalytic Cycle of Buchwald-Hartwig Amination
This diagram outlines the key mechanistic steps of the palladium-catalyzed C-N bond formation.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Conclusion
The this compound scaffold is a powerful building block for medicinal chemistry, offering a robust and versatile platform for generating novel chemical entities. The protocols detailed in this guide for N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination represent reliable and scalable methods for its functionalization. By leveraging these distinct chemical transformations, researchers can efficiently explore structure-activity relationships, optimize drug-like properties, and accelerate the discovery of next-generation therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). PubMed.
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Semantic Scholar.
- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (2026).
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (2019). University of Groningen.
- The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019). PubMed.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (2019).
- Application Note – Reductive Amination - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry.
- Reductive Amination | Synthesis of Amines - YouTube. (2025). YouTube.
- Mild and eco-friendly chemoselective acylation of amines in aqueous medium - Semantic Scholar. (n.d.). Semantic Scholar.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.).
Sources
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- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
Application Note: Strategic Incorporation of N-methylazetidin-3-amine in Solid-Phase Synthesis
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to bioactive molecules.[1] N-methylazetidin-3-amine, as a readily available building block, offers a strategic entry point for introducing this valuable scaffold. This application note provides a comprehensive guide for the effective incorporation of this compound onto a solid support via amide bond formation. We delve into the mechanistic rationale behind reagent selection, present detailed, field-tested protocols for coupling and cleavage, and offer a troubleshooting guide to navigate potential challenges. The methodologies described herein are designed to be robust and adaptable for applications ranging from peptide modification to small molecule library synthesis.
Introduction: The Azetidine Advantage
Azetidines, saturated four-membered nitrogen-containing heterocycles, are increasingly sought after in drug discovery.[2] Their strained ring system and sp³-rich character offer a unique conformational rigidity that can enhance binding affinity and receptor selectivity.[1] Furthermore, the incorporation of azetidine rings often leads to improved pharmacokinetic profiles, including increased metabolic stability and aqueous solubility, which are critical parameters in drug development.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine core, highlighting its therapeutic significance.[1]
This compound serves as a versatile synthon for introducing this key structural motif. In solid-phase synthesis (SPS), it is typically used to cap a C-terminal carboxylic acid, converting it into a secondary amide and appending the N-methylazetidinyl moiety. This guide focuses on the practical execution of this transformation, addressing the specific challenges associated with coupling a secondary amine in a solid-phase context.
Core Principles and Mechanistic Considerations
The central challenge in coupling this compound is the reduced nucleophilicity of its secondary amine compared to a primary amine, compounded by potential steric hindrance. Standard solid-phase peptide synthesis (SPPS) coupling conditions may prove sluggish and inefficient. Therefore, the choice of coupling reagent is paramount for achieving high reaction yields.
The Role of High-Potency Coupling Reagents: Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly recommended for this purpose.[3] The mechanism involves two key steps:
-
Activation: The resin-bound carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester intermediate. This intermediate is significantly more susceptible to nucleophilic attack than the parent carboxylic acid.[4]
-
Aminolysis: The this compound then attacks the activated ester, displacing the oxy-7-azabenzotriazole (OAt) group to form the desired stable amide bond.
This strategy circumvents the need for less stable intermediates and drives the reaction to completion, which is essential for successful solid-phase synthesis.
Caption: Mechanism of HATU-mediated coupling on a solid support.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Bachem | Or any resin with a cleavable linker exposing a carboxylic acid post-synthesis. |
| This compound | ≥95% | Commercially Available | Store under inert gas; handle with care.[5] |
| HATU | ≥98% | Bachem, Aapptec | Store desiccated.[3] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Thermo Fisher Scientific | Use fresh, high-quality amine. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich | Ensure low water content. |
| Dichloromethane (DCM) | ACS grade | VWR | |
| Piperidine | Peptide synthesis grade | Sigma-Aldrich | For Fmoc removal if starting with an Fmoc-protected amino acid. |
| Trifluoroacetic acid (TFA) | ≥99% | Thermo Fisher Scientific | Corrosive. Handle in a fume hood.[6] |
| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich | Scavenger to prevent side reactions.[6] |
| Deionized Water (H₂O) | Scavenger. | ||
| Diethyl ether, cold | ACS grade | For product precipitation. |
Protocol 1: Coupling to a Solid-Supported Carboxylic Acid
This protocol assumes the starting point is a resin-bound, C-terminal carboxylic acid (e.g., after the synthesis of a peptide on a Wang or 2-CTC resin, or an appropriate small molecule attached to a linker).
Workflow Overview:
Caption: Workflow for coupling this compound to a solid support.
Step-by-Step Procedure:
-
Resin Preparation and Swelling:
-
Place the resin (1.0 eq, e.g., 0.1 mmol) in a suitable solid-phase synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and agitate gently for 30 minutes to swell the resin beads.[7]
-
Drain the DMF.
-
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vial, dissolve this compound (5.0 eq, 0.5 mmol) and HATU (4.9 eq, 0.49 mmol) in a minimal volume of DMF (e.g., 2 mL for a 0.1 mmol scale).
-
Add DIPEA (10.0 eq, 1.0 mmol) to the solution.
-
Vortex the mixture for 1-2 minutes. Rationale: Pre-activation ensures the rapid formation of the active ester before introducing it to the resin, maximizing coupling efficiency.[8]
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the swollen resin.
-
Ensure the resin is fully submerged and agitate the mixture at room temperature for 2-4 hours.
-
Monitoring (Optional): To check for reaction completion, a small sample of resin can be removed, washed, and tested for free carboxylic acids using a colorimetric test like the bromophenol blue test.
-
-
Washing:
-
Drain the reaction mixture from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. Perform the following wash cycle three times:
-
DMF (10 mL/g resin) for 1 minute.
-
DCM (10 mL/g resin) for 1 minute.
-
-
-
Drying:
-
After the final DCM wash, dry the resin under a stream of nitrogen, followed by drying in a vacuum desiccator for at least 1 hour before proceeding to cleavage.[6]
-
Protocol 2: Cleavage from Resin and Product Isolation
This protocol uses a standard TFA-based cocktail suitable for most acid-labile linkers (e.g., Rink Amide, Wang).
-
Preparation:
-
Place the dried, functionalized resin in a reaction vessel.
-
Prepare the cleavage cocktail in a fume hood. For 100 mg of resin, a typical cocktail is:
-
95% TFA: For acidolysis of the linker.
-
2.5% TIS: A cation scavenger to prevent re-attachment of reactive species.
-
2.5% H₂O: Solubilizes and scavenges other reactive species.
-
-
Prepare a total of 1-2 mL of this cocktail. Caution: TFA is highly corrosive. Always wear appropriate PPE.[6]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate gently at room temperature for 1.5 - 2 hours. Note: Prolonged exposure to TFA can sometimes lead to side reactions, especially with complex molecules.[9]
-
-
Product Isolation:
-
Filter the resin through a fritted syringe or funnel, collecting the filtrate (which contains the product) in a clean centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA (0.5 mL) and combine the filtrates.[6]
-
-
Precipitation:
-
Add the TFA filtrate dropwise into a larger tube containing 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude product should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Purification and Characterization:
-
Centrifuge the mixture to pellet the crude product. Decant the ether.
-
Wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry the final product under vacuum.
-
Analyze the crude product by LC-MS and purify using reverse-phase HPLC.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Starting material observed in LC-MS) | 1. Insufficient coupling time or reagent equivalents. 2. Poor quality reagents (e.g., wet DMF, old HATU). 3. Steric hindrance at the coupling site. | 1. Increase reaction time to 6-12 hours or perform a second coupling (double coupling).[10] 2. Use fresh, high-purity, anhydrous reagents. 3. Consider warming the reaction to 50°C for difficult couplings. |
| Low Product Yield | 1. Incomplete cleavage from the resin. 2. Product loss during precipitation/washing steps. 3. Premature cleavage from highly acid-labile linkers during synthesis. | 1. Extend cleavage time to 3 hours or use a stronger acid cocktail if appropriate. 2. Ensure ether is sufficiently cold; minimize the number of wash steps. 3. If using 2-CTC or other hyper-sensitive linkers, ensure all synthesis steps are performed under strictly non-acidic conditions. |
| Unexpected Side Products (Observed in LC-MS) | 1. Deletion sequences from incomplete prior steps. 2. Modification of the product by scavengers or TFA byproducts. 3. Fragmentation of the N-methylazetidine ring (rare under standard conditions). | 1. Ensure all previous synthesis steps reached >99% completion; use capping steps (e.g., with acetic anhydride) to block unreacted sites. 2. Ensure an adequate amount and type of scavenger is used in the cleavage cocktail. 3. Confirm product structure by high-resolution MS/MS and NMR. |
Conclusion
The successful incorporation of this compound via solid-phase synthesis is readily achievable through the strategic selection of high-potency coupling reagents like HATU. By understanding the underlying chemical principles and adhering to optimized protocols for coupling and cleavage, researchers can efficiently generate novel molecules featuring the advantageous azetidine scaffold. This approach provides a reliable and scalable method for advancing drug discovery programs and exploring new chemical space.
References
-
On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Aapptec. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Amblard, M., et al. Molecular Biotechnology, 2006. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Aapptec. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis - ResearchGate. ResearchGate. Available at: [Link]
-
acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - NIH. National Institutes of Health. Available at: [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. Elsevier. Available at: [Link]
-
1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem - NIH. National Institutes of Health. Available at: [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed. National Institutes of Health. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. National Institutes of Health. Available at: [Link]
-
This compound | C4H10N2 | CID 10086969 - PubChem - NIH. National Institutes of Health. Available at: [Link]
-
Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis - Arrow@TU Dublin. TU Dublin. Available at: [Link]
-
3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes - arkat usa. Arkat USA. Available at: [Link]
-
Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
-
Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines - PubMed. National Institutes of Health. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejbiotechnology.info [ejbiotechnology.info]
Protecting Group Strategies for N-Methylazetidin-3-amine: Application Notes and Protocols
Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold
N-methylazetidin-3-amine is a valuable building block in medicinal chemistry, prized for its rigid four-membered ring that imparts unique conformational constraints and metabolic stability to drug candidates. The presence of two distinct nitrogen atoms—a tertiary amine within the strained azetidine ring and an exocyclic primary amine—presents a significant challenge for selective functionalization. Unwanted reactions at the more nucleophilic primary amine can hinder the desired synthetic transformations. Therefore, the judicious application of protecting group strategies is paramount to successfully incorporate this scaffold into complex molecules.
This technical guide provides an in-depth analysis of protecting group strategies for the exocyclic primary amine of this compound. We will explore the application of three commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). For each strategy, we will detail the underlying chemical principles, provide step-by-step experimental protocols for both protection and deprotection, and discuss the critical parameters that ensure high yields and chemoselectivity.
The primary amine in this compound is more nucleophilic and sterically less hindered than the tertiary amine within the azetidine ring. This inherent difference in reactivity forms the basis for the selective protection of the exocyclic amine.[1][2] The protocols outlined herein are designed to exploit this reactivity difference to achieve high chemoselectivity.
I. tert-Butoxycarbonyl (Boc) Protection: A Versatile and Widely Used Strategy
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under acidic conditions.[3][4]
Causality of Experimental Choices for Boc Protection
The standard protocol for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The choice of solvent and base is critical for achieving high yields and selectivity. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. The addition of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the in situ generated acidic byproducts, driving the reaction to completion. The reaction is typically performed at room temperature, as elevated temperatures can lead to the decomposition of (Boc)₂O.
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[3][4] The cleavage proceeds via the formation of a stable tert-butyl cation.
Protocol 2: Boc Deprotection
Materials:
-
N-Boc-N-methylazetidin-3-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-N-methylazetidin-3-amine (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, Et₃N, DCM, rt | TFA/DCM or HCl/Dioxane | Stable to base, hydrogenolysis |
II. Benzyloxycarbonyl (Cbz) Protection: A Robust and Orthogonal Strategy
The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines, offering orthogonality to the Boc group.[5] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Causality of Experimental Choices for Cbz Protection
Cbz protection is commonly achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base).[5] The use of a biphasic system with an inorganic base like sodium carbonate or sodium bicarbonate is effective in trapping the generated HCl and driving the reaction. The reaction is often performed at low temperatures to control the reactivity of the chloroformate and minimize side reactions. A potential concern with chloroformates and strained rings like azetidine is the possibility of ring-opening.[6] However, under carefully controlled basic conditions, selective N-protection of the exocyclic amine is expected to be the dominant pathway.
Protocol 3: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 0.2 M).
-
Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Deprotection of the Cbz Group
The Cbz group is classically removed by catalytic hydrogenolysis, a mild and efficient method that yields the free amine, toluene, and carbon dioxide.[5]
Protocol 4: Cbz Deprotection by Hydrogenolysis
Materials:
-
N-Cbz-N-methylazetidin-3-amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve N-Cbz-N-methylazetidin-3-amine (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Cbz | Cbz-Cl, Na₂CO₃, Dioxane/H₂O, 0 °C to rt | H₂, Pd/C, MeOH | Orthogonal to Boc |
III. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection: A Base-Labile Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to both Boc and Cbz.[7] This property is particularly valuable in complex synthetic sequences where multiple protecting groups are required.
Causality of Experimental Choices for Fmoc Protection
Fmoc protection is typically achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[7][8] Similar to Cbz protection, an aqueous basic medium is often employed to neutralize the acid generated. The bulky nature of the Fmoc group can provide good selectivity for the less hindered primary amine.
Protocol 5: Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 0.2 M).
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or flash column chromatography.
Deprotection of the Fmoc Group
The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[7]
Protocol 6: Fmoc Deprotection
Materials:
-
N-Fmoc-N-methylazetidin-3-amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Rotary evaporator
Procedure:
-
Dissolve N-Fmoc-N-methylazetidin-3-amine (1.0 eq) in DMF (0.1 M).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can often be used directly in the next step or purified by an appropriate method.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of N-methylazetidin-3-amine Derivatives
Introduction: The Strategic Importance of N-methylazetidin-3-amine Derivatives in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and metabolic stability to parent molecules.[1] This distinct structural feature often leads to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Among the various functionalized azetidines, this compound and its derivatives are of particular interest as key building blocks in the synthesis of a wide range of therapeutic agents, from antibacterial to anticancer drugs.[2]
The successful transition of a drug candidate from discovery to clinical development and commercialization hinges on the ability to produce the active pharmaceutical ingredient (API) on a large scale in a safe, cost-effective, and reproducible manner. The synthesis of strained ring systems like azetidines presents unique challenges that are often magnified during scale-up.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound derivatives, with a focus on practical, field-proven protocols and an in-depth analysis of the underlying chemical principles.
Strategic Approaches to the Scalable Synthesis of this compound Derivatives
Two primary retrosynthetic pathways are commonly employed for the large-scale production of this compound derivatives. The choice between these routes is often dictated by the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule.
Route A: Reductive Amination of a Pre-formed Azetidine Core
This is often the most direct and convergent approach, involving the methylation of a suitable azetidin-3-amine precursor. For scalability, the use of a protecting group on the azetidine nitrogen is crucial to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Route B: Construction of the Azetidine Ring with the N-methyl Group Pre-installed
This approach involves the cyclization of an acyclic precursor that already contains the N-methyl moiety. While potentially longer, this route can be advantageous if the starting materials are readily available and the cyclization proceeds in high yield.
Below is a visual representation of these two strategic approaches:
Caption: High-level comparison of the two primary synthetic strategies for this compound.
Part 1: Detailed Protocol for Scalable Synthesis via Reductive Amination (Route A)
This section outlines a robust, multi-kilogram scale synthesis of this compound dihydrochloride, starting from the commercially available N-Boc-azetidin-3-one.
Workflow Overview
Caption: Step-wise workflow for the reductive amination route.
Step 1: Reductive Amination of N-Boc-azetidin-3-one
Principle: The ketone functionality of N-Boc-azetidin-3-one is converted to a primary amine via catalytic hydrogenation in the presence of ammonia. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The use of a suitable solvent, such as methanol, is critical for dissolving the starting material and facilitating the reaction.
Protocol:
-
Reactor Setup: To a multi-kilogram scale, inerted hydrogenation reactor, charge N-Boc-azetidin-3-one (1.0 eq) and methanol (10 vol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 2 mol%) to the reactor under a nitrogen blanket.
-
Ammonia Addition: Cool the mixture to 0-5 °C and slowly bubble anhydrous ammonia gas through the solution until saturation is achieved.
-
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 50-60 psi.
-
Reaction Monitoring: Heat the reaction mixture to 25-30 °C and stir vigorously. Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material is observed (typically 12-16 hours).
-
Work-up:
-
Carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 vol).
-
Concentrate the filtrate under reduced pressure to afford N-Boc-azetidin-3-amine as a crude oil, which can be used in the next step without further purification.
-
Critical Parameters and Expected Outcome:
| Parameter | Value | Rationale |
| Catalyst Loading | 2 mol% | Balances reaction rate with cost and ease of removal. |
| Hydrogen Pressure | 50-60 psi | Sufficient for efficient reduction without requiring high-pressure equipment. |
| Temperature | 25-30 °C | Provides a good reaction rate without promoting side reactions. |
| Ammonia | Saturation | Drives the equilibrium towards imine formation, maximizing the yield of the desired amine. |
| Expected Yield | >95% (crude) | This reaction is typically high-yielding. |
Step 2: Reductive Methylation via Eschweiler-Clarke Reaction
Principle: The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[5] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. This one-pot procedure is well-suited for large-scale synthesis due to its simplicity and the use of inexpensive reagents.
Protocol:
-
Reagent Preparation: To the crude N-Boc-azetidin-3-amine (1.0 eq) from the previous step, add formic acid (3.0 eq) at 0-5 °C.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37 wt.%, 2.5 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Slowly warm the reaction mixture to 80-90 °C and maintain for 2-4 hours, or until the reaction is complete as monitored by HPLC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is >8.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N-methylazetidin-3-amine.
-
Critical Parameters and Expected Outcome:
| Parameter | Value | Rationale |
| Reagent Stoichiometry | Excess HCOOH & HCHO | Ensures complete methylation of the amine. |
| Temperature | 80-90 °C | Drives the reaction to completion in a reasonable timeframe. |
| Quenching | Careful addition of base | The reaction with formic acid is exothermic and produces CO2 gas. |
| Expected Yield | >90% (crude) | The Eschweiler-Clarke reaction is known for its high yields. |
Step 3: Boc Deprotection and Salt Formation
Principle: The Boc protecting group is readily cleaved under acidic conditions.[6] Using a solution of hydrogen chloride in a solvent like isopropanol (IPA) not only removes the Boc group but also facilitates the precipitation of the final product as a stable dihydrochloride salt, simplifying purification.
Protocol:
-
Dissolution: Dissolve the crude N-Boc-N-methylazetidin-3-amine (1.0 eq) in isopropanol (10 vol).
-
Acidification: Cool the solution to 0-5 °C and slowly add a solution of HCl in isopropanol (e.g., 5-6 M, 2.5 eq) while maintaining the temperature below 10 °C.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Isolate the solid product by filtration, wash with cold isopropanol (2 vol), and dry under vacuum at 40-50 °C to a constant weight.
Critical Parameters and Expected Outcome:
| Parameter | Value | Rationale |
| Solvent | Isopropanol | Good solvent for the starting material and allows for precipitation of the HCl salt. |
| Temperature | 0-5 °C | Controls the exotherm of the deprotection and promotes crystallization. |
| HCl Stoichiometry | 2.5 eq | Ensures complete deprotection and formation of the dihydrochloride salt. |
| Expected Yield | >95% | This step is typically very clean and high-yielding. |
| Final Product | This compound dihydrochloride | A stable, crystalline solid.[7] |
Part 2: Troubleshooting and Safety Considerations
Troubleshooting Common Issues in Scale-Up
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation (Step 1) | Catalyst deactivation; Insufficient hydrogen pressure or agitation. | Ensure proper inerting of the reactor; Use fresh, high-quality catalyst; Increase hydrogen pressure and/or agitation speed. |
| Formation of Dialkylated Byproducts (Step 2) | Over-reaction or incorrect stoichiometry. | Carefully control the addition of formaldehyde and monitor the reaction closely. |
| Poor Crystallization (Step 3) | Impurities in the crude product; Incorrect solvent or temperature. | Consider a purification step for the intermediate if necessary; Optimize the crystallization solvent system and cooling profile. |
| Ring-Opening of Azetidine | Harsh acidic or nucleophilic conditions. | Maintain careful temperature control during deprotection and avoid prolonged exposure to strong acids. |
Safety First: Handling Azetidines and Reagents
Azetidine and its derivatives are reactive compounds and should be handled with appropriate safety precautions.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.[8][9]
-
Handling of Reagents:
-
Palladium on Carbon: Handle wet to avoid dust inhalation and the risk of ignition.
-
Anhydrous Ammonia: Use in a well-ventilated area with appropriate gas handling equipment.
-
Formic Acid: Corrosive; handle with care.
-
Formaldehyde: A known carcinogen and sensitizer; handle in a fume hood.
-
HCl in Isopropanol: Corrosive; handle with care.
-
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
Conclusion
The successful scale-up synthesis of this compound derivatives is a critical step in the development of many important pharmaceutical agents. The reductive amination route presented in this application note offers a robust, efficient, and scalable pathway to these valuable building blocks. By understanding the underlying chemical principles, carefully controlling critical process parameters, and adhering to strict safety protocols, researchers and drug development professionals can confidently and successfully implement this synthesis on a large scale.
References
-
Schindler, C. S. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. Retrieved from [Link]
-
Schindler, C. S. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Retrieved from [Link]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Aventis Pharma S.A. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents.
-
Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. Retrieved from [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved from [Link]
-
O'Brien, P. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]
- Sanofi-Aventis. (2012). Method for preparing azetidine derivatives. Google Patents.
-
Lin, B. (2019). Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis. Science Bulletin. Retrieved from [Link]
-
Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Chemistry Portal. Retrieved from [Link]
-
Cook, A. M. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-amine. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylazetidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and explore new chemical space. The purity of this reagent is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data. This guide provides a comprehensive overview of robust purification techniques tailored to the unique properties of this compound, a small, polar, and basic molecule. We will delve into the rationale behind method selection, offering detailed protocols for distillation, salt formation with recrystallization, and advanced chromatographic strategies.
Understanding the Analyte: Physicochemical Properties of this compound
A successful purification strategy begins with a thorough understanding of the target molecule's properties. While experimental data for this compound is not extensively published, we can rely on predicted values and data from analogous structures to inform our approach.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₄H₁₀N₂ | [1] |
| Molecular Weight | 86.14 g/mol | [1] |
| Boiling Point | 84.2±8.0 °C (at 760 mmHg) | |
| pKa (of conjugate acid) | 9.22±0.10 | |
| Solubility | Expected to be soluble in water and polar organic solvents. | [2] |
The low molecular weight and predicted boiling point suggest that distillation is a viable purification method. Its basicity, indicated by the pKa, makes it an excellent candidate for purification via salt formation and acid-base extraction. The polar nature of the molecule, containing two amine functionalities, indicates that specialized chromatographic techniques may be necessary to achieve high purity.
Anticipating Impurities: Insights from Synthetic Routes
The choice of purification strategy is heavily influenced by the potential impurities present in the crude material. Common synthetic routes to 3-aminoazetidines often involve precursors like 1-benzhydrylazetidin-3-ol or proceed through intermediates such as mesylates.[3] A plausible synthesis for this compound could involve the reaction of a suitable azetidine precursor with methylamine.
Potential Impurities Include:
-
Unreacted Starting Materials: Such as 1-protected-azetidin-3-one, or a 3-substituted azetidine precursor.
-
Reagents and Catalysts: Excess methylamine, residual base (e.g., triethylamine), or catalysts from preceding steps.
-
Byproducts: Including products of ring-opening reactions, which are a known reactivity pathway for strained azetidine rings, and over-alkylation products.[4]
-
Solvents: Residual solvents from the reaction and workup.
Purification Strategies: A Multi-faceted Approach
No single purification technique is universally optimal. The choice will depend on the scale of the purification, the nature of the impurities, and the desired final purity. Below, we detail the most effective methods for this compound.
Fractional Distillation: For Bulk Purification and Removal of Non-Volatile Impurities
Given the predicted boiling point of approximately 84 °C, fractional distillation is a suitable first-pass purification strategy, especially for larger quantities of material. This technique is effective for separating this compound from non-volatile impurities and solvents with significantly different boiling points.
Caption: Fractional Distillation Workflow.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Forerun Collection: As the mixture begins to boil, discard the initial distillate (forerun), which will primarily consist of lower-boiling impurities and residual solvents.
-
Collecting the Product: Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (around 84 °C), collect the distillate in a clean, dry receiving flask.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fraction using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Salt Formation and Recrystallization: Leveraging Basicity for High Purity
The basicity of the amine groups in this compound provides an excellent handle for purification via salt formation. Converting the free base to a salt, such as the hydrochloride salt, often results in a crystalline solid that can be purified by recrystallization.[5][6] This method is particularly effective at removing non-basic impurities.
Caption: Salt Formation and Recrystallization Workflow.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or isopropanol).
-
Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether or 4 M in dioxane) with stirring.
-
The dihydrochloride salt should precipitate. If an oil forms, try a more dilute solution or a different solvent.
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
-
Recrystallization:
-
Select a suitable solvent or solvent system for recrystallization. A good starting point is a mixture of a polar solvent in which the salt is soluble when hot (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate).
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Cool the solution in an ice bath and add a strong base (e.g., 50% aqueous NaOH or solid KOH) until the pH is >12.
-
Extract the liberated free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
-
Chromatographic Techniques: For High-Resolution Separation
Chromatography offers the highest resolution for separating closely related impurities. Due to the polar and basic nature of this compound, standard silica gel chromatography can be challenging. However, several specialized techniques are well-suited for this purpose.
Traditional silica gel chromatography can be made effective by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of the basic amine.
Using a stationary phase where amine groups are covalently bonded to the silica provides a more robust and reproducible method for purifying basic compounds. This approach effectively shields the acidic silanol groups, leading to improved peak shape and separation.
HILIC is an excellent technique for purifying very polar compounds that show little or no retention in reversed-phase chromatography.[7] It utilizes a polar stationary phase (like silica or an amino-functionalized phase) and a mobile phase with a high organic content and a small amount of water.
Caption: HILIC Purification Workflow.
-
Column Selection: Choose a HILIC column with a polar stationary phase (e.g., bare silica, amino, or diol).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% water with 10 mM ammonium formate or 0.1% formic acid). The buffer is crucial for controlling the ionization state of the amine and achieving reproducible retention.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase.
-
Chromatography:
-
Equilibrate the HILIC column with the initial mobile phase.
-
Inject the sample.
-
Run a gradient of increasing aqueous buffer concentration to elute the compound.
-
Monitor the elution using a suitable detector (e.g., UV-Vis or mass spectrometer).
-
-
Fraction Collection and Analysis: Collect fractions and analyze their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure.
Conclusion
The purification of this compound requires a strategic approach based on its physicochemical properties and the likely impurities from its synthesis. For bulk purification, fractional distillation is a practical first step. For achieving high purity, particularly for removing non-basic impurities, conversion to the hydrochloride salt followed by recrystallization is a robust method. For the highest resolution and for separating polar, closely related impurities, HILIC is the recommended advanced technique. By understanding the principles behind these methods and following the detailed protocols provided, researchers can confidently obtain high-purity this compound for their drug discovery and development endeavors.
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De Kimpe, N., et al. (2007). Synthesis of 3-functionalized 3-methylazetidines. CORE. Retrieved from [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
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O'Neil, M. J., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. Retrieved from [Link]
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Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
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Comprehensive Analytical Characterization of N-methylazetidin-3-amine: A Guide for Drug Development Professionals
An Application Note and Protocol Guide
Abstract
N-methylazetidin-3-amine is a valuable building block in modern medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity. Its small, strained azetidine ring can significantly influence molecular conformation and receptor binding. Ensuring the identity, purity, and stability of this key intermediate is paramount for the integrity of drug discovery and development programs. This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, offering field-proven insights and step-by-step protocols for researchers, quality control analysts, and drug development scientists.
Introduction: The Importance of Rigorous Characterization
The unique structural motifs of this compound (Figure 1) present specific analytical challenges. Its high polarity, low molecular weight, and lack of a significant UV chromophore necessitate a multi-faceted analytical approach. A failure to adequately characterize this starting material can lead to the introduction of process-related impurities or degradants into the synthetic stream, compromising the quality of the final active pharmaceutical ingredient (API). This document outlines a suite of orthogonal analytical techniques designed to provide a complete profile of the material's identity, purity, and stability.
Figure 1. Chemical Structure of this compound
Physicochemical and Spectroscopic Properties
A summary of the key computed and physical properties is essential for selecting appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem[1] |
| Molecular Weight | 86.14 g/mol | PubChem[1][2] |
| Exact Mass | 86.0844 u | PubChem[1][2] |
| XLogP3-AA | -0.8 | PubChem[1][2] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[1] |
| CAS Number | 247069-31-4 | PubChem[1] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for unambiguous structure confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Expertise & Causality:
The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but for highly polar amines, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can provide better solubility and sharper peaks, particularly for the exchangeable N-H proton. The N-H proton signal can be confirmed by performing a D₂O exchange experiment, where the peak disappears from the spectrum.
Protocol 3.1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum frequency of 400 MHz for adequate signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is typically sufficient.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function, Fourier transform, and phase correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Expected ¹H NMR Data Interpretation
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group attached to nitrogen, deshielded. |
| Azetidine CH | ~3.5 - 3.8 | Multiplet (m) | 1H | Methine proton on the azetidine ring, adjacent to two CH₂ groups and the amine. |
| Azetidine CH₂ | ~3.0 - 3.4 | Multiplet (m) | 4H | Diastereotopic protons of the two CH₂ groups in the strained ring, showing complex splitting. |
| N-H | Variable (broad) | Singlet (s, broad) | 1H | Exchangeable proton on the secondary amine; its position and shape are concentration and solvent-dependent. |
Protocol 3.2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Expected ¹³C NMR Data Interpretation
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| N-CH₃ | ~35 - 40 | Aliphatic carbon attached to nitrogen. |
| Azetidine CH | ~45 - 50 | Methine carbon of the azetidine ring. |
| Azetidine CH₂ | ~50 - 55 | Methylene carbons of the strained azetidine ring. |
Molecular Weight Confirmation by Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Given the compound's polarity and basicity, Electrospray Ionization (ESI) is the preferred method.
Expertise & Causality:
The molecule readily accepts a proton due to its basic nitrogen atoms. Therefore, analysis in positive ion mode ([M+H]⁺) is highly sensitive and reliable. The fragmentation pattern is predictable, with the most likely cleavage occurring at the bonds alpha to the nitrogen atoms, a characteristic feature of amines.[3]
Protocol 4.1: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: A short C18 column with a fast gradient can be used for rapid sample introduction. Mobile phase should be acidified (e.g., with 0.1% formic acid) to promote ionization.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI, Positive (+)
-
Scan Range: m/z 50-200
-
Capillary Voltage: 3-4 kV
-
Collision Energy (for MS/MS): Varies, typically 10-30 eV to induce fragmentation.
-
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 87.0917 | ~87.1 | Protonated molecular ion.[4] |
| [M-CH₃+H]⁺ | 72.0655 | ~72.1 | Loss of a methyl radical followed by protonation, or alpha-cleavage. |
| [C₂H₅N]⁺ | 43.0417 | ~43.0 | Result of azetidine ring fragmentation. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Assessing purity is critical for quality control. This compound's properties make standard reversed-phase HPLC challenging.
Expertise & Causality:
Small, polar amines like this one exhibit poor retention on traditional C18 columns.[5] To achieve robust and reproducible chromatography, two primary strategies are recommended:
-
Mixed-Mode Chromatography: A column with both reversed-phase and ion-exchange characteristics (e.g., Primesep 200) can provide excellent retention and peak shape by interacting with the amine via both hydrophobic and cation-exchange mechanisms.[5]
-
Pre-column Derivatization: For use with standard C18 columns and UV or fluorescence detectors, derivatizing the primary amine with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is highly effective.[6][7] This adds a bulky, chromophoric/fluorophoric group, enhancing retention and detectability.
Protocol 5.1: Mixed-Mode HPLC with CAD/MS Detection
This is the preferred method for direct analysis without derivatization.
-
Column: A mixed-mode cation-exchange column (e.g., SIELC Primesep 200, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage (e.g., 50% A) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) for universal detection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (~0.5-1.0 mg/mL).
Protocol 5.2: Reversed-Phase HPLC with Derivatization and UV/Fluorescence Detection
-
Derivatization (using OPA):
-
Prepare an OPA reagent solution (e.g., in borate buffer with a thiol like 3-mercaptopropionic acid).[6]
-
Mix the sample solution with the OPA reagent and allow it to react for a few minutes at room temperature.
-
Inject the resulting mixture promptly.
-
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or Acetate Buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Run a suitable gradient to elute the derivatized amine.
-
Detector: Fluorescence (Excitation ~330-340 nm, Emission ~450-455 nm) for highest sensitivity[8], or UV detector (~330 nm).
Comprehensive Analytical Workflow
A logical workflow ensures that all critical quality attributes are assessed efficiently. The following diagram illustrates a typical characterization process for a new batch of this compound.
Caption: Comprehensive characterization workflow.
Potential Impurities and Stability Considerations
Like many amines, this compound is susceptible to certain impurities and degradation pathways that must be monitored.
-
Residual Starting Materials: Depending on the synthetic route, unreacted precursors may be present.
-
Oxidation Products: Exposure to air and light can lead to oxidation.[9]
-
Nitrosamine Formation: As a molecule containing secondary and tertiary amine functionalities, it is a potential precursor to N-nitrosamines, which are potent genotoxic impurities.[10] The presence of nitrite sources and acidic conditions can facilitate this transformation. Specialized, highly sensitive LC-MS/MS methods are typically required for the trace-level detection of nitrosamines.
-
Stability: The compound's stability should be assessed under various stress conditions (e.g., heat, humidity, light, acid/base) as per ICH guidelines. The HPLC methods described above are ideal for monitoring the appearance of degradants over time.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10086969, this compound. [Link]
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Application Notes & Protocols: Incorporating N-methylazetidin-3-amine into Drug Candidates
Abstract
The azetidine motif has become an increasingly important building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of N-methylazetidin-3-amine, a versatile secondary amine, into discovery-phase molecules. We will explore the design rationale, synthetic methodologies, and analytical considerations for leveraging this scaffold to enhance drug-like properties.
Introduction: The Rationale for this compound
Small, saturated nitrogen heterocycles are highly sought-after in drug design. The four-membered azetidine ring, in particular, offers a unique combination of structural rigidity and a three-dimensional exit vector that can improve a compound's metabolic stability, aqueous solubility, and receptor binding selectivity.[1] this compound (and its parent scaffold) serves as a valuable bioisostere for more common, often more lipophilic, amine-containing groups like piperidines or substituted alkylamines.
The primary advantages of incorporating the this compound moiety include:
-
Reduced Lipophilicity (logP): The introduction of the polar azetidine ring can significantly lower a molecule's logP, which is often crucial for improving solubility and reducing off-target toxicity.
-
Increased sp³ Character: Increasing the fraction of sp³-hybridized carbons is a well-established strategy for improving the developability of drug candidates, often leading to better solubility and reduced metabolic liabilities.[1]
-
Modulation of Basicity (pKa): The azetidine nitrogen's pKa allows it to be protonated at physiological pH, enhancing aqueous solubility without the extreme basicity of some acyclic amines that can lead to phospholipidosis or hERG channel inhibition.
-
Novel Chemical Space: It provides unique exit vectors from a core scaffold, allowing for fine-tuning of ligand-receptor interactions.
Physicochemical Profile
Understanding the inherent properties of this compound is critical for predictive molecular design.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem[2][3] |
| Molecular Weight | 86.14 g/mol | PubChem[2][3] |
| XLogP3-AA (logP) | -0.8 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
The strongly negative logP value highlights the moiety's utility in decreasing the lipophilicity of a parent molecule.
Diagram 1: Design Rationale Flowchart This diagram illustrates the causal relationship between the structural features of this compound and its desirable effects on drug properties.
Caption: From Structure to Improved ADME Properties.
Synthetic Strategies and Protocols
This compound can be incorporated into molecules through several standard synthetic transformations targeting its secondary amine. The choice of reaction depends on the functional group present on the drug scaffold.
Amide Bond Formation via Acyl Chlorides or Coupling Reagents
This is the most common method for attaching the moiety to a carboxylic acid on a parent scaffold. Direct reaction with an acid is generally not feasible without an activating agent.[4][5]
Protocol 3.1: Amide Coupling using HATU
-
Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step generates the active ester.
-
Amine Addition: Add a solution of this compound (1.2 eq), often supplied as a dihydrochloride salt, to the reaction mixture. If using the salt, ensure enough base is present to neutralize it (total of 4.5 eq of DIPEA may be needed).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Reductive Amination
Reductive amination is a powerful method for forming a C-N bond between the amine and a carbonyl compound (aldehyde or ketone) on the scaffold.[6][7] This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced by a mild reducing agent.[7][8]
Protocol 3.2: Reductive Amination with Sodium Triacetoxyborohydride
-
Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add this compound (1.1 eq).
-
Imine Formation: Add a few drops of acetic acid to catalyze imine/iminium ion formation and stir the mixture at room temperature for 30-60 minutes.[8]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reducing agent is mild and selective for the iminium ion over the starting carbonyl.[7]
-
Reaction: Stir at room temperature for 3-24 hours, monitoring by LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Diagram 2: Synthetic Route Selection This workflow helps researchers choose the appropriate synthetic method based on the available functional group on their core molecule.
Caption: Decision tree for incorporating this compound.
Protecting Group Strategies
While the secondary amine of this compound is the primary site of reaction, the tertiary azetidine nitrogen can sometimes interfere with certain reactions or be a site of undesired alkylation. In such cases, protection of the azetidine nitrogen may be necessary, although for most standard couplings, it is not required. The tert-butyloxycarbonyl (Boc) group is the most common choice for amine protection.[9][10][11]
Protocol 4.1: Boc Protection of the Azetidine Nitrogen
This protocol would be applied to a precursor like 3-aminoazetidine before N-methylation.
-
Reaction Setup: Dissolve 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of Dioxane and Water (1:1).
-
Base Addition: Add sodium carbonate (Na₂CO₃) (3.0 eq) to the solution to neutralize the salt and act as the base.
-
Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a small amount of dioxane.
-
Reaction: Stir vigorously at room temperature overnight.
-
Work-up & Extraction: Dilute the mixture with water and extract with ethyl acetate. The Boc-protected amine is often more organic-soluble.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can then be taken through N-methylation and subsequent deprotection steps.
Deprotection: The Boc group is readily removed under acidic conditions, such as by stirring with trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane.[9][11]
Analytical Characterization
Confirmation of successful incorporation requires standard analytical techniques:
-
¹H NMR: Look for characteristic signals of the azetidine ring protons, typically multiplets in the 3.0-4.0 ppm range, and the N-methyl singlet, usually around 2.3-2.5 ppm.
-
Mass Spectrometry: Confirm the expected molecular weight of the final product via LC-MS, observing the [M+H]⁺ ion.
-
HPLC: Assess the purity of the final compound.
Impact on ADME Properties: A Concluding Perspective
The optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical and often challenging aspect of drug discovery.[12] The strategic incorporation of polar, sp³-rich fragments like this compound is a key tactic to improve the overall ADME profile. By reducing lipophilicity and introducing a scaffold less prone to metabolic attack, chemists can enhance a compound's solubility, permeability, and metabolic stability, ultimately increasing its potential for success as a therapeutic agent.[12][13][14]
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Synthesis of some Amide derivatives and their Biological activity. (PDF). Available from: [Link]
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Application Notes & Protocols: The Strategic Incorporation of N-methylazetidin-3-amine in Modern Kinase Inhibitor Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry.[1] Its inherent ring strain, sp3-rich character, and conformational rigidity contribute to favorable physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability.[1] This guide provides an in-depth exploration of a key derivative, N-methylazetidin-3-amine, and its strategic application in the synthesis of potent and selective kinase inhibitors. We will dissect the rationale behind its use, provide detailed synthetic protocols for its incorporation, and present case studies illustrating its impact on drug design, with a focus on both reversible and covalent inhibitors.
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
Historically, the synthesis of azetidines has been challenging due to their inherent ring strain, which limited their exploration.[2][3] However, recent advancements in synthetic methodologies have made functionalized azetidines more accessible, leading to their incorporation into a number of FDA-approved drugs.[1][4]
The value of the azetidine scaffold lies in its unique structural attributes:
-
Improved Physicochemical Properties: The presence of the nitrogen atom and the three-dimensional nature of the ring can disrupt planarity, reduce lipophilicity, and improve aqueous solubility—critical parameters for oral bioavailability.
-
Metabolic Stability: The rigid ring is less susceptible to metabolic degradation compared to more flexible aliphatic chains.[1]
-
Vectorial Exit Point: The 3-amino group on the azetidine ring provides a well-defined vector pointing away from the core scaffold, allowing chemists to precisely position functional groups to interact with solvent or explore additional binding pockets in the target protein.
-
Reduced Molecular Weight: As a small heterocyclic scaffold, it provides conformational restriction with minimal addition to the overall molecular weight of the compound.[5]
This compound, in particular, combines these benefits with a secondary amine for covalent attachment and a tertiary amine (the ring nitrogen) that can serve as a basic center, influencing solubility and potential off-target activities.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₄H₁₀N₂ | PubChem[6] |
| Molecular Weight | 86.14 g/mol | PubChem[6] |
| XLogP3-AA | -0.8 | PubChem[6] |
| Topological Polar Surface Area | 40.8 Ų | PubChem[6] |
| CAS Number | 247069-31-4 | PubChem[6] |
Synthetic Strategies for Incorporating this compound
The most prevalent strategy for incorporating the this compound moiety into a kinase inhibitor scaffold is through nucleophilic aromatic substitution (SₙAr). Kinase inhibitors frequently feature an electron-deficient heteroaromatic core, such as a pyrimidine, pyrrolopyrimidine, or triazine, functionalized with a leaving group (typically a chlorine atom).[7][8] The exocyclic secondary amine of this compound acts as the nucleophile, displacing the chloride to form a stable C-N bond.
Protocol 1: General Procedure for SₙAr Coupling
This protocol describes a general method for the coupling of this compound with a heteroaryl chloride.
Materials:
-
Heteroaryl chloride (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent (e.g., n-Butanol, Isopropanol, or N,N-Dimethylformamide (DMF))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heteroaryl chloride (1.0 eq), this compound dihydrochloride (1.2 eq), and the chosen solvent (e.g., n-Butanol, to a concentration of ~0.1 M).
-
Base Addition: Add DIPEA (3.0 eq) to the suspension.
-
Causality Note: this compound is often supplied as a hydrochloride salt for stability. Two equivalents of base are required to neutralize the salt and a third equivalent is needed to scavenge the HCl generated during the SₙAr reaction. DIPEA is a bulky, non-nucleophilic base ideal for this purpose.
-
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature is dependent on the reactivity of the specific heteroaryl chloride. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Heating is required to overcome the activation energy for the SₙAr reaction, particularly with less activated heteroaryl systems.
-
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in EtOAc and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the water content in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexanes) to afford the desired product.
Case Study: Synthesis of an AZD5363 Analogue (AKT Inhibitor)
AZD5363 (Capivasertib) is a potent, orally bioavailable inhibitor of all three AKT kinase isoforms.[11][12][13] Its structure features a central 4-aminopiperidine core attached to a pyrrolo[2,3-d]pyrimidine hinge-binder. Analogues of AZD5363 have been developed where other cyclic amines, including this compound, are explored to modulate properties.[14][15]
The synthesis involves first coupling this compound to the chloro-pyrrolopyrimidine core, followed by further functionalization. The azetidine moiety in this context acts as a replacement for the piperidine scaffold in the parent drug, altering the molecule's spatial arrangement and physicochemical properties.
Role in Covalent Kinase Inhibitors
The resurgence of covalent kinase inhibitors offers advantages in potency and duration of action.[16] These inhibitors typically feature an electrophilic "warhead" (e.g., an acrylamide) that forms an irreversible or reversible bond with a nucleophilic residue (often cysteine) in the kinase active site.[16][17][18]
While this compound is not the electrophile itself, it is an ideal scaffold to position the warhead. Its rigid structure helps to pre-organize the inhibitor, minimizing the entropic penalty upon binding and optimally orienting the electrophile for reaction with the target cysteine.
In this model, the heteroaromatic core engages with the kinase hinge region via hydrogen bonds. The this compound acts as a rigid linker, positioning the acrylamide warhead in close proximity to a nearby cysteine residue, facilitating the covalent reaction that leads to irreversible inhibition. This strategy has been successfully employed to achieve selectivity for kinases that possess a uniquely positioned cysteine, such as in certain JAK family members.[7]
Conclusion
This compound is more than just a building block; it is a strategic tool for fine-tuning the properties of kinase inhibitors. Its incorporation via robust synthetic methods like SₙAr allows for the systematic modulation of solubility, metabolic stability, and three-dimensional shape. Whether used to optimize the pharmacokinetics of reversible inhibitors or to rigidly position the warhead of a covalent agent, the this compound scaffold provides a powerful advantage in the rational design of next-generation kinase-targeted therapeutics.
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The Azetidine Moiety in PET Tracer Design: Application Notes and Protocols for N-methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled insights into in-vivo biological processes. The continuous evolution of PET is largely driven by the development of novel radiotracers that can selectively and sensitively probe specific molecular targets. Small, saturated nitrogen-containing heterocycles are of significant interest in medicinal chemistry for their ability to impart favorable pharmacokinetic properties, such as improved solubility and reduced lipophilicity. Among these, the azetidine ring has emerged as a valuable scaffold.
This document provides detailed application notes and protocols on the potential use of N-methylazetidin-3-amine in the development of novel PET tracers. While direct, published applications of this specific molecule in PET tracer development are not extensively documented, this guide will leverage established principles of radiochemistry and draw parallels from closely related structures, such as piperazinyl azetidines, to provide a scientifically grounded framework for researchers. The information herein is intended to serve as a comprehensive guide for those looking to explore the utility of the this compound scaffold in their PET tracer development programs.
Introduction: The Rationale for Incorporating this compound into PET Tracers
The this compound scaffold offers several advantageous properties for a PET tracer candidate:
-
Low Molecular Weight and Lipophilicity: The small, polar nature of the azetidine ring can help to maintain a low molecular weight and reduce the overall lipophilicity of a tracer. This is often crucial for minimizing non-specific binding and facilitating favorable in-vivo distribution, including potential blood-brain barrier penetration for neuroimaging agents.[1]
-
Metabolic Stability: The strained four-membered ring of azetidine can influence the metabolic profile of a molecule, potentially blocking sites of metabolism and prolonging the in-vivo stability of the radiotracer.
-
Versatile Synthetic Handle: The primary amine functionality of this compound provides a readily available point for conjugation to a larger pharmacophore targeting a specific biological entity, such as a receptor, enzyme, or transporter.
These characteristics make this compound an attractive building block for the design of novel PET tracers for a variety of applications, including neuroimaging and oncology.
Conceptual Workflow for Developing an this compound-based PET Tracer
The development of a novel PET tracer is a multi-step process that begins with the design and synthesis of a suitable precursor molecule and culminates in in-vivo imaging studies. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the development of a PET tracer incorporating the this compound scaffold.
Synthesis of Precursors for Radiolabeling
The synthesis of a suitable precursor is a critical first step in PET tracer development.[2] The precursor must contain a leaving group or a reactive site for the introduction of the positron-emitting radionuclide in the final step of the synthesis. Below are two proposed synthetic strategies for preparing precursors for [¹¹C] and [¹⁸F] labeling of a hypothetical tracer targeting a generic receptor, where the this compound moiety is coupled to a pharmacophore.
Precursor for [¹¹C]Methylation
Carbon-11 is a commonly used positron emitter with a short half-life of 20.4 minutes.[3] This necessitates rapid radiosynthesis, often achieved through [¹¹C]methylation of a suitable precursor. The secondary amine of the azetidine ring in a des-methyl precursor is an ideal site for this reaction.
Protocol: Synthesis of a Des-methyl Precursor for [¹¹C]Methylation
This protocol describes the synthesis of a des-methyl precursor where the azetidin-3-amine is coupled to a hypothetical pharmacophore "P".
-
Protection of Azetidin-3-amine: Commercially available azetidin-3-amine dihydrochloride is first protected with a suitable protecting group, such as a Boc group, to allow for selective functionalization.
-
Coupling to Pharmacophore: The protected azetidin-3-amine is then coupled to the pharmacophore "P" containing a suitable reactive group (e.g., a carboxylic acid activated as an acid chloride or with a coupling agent like HATU).
-
Deprotection: The protecting group is removed to yield the des-methyl precursor.
Caption: Synthetic scheme for a des-methyl precursor for [¹¹C]methylation.
Precursor for [¹⁸F]Fluorination
Fluorine-18, with its longer half-life of 109.8 minutes, allows for more complex synthetic manipulations and longer imaging times.[4] A common strategy for [¹⁸F]fluorination is the nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate.
Protocol: Synthesis of a Tosylated Precursor for [¹⁸F]Fluorination
This protocol outlines the synthesis of a precursor for the introduction of a [¹⁸F]fluoroethyl group onto the this compound nitrogen.
-
Synthesis of the Core Structure: The this compound is coupled to the pharmacophore "P" as described previously.
-
Functionalization with an Alcohol: The resulting compound is reacted with ethylene oxide or a similar reagent to introduce a hydroxyethyl group on the tertiary amine.
-
Tosylation: The terminal hydroxyl group is then converted to a tosylate, a good leaving group for nucleophilic substitution with [¹⁸F]fluoride.
Caption: Synthetic pathway to a tosylated precursor for [¹⁸F]fluoroalkylation.
Radiolabeling Protocols
The following are detailed, step-by-step protocols for the radiosynthesis of hypothetical PET tracers based on the precursors described above. These protocols are based on well-established radiolabeling methodologies.[3][4]
[¹¹C]Methylation of the Des-methyl Precursor
Objective: To synthesize the [¹¹C]N-methylated PET tracer from the des-methyl precursor.
Materials:
-
Des-methyl precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Protocol:
-
Precursor Preparation: Dissolve 1-2 mg of the des-methyl precursor in 300 µL of anhydrous DMF in a sealed reaction vessel.
-
Base Addition (if necessary): For less reactive amines, add a small amount of a suitable base like NaH to facilitate deprotonation.
-
[¹¹C]Methylating Agent Delivery: Bubble the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for 5-10 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the desired [¹¹C]-labeled product.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under a stream of nitrogen with gentle heating, and reformulate the tracer in a sterile solution (e.g., saline with a small percentage of ethanol) for injection after passing through an SPE cartridge.
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and residual solvents.
[¹⁸F]Fluorination of the Tosylated Precursor
Objective: To synthesize the [¹⁸F]fluoroethylated PET tracer from the tosylated precursor.
Materials:
-
Tosylated precursor
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Protocol:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride from the cyclotron target water on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
Radiolabeling Reaction: Dissolve 2-5 mg of the tosylated precursor in 500 µL of anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 80-120 °C for 10-15 minutes.
-
Quenching and Purification: Cool the reaction vessel, quench the reaction with HPLC mobile phase, and purify the crude product using semi-preparative HPLC.
-
Formulation: Formulate the purified [¹⁸F]-labeled tracer as described in the [¹¹C]methylation protocol.
-
Quality Control: Perform the necessary quality control tests on the final product.
In Vitro and In Vivo Evaluation
Following successful radiosynthesis and quality control, the novel PET tracer must undergo rigorous preclinical evaluation to assess its potential for in-vivo imaging.
In Vitro Studies
-
Binding Affinity and Selectivity: Determine the binding affinity (Kᵢ or IC₅₀) of the non-radioactive ("cold") standard of the tracer to the target of interest and a panel of other relevant receptors and enzymes to assess its selectivity.
-
In Vitro Stability: Incubate the radiolabeled tracer in plasma and liver microsomes from the species to be used in in-vivo studies to assess its metabolic stability.
In Vivo Studies
-
PET Imaging in Animal Models: Perform dynamic PET scans in healthy animals (e.g., rodents or non-human primates) to evaluate the tracer's biodistribution, brain uptake (for CNS tracers), and pharmacokinetics.
-
Blocking Studies: Co-administer a known high-affinity ligand for the target of interest to demonstrate the specificity of the tracer's binding in vivo. A significant reduction in tracer uptake in target-rich regions confirms specific binding.
-
Metabolite Analysis: Analyze blood and brain tissue samples at various time points after tracer injection to identify and quantify radiolabeled metabolites.
Data Analysis and Pharmacokinetic Modeling
The quantitative nature of PET allows for the application of pharmacokinetic models to analyze the dynamic imaging data. This can provide valuable information about receptor density (Bₘₐₓ) and ligand affinity (K₋).[3]
| Parameter | Description | Importance in Tracer Evaluation |
| SUV (Standardized Uptake Value) | A semi-quantitative measure of tracer uptake in a region of interest. | Provides a simple way to compare tracer accumulation across different regions and subjects. |
| Vₜ (Volume of Distribution) | A measure of the total distribution of the tracer in a tissue, including specific and non-specific binding. | A key parameter for quantifying receptor density. |
| BPₙ₋ (Binding Potential) | A ratio of specifically bound radioligand to the concentration of non-displaceable radioligand in tissue at equilibrium. | A widely used metric for quantifying receptor availability. |
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of novel PET tracers with favorable pharmacokinetic properties. The synthetic and radiolabeling protocols outlined in this guide provide a foundational framework for researchers to explore the potential of this versatile building block. Future work should focus on the synthesis and evaluation of specific PET tracer candidates incorporating this moiety for various targets in the central nervous system and oncology. The successful development of such tracers will undoubtedly contribute to the advancement of molecular imaging and our understanding of disease.
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Brust, P., van den Hoff, J., & Steinbach, J. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2012), 20130380. [Link]
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Sekimata, K., Hatano, K., Ogawa, M., Abe, J., Ito, K., & Kudo, Y. (2008). Radiosynthesis and in vivo evaluation of N-[11C]methylated imidazopyridineacetamides as PET tracers for peripheral benzodiazepine receptors. Nuclear medicine and biology, 35(3), 327–334. [Link]
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- 4. Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of N-Substituted Azetidin-3-Amines
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged structure in contemporary medicinal chemistry.[1] Its inherent ring strain and compact, three-dimensional geometry offer a unique conformational rigidity that can enhance the pharmacological profile of drug candidates.[2] This includes improvements in metabolic stability, solubility, and receptor binding affinity.[2] Consequently, the azetidine motif is a key component in several FDA-approved drugs, such as the kinase inhibitors baricitinib and cobimetinib.[3][2] N-substituted azetidin-3-amines, in particular, are a valuable class of intermediates and final compounds, appearing in molecules targeting a range of diseases, from cancer to inflammatory conditions.[2][4]
The synthetic accessibility of these scaffolds, however, can be a significant bottleneck in the drug discovery process.[1] Traditional multi-step syntheses can be time-consuming and inefficient. This application note provides a detailed protocol for a robust and straightforward one-pot synthesis of N-substituted azetidin-3-amines via direct nucleophilic substitution, a method amenable to both early-stage library synthesis and late-stage functionalization of complex molecules.[3][1] We will also briefly discuss the alternative and widely used method of reductive amination.
Underlying Scientific Principles: A Tale of Two Pathways
The one-pot synthesis of N-substituted azetidin-3-amines can be efficiently achieved through two primary and reliable synthetic strategies: direct nucleophilic substitution and reductive amination. The choice between these methods often depends on the availability of starting materials and the specific substitution pattern desired.
Pathway 1: Direct Nucleophilic Substitution
This approach is predicated on the reaction of an amine nucleophile with an azetidine ring bearing a suitable leaving group at the 3-position. A common and commercially available electrophile is a mesylate-activated azetidine, such as 1-benzhydrylazetidin-3-yl methanesulfonate. The reaction proceeds via a classical SN2 mechanism, where the amine directly displaces the leaving group.
The benzhydryl (Bzh) group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions. It can be readily removed under standard hydrogenolysis conditions to yield the free secondary amine or, in some cases, directly converted to other functional groups.[3] This "mix-and-heat" methodology is lauded for its simplicity and broad substrate scope.[3]
Pathway 2: Reductive Amination
A cornerstone of amine synthesis, reductive amination offers another powerful one-pot strategy.[5][6][7] This method involves the reaction of an azetidin-3-one with a primary or secondary amine to form an intermediate iminium ion (from a primary amine) or enamine (from a secondary amine), which is then reduced in situ to the corresponding amine.[5][6]
A key advantage of this approach is the use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), which selectively reduces the iminium ion in the presence of the starting ketone.[6] This selectivity is crucial for the efficiency of the one-pot process. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), often with the addition of a mild acid like acetic acid to facilitate iminium ion formation.
Experimental Protocol: One-Pot Synthesis via Direct Nucleophilic Substitution
This protocol details a general procedure for the synthesis of N-substituted azetidin-3-amines using the direct displacement method, which has been shown to be effective for a wide range of primary and secondary amines.[3]
Materials and Equipment
-
Reagents:
-
1-Benzhydrylazetidin-3-yl methanesulfonate
-
Primary or secondary amine of choice
-
Acetonitrile (MeCN), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (optional, for amine salts)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv).
-
Reagent Addition: Add anhydrous acetonitrile (to a concentration of approximately 0.2 M). Add the desired primary or secondary amine (1.0-2.0 equiv). For amine hydrochlorides or other salts, add 1.0-1.2 equivalents of a non-nucleophilic base like DIPEA or Et3N to liberate the free amine.
-
Reaction: Seal the vial and stir the reaction mixture at 80 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are overnight (12-16 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to prevent product streaking on the column). The final product is isolated after removal of the solvent.
Visualization of the Synthetic Workflow
Caption: Workflow for the one-pot synthesis of N-substituted azetidin-3-amines.
Data Summary and Expected Outcomes
The described protocol is versatile and accommodates a range of amine nucleophiles. The yields are generally moderate to high, with secondary amines often providing higher yields than primary amines.[3] Below is a table summarizing representative examples based on published data.[3]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzhydryl-N-benzylazetidin-3-amine | 48 |
| 2 | (S)-1-Phenylethylamine | (S)-1-Benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60 |
| 3 | 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 |
| 4 | Morpholine | 4-((1-Benzhydrylazetidin-3-yl)amino)morpholine | 69 |
Troubleshooting and Expert Insights
-
Low Yields with Primary Amines: Primary amines can sometimes lead to lower yields due to potential side reactions or difficulties in purification. Using a slight excess of the primary amine (e.g., 1.5-2.0 equiv) can sometimes improve the conversion of the starting mesylate.
-
Incomplete Reaction: If the reaction stalls, ensure that the acetonitrile is anhydrous, as water can interfere with the reaction. The temperature should also be carefully monitored to ensure it remains at 80 °C.
-
Purification Challenges: The basic nature of the product can cause it to streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent system neutralizes the acidic sites on the silica, leading to better peak shapes and improved separation.
-
Protecting Group Removal: The 1-benzhydryl group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like methanol or ethanol. This deprotection step is usually high-yielding and clean.
Conclusion
The one-pot synthesis of N-substituted azetidin-3-amines via direct nucleophilic substitution is a highly practical and efficient method for accessing this important class of compounds. Its operational simplicity, broad substrate scope, and amenability to late-stage functionalization make it an invaluable tool for researchers in medicinal chemistry and drug development. This protocol provides a reliable foundation for the synthesis of diverse libraries of azetidine derivatives, accelerating the discovery of new therapeutic agents.
References
-
Wang, A., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2584-2603. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]
-
Reductive Amination. (n.d.). In Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1259345. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
-
Zhang, G., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(16), 4210-4214. [Link]
-
Synthesis of Amines by Reductive Amination. (2020). In Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methylazetidin-3-amine
Welcome to the technical support center for the synthesis of N-methylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their pharmacokinetic properties. The synthesis typically involves a few key stages, each with its own set of potential side reactions. A common synthetic route starts from a protected azetidin-3-one, proceeds through reductive amination, and concludes with deprotection. This guide will address specific issues that may arise at each of these critical steps.
Troubleshooting Guide & FAQs
Part 1: Reductive Amination of N-Boc-azetidin-3-one
This initial step involves the reaction of N-Boc-azetidin-3-one with methylamine to form an imine intermediate, which is then reduced to the desired N-Boc-N-methylazetidin-3-amine.
Question 1: My reaction is sluggish, and I'm observing low conversion to the desired product. What could be the cause?
Answer:
Slow or incomplete reductive amination can stem from several factors related to reagent quality, reaction conditions, and the choice of reducing agent.
-
Cause & Explanation:
-
Poor Quality of Methylamine: Methylamine is a gas at room temperature and is often used as a solution in a solvent like THF or ethanol. Over time, the concentration of these solutions can decrease. Using a depleted methylamine source will result in a stoichiometric imbalance, leading to incomplete imine formation.
-
Inefficient Imine Formation: The formation of the imine is a reversible equilibrium reaction. The removal of water can drive the reaction forward. If the reaction conditions do not favor dehydration, the equilibrium will lie towards the starting materials.
-
Suboptimal Reducing Agent: While sodium borohydride (NaBH₄) can be used, milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations.[1] STAB is particularly effective at reducing the iminium ion intermediate without competing reduction of the starting ketone.
-
-
Troubleshooting Protocol:
-
Verify Methylamine Concentration: If using a commercial solution, ensure it is fresh. Alternatively, bubble methylamine gas through the reaction solvent at a low temperature (0 °C) to create a saturated solution just before use.
-
Facilitate Water Removal: If the reaction is still slow, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water produced during imine formation.
-
Optimize the Reducing Agent: Switch to sodium triacetoxyborohydride (STAB). It is generally more effective and selective for this transformation.[1]
-
Question 2: I'm observing a significant amount of a side product with a mass corresponding to the starting N-Boc-azetidin-3-ol. Why is this happening?
Answer:
The formation of N-Boc-azetidin-3-ol is a common side reaction resulting from the direct reduction of the ketone starting material.
-
Cause & Explanation:
-
Non-selective Reducing Agent: Stronger reducing agents like sodium borohydride can reduce the ketone functional group of N-Boc-azetidin-3-one before it has a chance to react with methylamine to form the imine.
-
Reaction Kinetics: If the rate of ketone reduction is faster than the rate of imine formation, the alcohol side product will be favored.
-
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination as it is less likely to reduce the starting ketone.[1]
-
Staged Addition: Add the methylamine to the N-Boc-azetidin-3-one and allow the imine to form before adding the reducing agent. Monitoring the reaction by TLC or LC-MS can help determine the optimal time for the addition of the reducing agent.
-
Part 2: Deprotection of N-Boc-N-methylazetidin-3-amine
The final step in this common route is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, this compound.
Question 3: During the acidic deprotection of the Boc group, I'm getting a complex mixture of products and a low yield of my desired amine. What are the likely side reactions?
Answer:
Acid-mediated deprotection of the Boc group can lead to several side reactions, particularly with a strained ring system like azetidine.
-
Cause & Explanation:
-
Alkylation by tert-Butyl Cation: The deprotection mechanism involves the formation of a tert-butyl cation. This reactive carbocation can act as an alkylating agent, reacting with nucleophilic sites on the starting material or the product amine, leading to undesired byproducts.[2]
-
Ring Opening of the Azetidine: The strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic conditions, especially at elevated temperatures.[3] This can lead to a variety of linear amine byproducts.
-
Incomplete Deprotection: Insufficient acid or reaction time can result in incomplete removal of the Boc group.
-
-
Troubleshooting Protocol:
-
Use of Scavengers: To prevent t-butylation, include a scavenger in the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will preferentially react with the tert-butyl cation.[2]
-
Milder Acidic Conditions: Instead of strong acids like concentrated HCl or neat trifluoroacetic acid (TFA), consider using a solution of HCl in an organic solvent like dioxane or diethyl ether. This allows for more controlled deprotection at lower temperatures.[4][5]
-
Temperature Control: Perform the deprotection at a low temperature (e.g., 0 °C to room temperature) to minimize the risk of ring-opening.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to ensure complete deprotection without prolonged exposure to acidic conditions.
-
Question 4: My final product is difficult to purify. Are there any common impurities I should be aware of?
Answer:
Purification of small, polar amines like this compound can be challenging due to their physical properties and potential impurities.
-
Common Impurities:
-
Residual Protecting Group: Incomplete deprotection will leave N-Boc-N-methylazetidin-3-amine in your product.
-
Alkylated Byproducts: As discussed, t-butylated amines can be present.
-
Salts: If an acid was used for deprotection, the final product will likely be in its salt form (e.g., hydrochloride or trifluoroacetate). The free amine can be obtained by a basic workup.
-
-
Purification Strategies:
-
Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities and to generate the free amine. The free amine can then be extracted into an organic solvent.
-
Column Chromatography: Due to the polar nature of the amine, it can be challenging to purify by standard silica gel chromatography as it may streak or remain on the column.[6][7] Using a silica gel treated with a base (e.g., triethylamine) or using a specialized amine-functionalized silica can improve the separation.[7]
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Summary of Key Parameters and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conversion in Reductive Amination | Inactive methylamine, inefficient imine formation, non-selective reducing agent. | Use fresh methylamine, add a dehydrating agent, switch to STAB as the reducing agent. |
| Formation of N-Boc-azetidin-3-ol | Premature reduction of the starting ketone. | Use a more selective reducing agent like STAB and consider staged addition of reagents. |
| Complex Mixture During Deprotection | t-butylation, azetidine ring-opening, incomplete reaction. | Use a scavenger, employ milder acidic conditions at low temperatures, and monitor the reaction closely. |
| Purification Difficulties | Polarity of the product, presence of salts and byproducts. | Utilize acid-base extraction, employ modified column chromatography techniques, or consider distillation. |
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Synthetic pathway with common side reactions.
References
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Synthesis of N-Methylazetidin-3-amine
Welcome to the dedicated technical support center for the synthesis and purification of N-methylazetidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable building block. Our focus is on enhancing both the yield and purity of your final product through a combination of theoretical understanding and practical, field-tested protocols.
Introduction: The Synthetic Challenge of a Strained Ring
Azetidines, as strained four-membered nitrogen-containing heterocycles, are crucial motifs in medicinal chemistry.[1] However, their synthesis can be challenging due to the inherent ring strain, which makes ring-formation processes energetically less favorable and prone to side reactions.[2][3] This guide will address the most common hurdles in the synthesis of this compound and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound, providing concise answers and directing you to more detailed troubleshooting sections where necessary.
Q1: What are the most common synthetic routes to this compound?
There are several viable synthetic pathways. The most prevalent strategies involve:
-
Route A: Starting from a commercially available N-Boc-azetidin-3-one, proceeding through reductive amination with methylamine, followed by deprotection of the Boc group.
-
Route B: Beginning with 3-amino-1-propanol, which undergoes a series of transformations to form the azetidine ring, followed by N-methylation.[4]
-
Route C: Direct alkylation of azetidin-3-amine with a methylating agent, though this can be prone to over-methylation.
Q2: I'm observing a very low yield after the cyclization step. What could be the primary cause?
Low yields in azetidine ring formation are often due to competing intermolecular reactions, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization.[2] This is especially common at high concentrations.
Q3: My final product is contaminated with a significant amount of the di-methylated quaternary ammonium salt. How can I avoid this?
Over-methylation is a common issue, particularly during the N-methylation step. This can be mitigated by careful control of stoichiometry, using a less reactive methylating agent, or by performing the reaction at a lower temperature. Reductive amination is often a more controlled method for introducing the methyl group.[5][6]
Q4: What is the best method to purify the final product?
Purification can be challenging due to the basic and often volatile nature of the amine. A common strategy involves the purification of a Boc-protected intermediate via column chromatography, followed by deprotection to yield the pure amine salt.[7] Alternatively, flash chromatography on an amine-functionalized silica gel can be effective for the free base.[8]
Q5: How can I confirm the purity and identity of my this compound?
A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for impurities. The chemical shifts of protons on carbons adjacent to the nitrogen are typically in the range of 2.3-3.0 ppm.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, though derivatization might be necessary if the compound lacks a UV chromophore.[11]
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during your synthesis.
Issue 1: Low Yield of the Azetidine Ring
The formation of the four-membered azetidine ring is often the most critical and lowest-yielding step.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Intermolecular Side Reactions | At higher concentrations, the reactive ends of two different molecules can react, leading to dimers and polymers instead of the desired intramolecular cyclization.[2] | High Dilution: Perform the cyclization reaction under high dilution conditions (typically 0.01-0.05 M) to favor the intramolecular pathway. |
| Inefficient Leaving Group | The rate of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group. | Use a Better Leaving Group: Convert the hydroxyl group in a γ-amino alcohol precursor to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or a halide. |
| Ring Strain | The inherent strain of the four-membered ring makes its formation thermodynamically less favorable compared to five- or six-membered rings.[3] | Optimize Reaction Conditions: Carefully control the temperature and reaction time. Sometimes, lower temperatures for a longer duration can improve the yield by minimizing side reactions. |
| Base Strength | The choice of base is crucial for deprotonating the amine without promoting elimination or other side reactions. | Select an Appropriate Base: Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for cyclization of haloamines. |
Issue 2: Incomplete or Unselective N-Methylation
Introducing the single methyl group onto the primary amine of the azetidine ring can be problematic.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Over-methylation | The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and quaternary ammonium salt.[12] | Stoichiometric Control: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent. Reductive Amination: This is a highly selective method for mono-N-methylation. Reacting azetidin-3-amine with formaldehyde followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective.[5][6][13] |
| Low Reactivity | The starting amine may not be sufficiently nucleophilic under the reaction conditions. | Optimize Solvent and Temperature: Use a polar aprotic solvent like acetonitrile or DMF. Gentle heating may be required, but monitor for side reactions. |
| Protecting Group Interference | If a protecting group is still present on the azetidine nitrogen, it may hinder the methylation of the 3-amino group. | Ensure Complete Deprotection: Confirm the complete removal of any protecting groups (e.g., Boc) before proceeding with N-methylation. |
Issue 3: Difficulty in Product Purification and Isolation
The final product, this compound, can be challenging to purify due to its properties.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| High Polarity and Water Solubility | Small amines are often highly polar and soluble in water, making extraction from aqueous workups difficult. | Salt Formation and Extraction: During workup, acidify the aqueous layer to protonate the amine, making it more water-soluble and allowing for the removal of non-basic organic impurities. Then, basify the aqueous layer and extract the free amine with a suitable organic solvent like dichloromethane or a mixture of isopropanol/chloroform. Purification of a Protected Intermediate: Purify the N-Boc protected precursor, which is less polar and generally easier to handle by column chromatography. The pure protected intermediate can then be deprotected to give the clean final product.[7] |
| Volatility | The free base of this compound may be volatile, leading to loss of product during solvent removal. | Isolate as a Salt: After purification, the product can be precipitated and isolated as a stable, non-volatile salt (e.g., hydrochloride or dihydrochloride) by treating the organic solution with HCl in a suitable solvent like ether or isopropanol.[14] |
| Interaction with Silica Gel | The basic nature of the amine can lead to strong adsorption and peak tailing on standard silica gel during column chromatography. | Use a Modified Stationary Phase: Employ an amine-functionalized silica gel or add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to improve the chromatography.[8] |
Part 3: Experimental Protocols and Visualizations
Protocol 1: Synthesis via Reductive Amination of N-Boc-azetidin-3-one
This protocol outlines a common and reliable method for the synthesis of this compound.
Step 1: Reductive Amination
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in methanol at 0 °C, add a solution of methylamine (1.2 eq, typically as a solution in THF or ethanol).
-
Stir the mixture for 1-2 hours at room temperature to allow for imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude N-Boc-N-methylazetidin-3-amine can be purified by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-N-methylazetidin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.[15][16][17]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be triturated with diethyl ether to afford the pure this compound salt as a solid.
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common purity issues.
References
- BenchChem. (n.d.). Troubleshooting low yields in azetidine synthesis.
- ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines.
- CORE. (n.d.). Synthesis of 3-functionalized 3-methylazetidines.
- Smolecule. (n.d.). N,N-Diethyl-3-methylazetidin-3-amine.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Syntheses. (n.d.). Azetidine.
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- Progress in Chemistry. (n.d.). Synthesis of Azetidines.
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- Arkat USA. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes.
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- Organic Chemistry Portal. (n.d.). Protective Groups.
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- PubChem. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine.
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troubleshooting failed N-methylazetidin-3-amine coupling reactions
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Troubleshooting Failed N-methylazetidin-3-amine Coupling Reactions
Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into the unique challenges of coupling reactions involving this compound. Its structure, featuring a secondary amine for coupling and a sterically accessible tertiary amine within a strained four-membered ring, requires careful consideration of reagents and conditions to achieve high yields and purity. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common failure points encountered during the amide and sulfonamide synthesis with this compound.
Amide Bond Formation
Question 1: My amide coupling reaction shows low to no product formation, with unreacted starting materials. What is the likely cause?
This is a classic symptom of failed carboxylic acid activation. The amine is likely not the issue at this stage; rather, the electrophile is not being generated effectively.
Root Cause Analysis: The innate basicity of both the carboxylic acid and the amine means they can form an unreactive ammonium-carboxylate salt.[1] A coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl species that the amine can attack.[2] If this activation fails, the reaction stalls.
Troubleshooting Steps:
-
Assess Your Coupling Reagent: For a sterically accessible, yet potentially challenging amine like this compound, standard carbodiimide reagents like EDC, when used alone, may be too slow. Uronium/aminium-based reagents are generally more effective.[3][4][5]
-
Ensure Anhydrous Conditions: All coupling reagents are sensitive to moisture. Water can hydrolyze the activated acid species back to the unreactive carboxylic acid. Ensure you are using anhydrous solvents (like DMF or DCM) and have dried your glassware appropriately.
-
Order of Addition: A common and effective procedure is to pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in your anhydrous solvent for 15-30 minutes before adding the this compound.[6] This ensures the activated species is present in high concentration when the nucleophile is introduced.
Question 2: The reaction is messy. My LC-MS shows multiple side products and consumption of starting materials, but very little desired amide. What is happening?
This pattern points towards side reactions involving your amine or the coupling reagent itself. The unique structure of this compound makes it susceptible to specific, often overlooked, side pathways.
Root Cause Analysis: The primary issue is often the dual reactivity of this compound. It possesses both a secondary amine (your desired nucleophile) and a tertiary amine (a potential competing base and nucleophile).
Troubleshooting Steps:
-
Re-evaluate Your Base: The choice of base is critical. A common base like triethylamine (TEA) is itself a nucleophile and can compete in side reactions.[7] N,N-Diisopropylethylamine (DIPEA), often called Hünig's base, is highly recommended. Its bulky isopropyl groups sterically hinder the nitrogen atom, making it an effective proton scavenger (a good base) but a very poor nucleophile, thus preventing it from competing in the reaction.[7][8]
-
Amine Guanylation (with HATU/HBTU): Uronium reagents like HATU and HBTU can react directly with highly nucleophilic amines to form a guanidinium byproduct, effectively capping your amine and preventing amide formation.[8] This is a known side reaction, especially if the amine is added before the carboxylic acid is fully activated or if excess coupling reagent is used.[4] Using a slight excess of the carboxylic acid (1.1-1.2 eq) can help mitigate this.
-
Control Temperature: Running the reaction at 0 °C, at least initially, can help control the rate of side reactions relative to the desired coupling.[4][9][10]
Logical Troubleshooting Workflow for Amide Coupling
The following diagram outlines a decision-making process for troubleshooting failed amide couplings with this compound.
Caption: Troubleshooting Decision Tree for Amide Coupling.
Sulfonamide Bond Formation
Question 3: My sulfonylation reaction with a sulfonyl chloride is slow or stalls completely. Why?
The most common reason for a stalled sulfonylation reaction is the neutralization of your amine nucleophile by the acid byproduct.
Root Cause Analysis: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[11][12] Since your starting material, this compound, is a base, this HCl will protonate it, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, thus stopping the reaction.[11]
Troubleshooting Steps:
-
Add an Acid Scavenger: You must include a base to neutralize the HCl as it forms. A non-nucleophilic organic base like DIPEA or even pyridine is essential.[1][11] Typically, 1.5 to 2.0 equivalents of the base are used to ensure the reaction medium remains basic and the amine stays deprotonated and reactive.
-
Ensure Anhydrous Conditions: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them into the unreactive sulfonic acid.[11] Using an anhydrous solvent like DCM or THF under an inert atmosphere (nitrogen or argon) is critical for success.[11]
-
Monitor for Disulfonylation: While less common with secondary amines, it's a possibility to be aware of, especially with highly reactive sulfonyl chlorides. Using a slight excess of the amine can sometimes help, but the primary focus should be on effective acid scavenging.
Comparative Data & Protocols
Table 1: Selecting an Amide Coupling Reagent
| Reagent System | Class | Pros | Cons | Recommended Base |
| EDC / HOBt | Carbodiimide | Inexpensive; water-soluble urea byproduct is easy to remove during workup.[1][2][13] | Slower reaction rates; can be less effective for hindered amines; risk of N-acylurea rearrangement.[5] | DIPEA |
| HATU | Uronium/Aminium | Very fast reaction rates; highly efficient for sterically hindered amines; lower rates of racemization.[3][4][5] | More expensive; can cause guanylation of the amine as a side reaction.[8] | DIPEA |
| Acyl Chloride | Activated Acid | Most reactive acylating agent; often succeeds where other methods fail. | Requires a separate step to prepare; harsh reagents (e.g., SOCl₂, oxalyl chloride) may not be compatible with sensitive functional groups.[6][14] | DIPEA or Pyridine |
Protocol 1: General Amide Coupling using HATU
This protocol is a robust starting point for coupling a generic carboxylic acid with this compound.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equivalents).
-
Add anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Add HATU (1.1 equivalents) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, dilute the reaction with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: General Sulfonamide Synthesis
This protocol outlines the formation of a sulfonamide from a sulfonyl chloride.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent) and anhydrous DCM (to make a ~0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) and stir for 5 minutes.
-
Slowly add a solution of the sulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring progress by LC-MS or TLC.[11]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
General Reaction Mechanism: Amide Coupling
The diagram below illustrates the generally accepted mechanism for an amide coupling reaction facilitated by a carbodiimide reagent like EDC, with an additive like HOBt.
Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Reddit user discussion. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Hegedüs, C., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
University of Calgary. (n.d.). Amines. Organic Lecture Series. Retrieved from [Link]
- Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate user discussion. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved from [Link]
-
OpenStax. (n.d.). 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
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Raines, D. J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Scribd. (2011). Org. Lett., Vol. 13, No. 19, 2011 T3P. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
-
Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]
-
PubMed Central. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]
-
PubMed Central. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
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stability issues with N-methylazetidin-3-amine under acidic/basic conditions
Introduction
Welcome to the technical support guide for N-methylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experimental workflows. Azetidine-containing compounds are increasingly vital in medicinal chemistry for their ability to confer improved physicochemical properties such as solubility and metabolic stability.[1] However, the inherent ring strain of the four-membered azetidine heterocycle can lead to specific stability challenges, particularly under acidic conditions.[2][3][4]
This guide provides in-depth, experience-driven answers to common questions regarding the stability of this compound, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Stability in Acidic Media
Q1: I'm observing significant loss of my this compound starting material after an acidic workup or reaction. What is happening?
A: The most probable cause is acid-catalyzed ring-opening of the azetidine moiety. The four-membered ring is strained and, under acidic conditions, the azetidine nitrogen can become protonated. This forms a reactive azetidinium ion, which is highly susceptible to nucleophilic attack, leading to ring cleavage and the formation of linear amine derivatives.[5][6][7][8] This degradation pathway is a known characteristic of strained aza-heterocycles.[2][9]
Q2: Can you explain the chemical mechanism of acid-catalyzed degradation in more detail?
A: Certainly. The mechanism proceeds in two key steps:
-
Protonation: The lone pair of electrons on the azetidine ring nitrogen attacks a proton (H+) from the acidic medium. This is a rapid equilibrium that forms a positively charged azetidinium ion. The pKa of the azetidine nitrogen is a critical factor; a lower pKa reduces the likelihood of protonation and enhances stability.[2]
-
Nucleophilic Attack & Ring-Opening: The azetidinium ion is now an activated electrophile. A nucleophile present in the reaction mixture (e.g., water, a halide anion from the acid, or even another solvent molecule) will attack one of the ring carbons adjacent to the nitrogen. This attack relieves the ring strain and results in the irreversible opening of the ring to form a functionalized 3-aminopropyl derivative.[5][6]
Caption: Acid-catalyzed degradation of this compound.
Q3: Are all acidic conditions equally detrimental? How do I choose the right acid for my experiment?
A: No, the strength and type of acid matter significantly. Strong mineral acids (e.g., HCl, H₂SO₄) at elevated concentrations and temperatures will accelerate degradation. If an acidic environment is unavoidable, consider using weaker organic acids (e.g., acetic acid, formic acid) or carefully controlling the stoichiometry. The choice of a counter-ion can also be a factor; for instance, trifluoroacetic acid (TFA) is often used in purification but should be removed promptly to avoid long-term degradation during storage.
Section 2: Stability in Basic Media
Q1: Is this compound stable under basic conditions?
A: Generally, this compound exhibits greater stability in basic media compared to acidic media. The absence of excess protons prevents the formation of the reactive azetidinium ion, which is the primary driver of degradation.[2] However, extreme basic conditions (e.g., high concentrations of NaOH or KOH, especially at high temperatures) can still promote degradation, albeit typically at a much slower rate than in acid.
Q2: What potential degradation pathways exist in strong bases?
A: While direct hydrolysis of the C-N bonds by hydroxide is slow, other reactions are possible, particularly if the azetidine nitrogen is quaternized (e.g., by alkylation during a reaction). In such cases, treatment with a strong, non-nucleophilic base (like potassium tert-butoxide) could potentially lead to Hofmann elimination as an undesirable side reaction.[6] For most standard applications using common bases like triethylamine, DIPEA, or aqueous sodium bicarbonate, the compound is considered stable.
Troubleshooting Guide: Common Experimental Issues
| Symptom Observed | Potential Cause | Recommended Solution & Rationale |
| Multiple new peaks in LC-MS/GC-MS after acidic reaction/workup. | Acid-catalyzed ring-opening. | Solution: 1. Perform the reaction at the lowest possible temperature. 2. Neutralize the reaction mixture immediately upon completion using a mild base (e.g., NaHCO₃ solution). 3. If possible, switch to a non-protic solvent system. Rationale: Minimizing temperature and exposure time to acid reduces the rate of the degradation reaction.[7][8] |
| Low yield in reactions where the azetidine is a nucleophile. | Protonation of the azetidine nitrogen by an acidic reagent or byproduct, rendering it non-nucleophilic. | Solution: 1. Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge protons. 2. Use the free base form of this compound rather than a salt. If starting with a salt (e.g., HCl salt), add an extra equivalent of base. Rationale: Maintaining the azetidine in its free base form is essential for it to act as an effective nucleophile. |
| Compound degrades upon storage in a solvent like methanol or chloroform. | Residual acidity in the solvent. Chloroform, for instance, can generate trace amounts of HCl over time. | Solution: 1. Use freshly distilled or high-purity anhydrous solvents. 2. For long-term storage, store the compound neat (as a solid/oil) under an inert atmosphere (Argon or Nitrogen) at the recommended temperature (-20°C).[10] 3. Avoid storing solutions for extended periods. |
| Inconsistent analytical results for the same sample. | Degradation on-column during analysis (e.g., HPLC with an acidic mobile phase). | Solution: 1. Use a higher pH mobile phase if compatible with the column. 2. Minimize the residence time on the column by using a faster gradient. 3. Ensure the sample diluent is neutral or slightly basic. Rationale: Some stationary phases or mobile phase additives can create a localized acidic environment that promotes on-column degradation. |
Recommended Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is essential for understanding the intrinsic stability of this compound and is a critical step in pharmaceutical development.[11][12][13][14]
Objective: To intentionally degrade the compound under controlled acidic and basic conditions to identify potential degradants and establish degradation rates.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate samples at 60°C.
-
Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 1N NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate samples at 60°C.
-
Withdraw aliquots at the same time points.
-
Immediately neutralize the aliquot with an equivalent amount of 1N HCl.
-
Dilute with mobile phase for analysis.
-
-
Control Sample: Mix 1 mL of stock solution with 1 mL of purified water and incubate under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2). Calculate the percentage of the parent compound remaining and identify any major degradation products.
Expected Outcome Summary:
| Condition | Time (hours) | This compound (% Remaining) | Major Degradant Peak (Area %) |
| 1N HCl, 60°C | 0 | 100.0 | 0.0 |
| 4 | 65.2 | 32.5 (at RRT 0.8) | |
| 24 | < 5.0 | > 90.0 (multiple products) | |
| 1N NaOH, 60°C | 0 | 100.0 | 0.0 |
| 4 | 99.5 | < 0.5 | |
| 24 | 97.8 | 1.9 (at RRT 0.9) |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (Note: as the compound lacks a strong chromophore, low UV detection or alternative methods like CAD or MS are preferable).
-
Injection Volume: 10 µL
Caption: Experimental workflow for a forced degradation study.
References
- Gaillard, S., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. J. Org. Chem., 71(9), 3479-3490.
- Couty, F., & Evano, G. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(8), 1948-1951.
- Jacobsen, E. N., et al. (2025).
- Couty, F. (2012). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF.
- Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Smolecule. (n.d.). N,N-Diethyl-3-methylazetidin-3-amine.
- Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588.
- Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
- Alper, H., & Sung, K. (1998). The preparation of stable aziridinium ions and their ring-openings.
- Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.
- BenchChem. (2025).
- Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Sitaram, B. (n.d.).
- Singh, R. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Kumar, V. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- De Kimpe, N. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. CORE.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- Sharma, M. (2016).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Kaskela, D. (n.d.).
- MedchemExpress.com. (2025).
- ChemTreat. (2012).
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. PDF.
- Di Gangi, I. M., et al. (2022).
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Tekuri, M. K. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Slideshare.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Place, B. K., et al. (2020). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI.
- Eerola, S. (2008).
- Singh, S. (2024).
- Place, B. K., et al. (2020).
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Technical Support Center: Synthesis and Purification of N-methylazetidin-3-amine
Welcome to the technical support center for the synthesis and purification of N-methylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical field experience.
Troubleshooting Guide: Navigating Common Impurities
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing insights into their root causes and actionable solutions.
Issue 1: Presence of a Higher Molecular Weight Impurity, Identified as a Dimer.
Question: After synthesizing this compound, my GC-MS analysis shows a significant peak with a mass corresponding to a dimer of the azetidine starting material. What is this impurity and how can I remove it?
Probable Cause: The observed impurity is likely 3-(azetidin-1-yl)propan-1-amine, which forms from the dimerization of azetidine, a common starting material or an in-situ generated intermediate. This side reaction can be catalyzed by acid and may also occur during prolonged storage of the azetidine starting material.[1] The strained four-membered ring of azetidine is susceptible to ring-opening by a nucleophile, which in this case is another molecule of azetidine.
Solution:
-
Starting Material Quality Check: Before beginning the synthesis, analyze your azetidine starting material by GC-MS to check for the presence of the dimer. If significant quantities are present, consider purifying the azetidine by distillation before use.
-
Reaction Conditions Optimization:
-
Temperature Control: Avoid excessive temperatures during the reaction, as this can promote dimerization.
-
Stoichiometry: Use a minimal excess of azetidine to limit the opportunity for self-reaction.
-
-
Purification Strategy: Acid-Base Extraction: This classic technique is highly effective for separating the more basic this compound from the less basic dimer.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The desired product and the dimeric impurity will move to the aqueous phase as their respective ammonium salts.
-
Wash the organic layer to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide to a pH > 12.
-
Extract the liberated free amines back into an organic solvent.
-
The difference in basicity between the primary amine of the dimer and the secondary amine of the product may allow for selective extraction at a carefully controlled pH, though this can be challenging.
-
-
Purification Strategy: Fractional Distillation: If the boiling points of this compound and the dimer are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Issue 2: Over-alkylation Resulting in Tertiary Amine Impurities.
Question: My reaction is producing a significant amount of a tertiary amine byproduct alongside my desired secondary amine, this compound. How can I prevent this and purify my product?
Probable Cause: Over-alkylation is a common side reaction in amine synthesis.[2] In the context of producing this compound, if the reaction involves the methylation of azetidin-3-amine, the product itself can react further with the methylating agent to form a tertiary amine. This is particularly prevalent if a highly reactive methylating agent is used or if the reaction is allowed to proceed for too long.
Solution:
-
Control of Stoichiometry: Use a carefully controlled amount of the methylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Choice of Methylating Agent: Consider using a less reactive methylating agent. For example, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is often more controllable than using methyl iodide.[3][4]
-
Purification via Derivatization: A robust method for separating primary, secondary, and tertiary amines involves derivatization.
-
Protect the secondary amine product with a Boc group (di-tert-butyl dicarbonate). The tertiary amine impurity will not react.
-
The Boc-protected secondary amine will have significantly different chromatographic properties from the unreacted tertiary amine, allowing for easy separation by column chromatography.
-
After purification, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the pure secondary amine.[5]
-
Issue 3: Azetidine Ring-Opening and Degradation Products.
Question: I am observing several unexpected, lower molecular weight impurities in my final product. I suspect the azetidine ring may be degrading. What could be causing this and how can I mitigate it?
Probable Cause: The strained azetidine ring is susceptible to cleavage under certain conditions. Acid-mediated intramolecular ring-opening is a known degradation pathway for azetidines, particularly if there are nearby nucleophilic groups.[6] The formation of a reactive azetidinium ion can precede ring-opening.[7][8] Harsh acidic or basic conditions during the reaction or work-up can lead to the formation of various ring-opened byproducts.
Solution:
-
pH Control: Maintain careful control over the pH of your reaction and work-up steps. Avoid strongly acidic conditions where possible. If an acidic step is necessary (e.g., deprotection), perform it at low temperatures and for the minimum time required.
-
Mild Reagents: Utilize mild and selective reagents for your synthesis. For example, in reductive amination, sodium triacetoxyborohydride is generally milder than sodium cyanoborohydride.[3]
-
Inert Atmosphere: Some degradation pathways can be initiated by oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Analytical Monitoring: Use techniques like GC-MS or LC-MS to monitor the reaction progress and identify the formation of degradation products in real-time.[9] This can help in optimizing reaction conditions to minimize their formation.
| Impurity Type | Probable Cause | Prevention Strategies | Purification Method |
| Azetidine Dimer | Azetidine self-reaction | Check starting material purity, control temperature | Acid-base extraction, Fractional distillation |
| Over-alkylation Products | Reaction of product with alkylating agent | Control stoichiometry, use less reactive agents | Derivatization (Boc protection) followed by chromatography |
| Ring-Opened Byproducts | Acid/base instability of azetidine ring | Strict pH control, use of mild reagents | Careful chromatography, recrystallization (if solid) |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to minimize impurities when preparing this compound?
A1: While several routes exist, a common and often clean method is the reductive amination of a suitable precursor like 1-Boc-azetidin-3-one with methylamine, followed by deprotection. Alternatively, starting with azetidin-3-amine and performing a controlled methylation, for instance via an Eschweiler-Clarke reaction, can also be effective.[10] The key is to use reaction conditions that are mild enough to avoid degradation of the azetidine ring.
Q2: How can I effectively monitor the purity of my this compound during and after synthesis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction and assessing the purity of the final product.[11] For more polar impurities or byproducts, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS) can be used. Derivatization of the amine with reagents like trifluoroacetic anhydride can improve its volatility and chromatographic behavior in GC analysis.[12][13]
Q3: My purified this compound is clear initially but develops a color over time. What is happening?
A3: Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. This compound should be stored under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize degradation. If possible, storing it as a salt (e.g., the hydrochloride salt) can significantly improve its long-term stability.
Q4: Can I use normal phase silica gel chromatography to purify this compound?
A4: Direct purification of amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption and peak tailing of the basic amine. However, it can be done by pre-treating the silica with a base like triethylamine or by using an eluent system containing a small amount of a base (e.g., 1-2% triethylamine in your solvent system). Alternatively, using an amine-functionalized silica gel can provide better results.
Experimental Protocols & Visualizations
Protocol 1: Boc-Protection for Purification
-
Dissolve the crude this compound in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting amine is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solution and purify the resulting Boc-protected amine by column chromatography on silica gel.
-
Combine the pure fractions and remove the solvent.
-
Dissolve the purified Boc-protected amine in DCM and add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete (monitor by TLC or GC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water, basify with NaOH, and extract the pure this compound with an organic solvent.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity removal.
References
-
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]
-
3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. arkat usa. Available at: [Link]
-
Azetidine ring formation via the Yang reaction. ResearchGate. Available at: [Link]
-
Myers Chem 115. Available at: [Link]
-
1-Methylazetidin-3-amine. PubChem - NIH. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3-functionalized 3-methylazetidines. CORE. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
GC-MS analysis, anti-inflammatory and anti-proliferative properties of the aerial parts of three Mesembryanthemum spp. PMC - NIH. Available at: [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
- Purification of amine reaction mixtures. Google Patents.
-
21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. Available at: [Link]
-
GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. Available at: [Link]
-
24.7: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Preparation of Amines. Chemistry Steps. Available at: [Link]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 9. GC-MS analysis, anti-inflammatory and anti-proliferative properties of the aerial parts of three Mesembryanthemum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing dimerization of azetidine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine derivatives. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the complexities of handling these strained four-membered heterocycles. Due to their inherent ring strain, azetidines can be prone to undesired side reactions, most notably dimerization and polymerization, which can compromise experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these challenges.
Understanding the Challenge: The Inherent Reactivity of the Azetidine Ring
The reactivity of azetidines is largely governed by their ring strain, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to opening under various conditions, a characteristic that can be both synthetically useful and a source of instability.[1][2][3] For azetidines bearing a hydrogen on the nitrogen atom (N-H azetidines), the nitrogen's lone pair of electrons is nucleophilic, creating a pathway for self-reaction.
Troubleshooting Guide: Dimerization and Polymerization Events
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS) Suggesting Dimer Formation
Question: I've just synthesized an N-H azetidine derivative, but my LC-MS and NMR data show peaks corresponding to a dimer of my target compound. How did this happen and how can I prevent it?
Answer:
The formation of a dimer is a classic issue with unsubstituted or N-H azetidines. This process is typically the first step in a cationic ring-opening polymerization cascade.[4]
Root Cause Analysis:
The dimerization is initiated by the protonation of the azetidine nitrogen. Even trace amounts of acid (from reagents, solvents, or silica gel during purification) can protonate the highly basic azetidine ring, forming a reactive azetidinium ion. A neutral, unprotonated azetidine molecule then acts as a nucleophile, attacking a carbon atom of the protonated, strained ring. This ring-opening attack results in the formation of a dimer.[4] This process can continue, leading to trimers and eventually polymers.
Visualizing the Dimerization Mechanism:
Caption: Acid-catalyzed dimerization of an N-H azetidine derivative.
Immediate Corrective Actions:
-
Re-purification: If you have already isolated a mixture, you can attempt to repurify it. Use a deactivated silica gel column (pre-treated with a base like triethylamine) to prevent on-column degradation.
-
pH Control: Ensure all your workup and purification steps are performed under neutral or slightly basic conditions. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can be beneficial.
Preventative Strategies for Future Experiments:
| Strategy | Rationale |
| Nitrogen Protection | The most effective way to prevent dimerization is to cap the nucleophilic N-H group. The tert-butoxycarbonyl (Boc) group is a widely used and robust choice.[5] |
| Low Concentration | Dimerization is a bimolecular reaction. Running the reaction or performing the workup at a lower concentration can disfavor this pathway. |
| Low Temperature | Elevated temperatures can accelerate the rate of dimerization and polymerization.[4] Whenever possible, keep reaction and storage temperatures low. |
| Aprotic Solvents | Use anhydrous, aprotic solvents (e.g., THF, DCM, acetonitrile) to avoid proton sources that can initiate the reaction. |
| Inert Atmosphere | Working under an inert atmosphere (e.g., argon or nitrogen) helps to exclude atmospheric moisture and CO₂, which can form carbonic acid in solution. |
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for preventing azetidine dimerization?
A1: The choice of protecting group depends on the downstream steps of your synthesis.
-
tert-Butoxycarbonyl (Boc): * This is the most common and generally recommended protecting group. It effectively renders the nitrogen non-nucleophilic and is stable to a wide range of reaction conditions, except for strong acids.[5]
-
tert-Butoxythiocarbonyl (Botc): * This group is similar to Boc but is more acid-labile, allowing for deprotection under milder acidic conditions. It can also be selectively removed in the presence of a Boc group.[6]
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are strongly electron-withdrawing and significantly reduce the nucleophilicity of the nitrogen. However, they require harsher conditions for removal. Be aware that N-sulfonylazetidines can undergo anionic ring-opening polymerization under certain conditions.[7]
Table 1: Comparison of Common N-Protecting Groups for Azetidines
| Protecting Group | Structure | Key Advantages | Deprotection Conditions |
| Boc | -C(O)OtBu | Robust, widely used, prevents dimerization.[5] | Strong acid (e.g., TFA, HCl in dioxane).[7] |
| Botc | -C(S)OtBu | More acid-labile than Boc, allows for selective deprotection.[6] | Mild acid, thermal conditions.[6] |
| Tosyl (Ts) | -SO₂-C₆H₄-CH₃ | Very stable, strongly deactivating. | Harsher conditions (e.g., Na/NH₃, HBr/AcOH). |
Q2: I need to work with the free N-H azetidine. What are the best practices for handling and storing it to minimize dimerization?
A2: Working with N-H azetidines requires careful handling.
-
Synthesis and Workup: After synthesis, ensure a thorough basic wash (e.g., dilute NaOH or K₂CO₃ solution) to remove any residual acid.
-
Purification: Use column chromatography on silica gel that has been pre-treated with triethylamine (typically 1-2% in the eluent). This neutralizes the acidic sites on the silica. Alternatively, distillation under reduced pressure can be effective for volatile azetidines.
-
Storage:
-
Short-term: Store as a solid (if possible) under an inert atmosphere in a freezer (-20°C).
-
Long-term: For longer-term storage, consider converting it to a stable salt (e.g., hydrochloride) by treating a solution with HCl in a non-nucleophilic solvent like ether and precipitating the salt. The free base can be regenerated just before use.
-
In Solution: If you must store it in solution, use an anhydrous, aprotic solvent at low temperature (-20°C to -80°C) and use it as quickly as possible.
-
Q3: Can steric hindrance on the azetidine ring prevent dimerization?
A3: Yes, steric hindrance can play a significant role. Bulky substituents on the ring, particularly at the C2 and C4 positions, can sterically shield the nitrogen atom and hinder the approach of another azetidine molecule.[8][9][10][11][12] This makes the nucleophilic attack required for dimerization less favorable. While N-protection is the most reliable method, designing substrates with significant steric bulk can be an effective complementary strategy.
Experimental Protocols
Protocol 1: N-Boc Protection of a Representative Azetidine Derivative
This protocol describes a standard procedure for protecting an N-H azetidine to prevent dimerization and allow for further synthetic manipulations.
Objective: To synthesize N-Boc-azetidine from azetidine hydrochloride.
Materials:
-
Azetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve azetidine hydrochloride (1.0 eq) in water. Cool the solution to 0°C in an ice bath.
-
Basification: Slowly add a solution of NaOH (2.2 eq) in water, ensuring the temperature remains below 10°C. This liberates the free N-H azetidine.
-
Addition of Boc Anhydride: To the cold solution, add a solution of Boc₂O (1.1 eq) in DCM.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected azetidine.
Visualizing the Protection Workflow:
Caption: Workflow for N-Boc protection of azetidine.
Protocol 2: Analytical Monitoring of Dimerization by HPLC
Objective: To develop an HPLC method to monitor the stability of an azetidine derivative and detect dimer formation.
Instrumentation & Columns:
-
HPLC system with a UV detector (e.g., PDA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of your azetidine derivative in acetonitrile at 1 mg/mL. Create a working solution by diluting the stock to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Initial Analysis (t=0): Immediately inject the working solution onto the HPLC system.
-
Gradient Elution: Run a gradient elution, for example:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate.
-
-
Stability Study: Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stock solution, prepare a fresh working solution, and inject it using the same HPLC method.
-
Data Analysis: Compare the chromatograms over time. The peak for your monomeric azetidine will decrease in area, while new, typically less polar (longer retention time) peaks corresponding to the dimer and other oligomers will appear and grow. The identity of these new peaks can be confirmed by LC-MS.
References
- BenchChem. (2025). Enhancing the stability of 3-(4-Pentylphenyl)azetidine for experiments.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
- Kürti, L., et al. (n.d.).
- Kürti, L., et al. (n.d.). Methods for the synthesis of azetidines.
- Aggarwal, V. K., et al. (2019). Azetidine synthesis. Organic Chemistry Portal.
- Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Fokin, V. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Fu, Z., & Xu, J. (2018). Synthesis of Azetidines. Progress in Chemistry.
- Liu, Y., et al. (2025).
- Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
- Wager, T. T., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Fossey, J. S., et al. (n.d.).
- Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
- Goethals, E. J. (2025). The Polymerization of Azetidines and Azetidine Derivatives.
- Andersen, N. H., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
- Dias, M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Andersen, H. S., et al. (2001).
- Corzo, G., et al. (2025). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. PubMed Central.
- Szostak, M. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Lledó, A., et al. (2022).
- Liu, Y., et al. (n.d.). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed.
- Lhiaubet-Vallet, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
- American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. ACS GCI Pharmaceutical Roundtable.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Schindler, C. S., et al. (n.d.). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
- Tirmizi, S. A., et al. (2025). Spectrophotometric study of stability constants of cimetidine-Ni(II) complex at different temperatures.
- Semantic Scholar. (n.d.). Quantitative analysis of cyclic dimer fatty acid content in the dimerization product by proton NMR spectroscopy.
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- 12. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Monitoring of N-methylazetidin-3-amine by TLC & LC-MS
Welcome to the technical support guide for monitoring reactions involving N-methylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the analysis of this small, polar, and basic compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth, experience-driven answers to common issues, detailed protocols, and troubleshooting logic to ensure the integrity and success of your experiments.
Section 1: Thin-Layer Chromatography (TLC) Analysis
This compound's high polarity and basicity can present unique challenges for TLC analysis, often resulting in streaking, poor separation, and visualization difficulties. This section addresses these common hurdles.
Frequently Asked Questions & Troubleshooting (TLC)
Question 1: My this compound starting material and product are streaking severely on the TLC plate. What is causing this and how can I fix it?
Answer: Streaking is a common issue when analyzing basic compounds like this compound on standard silica gel plates.[1][2] Silica gel is inherently acidic, leading to strong ionic interactions with the basic amine, which disrupts the desired partitioning behavior and causes the compound to smear rather than form a distinct spot.
Causality & Solution:
-
Acid-Base Interaction: The primary cause is the interaction between the basic amine and the acidic silanol groups on the silica surface.
-
Solution: To mitigate this, you need to neutralize these interactions. Add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-2.0%.[1] Alternatively, a solution of 1-10% ammonia in methanol, used as a component of your eluent system (e.g., 10% Methanol / 1% NH3 in Dichloromethane), can also be highly effective.[1]
-
Sample Overload: Excessive sample concentration can also lead to streaking.[1][2] Ensure you are spotting a dilute solution of your reaction mixture. If necessary, perform a serial dilution to find the optimal concentration.
Question 2: My spots are not moving from the baseline (Rf ≈ 0), even with highly polar solvent systems. How can I get them to move up the plate?
Answer: This indicates that your eluent is not polar enough to displace the highly polar this compound from the stationary phase.[3][4]
Causality & Solution:
-
Insufficient Eluent Strength: Your mobile phase lacks the strength to compete with the stationary phase for your analyte.
-
Solution:
-
Increase Polarity: Gradually increase the proportion of the most polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).
-
Add a Basic Modifier: As mentioned for streaking, the addition of triethylamine or ammonia can help by occupying the acidic sites on the silica, reducing the amine's strong adsorption and allowing it to migrate with the solvent front.[1]
-
Consider Reversed-Phase TLC: For extremely polar compounds, normal-phase silica may not be suitable. Consider using a C18-functionalized reversed-phase TLC plate, where the stationary phase is nonpolar.[1] In this case, you would use a polar mobile phase (e.g., water/acetonitrile mixtures with a suitable buffer).
-
Question 3: I can't see my spots under the UV lamp. How can I visualize this compound on a TLC plate?
Answer: this compound lacks a significant chromophore, meaning it will not absorb UV light at the standard wavelengths of 254 nm or 366 nm.[5] Therefore, you must use a chemical staining agent for visualization.[5][6]
Causality & Solution:
-
Lack of UV Absorbance: The molecule's structure does not contain conjugated pi systems that absorb UV light.
-
Solution: Use a stain that reacts with amines.
-
Ninhydrin Stain: This is an excellent choice for primary and secondary amines.[5][7][8] After dipping the plate in the ninhydrin solution and gently heating, amines will appear as colored spots (typically purple or pink).[7]
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups, including amines.[7][9] Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[8]
-
Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals is a simple, non-destructive method.[5][10] Amines and other compounds will often appear as temporary brown spots.[10] It's crucial to circle the spots with a pencil immediately as they will fade.[10]
-
Workflow & Protocol: TLC Monitoring
Below is a standard workflow for setting up and troubleshooting a TLC analysis for a reaction involving this compound.
Caption: TLC Reaction Monitoring Workflow
Detailed Protocol: TLC Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Eluent Preparation: Prepare a suitable mobile phase. A good starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this, add a basic modifier.
-
Example Eluent: 90:9:1 mixture of DCM : MeOH : Triethylamine.
-
-
Chamber Saturation: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.
-
Spotting: Using a capillary tube, spot your starting material (SM), reaction mixture (Rxn), and a "co-spot" (both SM and Rxn spotted on the same lane) on the origin line. Make the spots as small as possible.[5]
-
Development: Carefully place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level.[2] Cover the chamber and allow the solvent to ascend the plate.
-
Drying: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[5] Allow the plate to air dry completely.
-
Visualization:
-
Dip the dried plate into a ninhydrin staining solution.
-
Carefully wipe excess stain from the back of the plate.
-
Use a heat gun on a low setting to gently warm the plate until colored spots appear. Avoid overheating, which can char the plate.[5]
-
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides quantitative insights into reaction progress. However, the properties of this compound necessitate specific chromatographic and mass spectrometric considerations.
Frequently Asked Questions & Troubleshooting (LC-MS)
Question 1: I have poor or no retention of this compound on my C18 reversed-phase column. How can I improve retention?
Answer: This is a classic issue for small, polar molecules on traditional reversed-phase (RP) columns. These compounds have little affinity for the nonpolar stationary phase and elute in or near the solvent front (void volume).
Causality & Solution:
-
Polarity Mismatch: The highly polar analyte does not interact sufficiently with the nonpolar C18 stationary phase.
-
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is the preferred technique for retaining and separating very polar compounds.[11][12][13]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[12]
-
Column Choice: An amide-based HILIC column (e.g., TSKgel Amide-80) is an excellent starting point.[12]
-
Mobile Phase: A typical HILIC mobile phase would be a gradient starting with high acetonitrile (e.g., 95%) containing an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted) and ramping to a higher aqueous percentage.
-
Question 2: I'm seeing significant peak tailing for my amine in my LC-MS chromatogram. What's the cause?
Answer: Peak tailing for basic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[14]
Causality & Solution:
-
Silanol Interactions: Even on end-capped C18 columns, free silanol groups exist.[15] These acidic sites can interact ionically with the protonated amine, causing the peak to tail.
-
Solution:
-
Adjust Mobile Phase pH: For RP chromatography, using a mobile phase with a higher pH (e.g., pH 9.5 with ammonium bicarbonate) will deprotonate the silanol groups and keep the amine in its neutral form, minimizing ionic interactions and improving peak shape. Ensure your column is stable at high pH.
-
Use a HILIC Column: As mentioned above, HILIC chromatography is less prone to these specific tailing issues for polar bases.
-
Check for Column Contamination: Tailing can also be a sign of a contaminated column.[16] Flush the column according to the manufacturer's instructions.
-
Question 3: My MS signal for this compound is weak or inconsistent. How can I optimize the ESI source parameters?
Answer: The efficiency of Electrospray Ionization (ESI) is highly dependent on both the analyte's properties and the source conditions. Small amines generally ionize well in positive ion mode, but optimization is key.[17]
Causality & Solution:
-
Suboptimal Ionization/Desolvation: The settings for capillary voltage, gas flow, and temperature may not be ideal for your specific analyte and mobile phase.
-
Solution: Systematic Optimization.
-
Mobile Phase Additives: Ensure your mobile phase contains a volatile acid like 0.1% formic acid. This helps to pre-protonate the amine in solution, which is crucial for efficient ESI in positive mode.[17][18]
-
Capillary Voltage: For positive mode, a typical range is 3-5 kV.[18] Too low a voltage results in poor ionization, while too high can cause fragmentation or an unstable spray.[18][19]
-
Nebulizer Gas and Temperature: The nebulizer gas aids in droplet formation, while the desolvation (or drying) gas and temperature help evaporate the solvent to release gas-phase ions.[18] Increase the temperature and gas flow to improve desolvation of highly aqueous mobile phases, but be cautious of thermal degradation for labile compounds.[18]
-
Infusion Analysis: The best practice is to perform an infusion analysis of your compound to systematically optimize all source parameters (e.g., capillary voltage, gas flows, temperatures) to find the combination that yields the maximum signal intensity.[20]
-
Workflow & Protocol: LC-MS Monitoring
This diagram outlines the logical flow for developing and troubleshooting an LC-MS method for this compound.
Caption: LC-MS Method Development & Troubleshooting Flow
Detailed Protocol: HILIC-MS Analysis
-
System Preparation:
-
Column: TSKgel Amide-80 (or similar HILIC phase), 2.1 x 50 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
LC Method:
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
MS Method (ESI+):
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]+ of this compound (m/z 87.1) and other reactants/products.
-
Capillary Voltage: 4.0 kV
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
(Note: These are starting parameters and should be optimized by infusing a standard solution.)[20]
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in a large volume of the initial mobile phase condition (e.g., 1 mL of 95:5 Acetonitrile/Water) and filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Monitor the disappearance of the starting material peak area and the appearance of the product peak area over the course of the reaction.
Data Summary Table
| Parameter | TLC | LC-MS |
| Stationary Phase | Silica Gel | HILIC (Amide, Amino, etc.) |
| Mobile Phase | Nonpolar solvent + Polar modifier (e.g., DCM/MeOH) + Basic Additive (TEA/NH3) | High % Organic + Aqueous Buffer (e.g., ACN/Ammonium Formate) |
| Key Challenge | Strong adsorption to acidic silica | Poor retention on standard C18 columns |
| Solution | Add a basic modifier to the eluent | Use a HILIC column and method |
| Visualization | Staining required (Ninhydrin, KMnO4) | Mass Spectrometer (ESI+) |
| Output | Qualitative (spot presence/absence) | Quantitative (peak area) |
References
- Alfa Chemistry. (2024, April 29). Enhancing Thin Layer Chromatography (TLC)
- SiliCycle. (2021, December 8).
- University of Rochester, Department of Chemistry.
- Sigma-Aldrich.
- Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other.
- Smolecule. N,N-Diethyl-3-methylazetidin-3-amine.
- Takahashi, M., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILILC/AEX/HRMS).
- Chemistry Hall.
- Iwasaki, Y., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry.
- Bitesize Bio. (2025, June 3).
- Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
- ResearchGate. (2025, August 7). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.
- Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- University of Colorado Boulder, Department of Chemistry.
- Nakamura, H., & Pisano, J. J. (1976). Derivatization of compounds at the origin of thin-layer plates with fluorescamine.
- EPFL.
- ZefSci. (2025, May 6).
- Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Searle Separations Department.
- SiliCycle.
- Element Lab Solutions. (n.d.).
- ResearchGate. (2013, June 14).
- Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- LCGC Intern
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Chemistry LibreTexts. (2023, August 29).
- Merck.
- Kiontke, A., et al. (2016).
- Loba Chemie. TLC Sprayers and Reagent.
- Chrom Tech, Inc. (2025, October 20).
- De Nys, H., et al. (2017).
- ResearchGate. (2017, May 15). I have a non polar compound for LCMS analysis and having trouble getting a good solvent which will not interfere with my spectrum nor affect my column.
- ChemicalBook. (2025, July 16). N-Methyl-1-methylazetidin-3-amine | 321890-38-4.
- organic-chemistry.org. TLC stains.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10086969, this compound.
- ResearchGate. (2025, August 5).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10351656, N,N-dimethylazetidin-3-amine.
- ResearchGate. (2025, August 7).
- Thermo Fisher Scientific. (2020, August 3).
- Agilent Technologies. Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS.
- Chemistry LibreTexts. (2022, April 7). 2.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine.
Sources
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. lobachemie.com [lobachemie.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. TLC stains [reachdevices.com]
- 9. silicycle.com [silicycle.com]
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- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Alternative Solvents for N-methylazetidin-3-amine Reactions
Welcome to the technical support center for reactions involving N-methylazetidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes by selecting appropriate and alternative solvent systems. Given the unique reactivity of the strained azetidine ring and the nucleophilic nature of its two amine groups, solvent choice is a critical parameter that dictates reaction efficiency, selectivity, and overall success.
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on troubleshooting common issues and navigating the complexities of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the conventional solvents used for this compound reactions, and what are their primary drawbacks?
A: Traditionally, polar aprotic solvents have been the default choice for many N-alkylation and acylation reactions involving secondary amines like this compound. These include:
-
N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP): These solvents are excellent at dissolving a wide range of reactants and bases, facilitating homogenous reaction conditions. However, they are now classified as Substances of Very High Concern (SVHC) under REACH regulations due to their reproductive toxicity.[1] Their high boiling points also make them difficult to remove during workup, often requiring high vacuum and elevated temperatures, which can degrade sensitive products.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These chlorinated solvents are versatile and have been widely used for reactions like reductive aminations.[2] Their primary drawbacks are significant environmental persistence and potential carcinogenicity.[1][2] From a process safety perspective, their use is being heavily restricted in modern pharmaceutical development.
-
Acetonitrile (MeCN): A common choice due to its polarity and relatively low boiling point. It is generally a better choice than DMF or DCM but can be susceptible to side reactions under strongly basic or acidic conditions.
The main impetus for seeking alternatives is driven by a collective move towards greener, safer, and more sustainable chemistry in the pharmaceutical and chemical industries.[3]
Q2: What key physicochemical properties should I consider when selecting an alternative solvent?
A: The ideal solvent is not just a medium for dissolution but an active participant that influences reaction kinetics and selectivity. Consider the following:
-
Solubility: Ensure that your starting materials, reagents (especially inorganic bases like K₂CO₃), and catalysts are sufficiently soluble. Poor solubility is a common reason for sluggish or incomplete reactions.[4] this compound hydrochloride, for instance, shows good solubility in polar solvents like DMSO and methanol.[5]
-
Polarity and Dipole Moment: The polarity of the solvent can dramatically affect reaction rates. For Sₙ2 reactions, which are common for N-alkylation, polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly hydrogen-bonding to the amine nucleophile, leaving it more reactive.[6][7]
-
Boiling Point: A solvent's boiling point must be high enough to support the desired reaction temperature but low enough for practical removal during workup. For reactions requiring elevated temperatures, consider using a lower-boiling solvent under reflux or in a sealed vessel/microwave reactor.[4]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amine, reducing its nucleophilicity.[7] They can also participate in side reactions.[2] Aprotic solvents are generally preferred for N-alkylation reactions.[8]
-
Safety, Health, and Environmental (SHE) Profile: Always consult solvent selection guides to assess the environmental impact, toxicity, and safety hazards.[1][9]
Q3: What are some recommended "green" and safer solvent alternatives for reactions with this compound?
A: The industry is moving away from the aforementioned problematic solvents. Here are some excellent, more sustainable alternatives:
-
Ethyl Acetate (EtOAc): A much more environmentally benign option than DCM for many reactions, including some reductive aminations.[2]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a versatile ether solvent that is often a direct replacement for THF and DCM. It has a higher boiling point than THF and lower miscibility with water, which can simplify aqueous workups.
-
Cyclopentyl Methyl Ether (CPME): Another excellent ether alternative with a higher boiling point and greater stability against peroxide formation compared to THF.
-
Dimethyl Sulfoxide (DMSO): While a high-boiling polar aprotic solvent, DMSO has a much better safety profile than DMF or NMP. Care should be taken at high temperatures, especially with strong bases.[3]
-
Deep Eutectic Solvents (DESs): These are emerging as truly green alternatives. DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and lactic acid) that form a eutectic with a melting point lower than the individual components.[10][11] They can act as both the solvent and a catalyst, are non-volatile, and often biodegradable.[11]
Troubleshooting Guide
Problem 1: My N-alkylation reaction is sluggish or stalls, leaving significant unreacted starting material.
-
Question: I'm trying to alkylate this compound with an alkyl bromide using K₂CO₃ in acetone, but the reaction is incomplete even after prolonged heating. What's going wrong?
-
Answer: This is a classic issue often rooted in solubility.[4]
-
Probable Cause 1: Poor Solubility of the Base. Potassium carbonate (K₂CO₃) has very low solubility in acetone. The reaction is likely happening on the surface of the solid base, leading to slow kinetics.
-
Probable Cause 2: Insufficient Solvent Polarity. Acetone may not be polar enough to adequately solvate the transition state of the Sₙ2 reaction, slowing it down.
-
Troubleshooting Steps & Solutions:
-
Change the Solvent: Switch to a more polar aprotic solvent that better dissolves the base. Acetonitrile (MeCN) is a good first choice. Greener alternatives like DMSO or Cyrene could also be effective. Aprotic solvents are generally superior for these types of reactions.[8]
-
Use a More Soluble Base: Consider using cesium carbonate (Cs₂CO₃), which is more soluble in many organic solvents and often accelerates N-alkylation reactions.
-
Add a Phase-Transfer Catalyst (PTC): A catalytic amount of tetrabutylammonium bromide (TBAB) can help shuttle the carbonate anion into the organic phase, dramatically increasing the reaction rate.
-
Add a Catalytic Amount of Iodide: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]
-
-
Problem 2: I am observing significant side product formation, including potential ring-opening of the azetidine.
-
Question: My reaction is producing a complex mixture of products, and I suspect the strained azetidine ring is not stable under my conditions. How can the solvent influence this?
-
Answer: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, which is a key consideration in reaction design.[12][13]
-
Probable Cause 1: Sₙ1 Pathway Promotion. Solvents that can stabilize carbocations (polar protic solvents or highly polar aprotic solvents) may promote an Sₙ1 mechanism, especially with secondary or tertiary alkyl halides. This can lead to rearrangements and elimination byproducts.
-
Probable Cause 2: Nucleophilic Solvent Participation. Protic solvents like methanol or ethanol can act as nucleophiles, directly attacking the electrophile or the strained azetidine ring, especially if activated (e.g., by protonation).[12]
-
Troubleshooting Steps & Solutions:
-
Lower Solvent Polarity: If Sₙ1-type side products are suspected, try a less polar solvent (e.g., THF, 2-MeTHF) to favor the desired bimolecular Sₙ2 pathway.
-
Ensure Anhydrous Conditions: Water can act as a nucleophile. Ensure your solvent and reagents are dry, particularly for sensitive reactions.
-
Control Temperature: Exothermic reactions or excessive heating can provide the activation energy needed for undesired pathways. Run the reaction at the lowest temperature that allows for a reasonable rate.
-
Diagram of Potential Pathways:
Caption: Solvent influence on desired vs. undesired reaction pathways.
-
-
Problem 3: The reaction works well, but the product is difficult to isolate from the high-boiling solvent.
-
Question: I ran my reaction in DMF and got a great yield by LCMS, but removing the DMF is causing product degradation and my recovery is low. What should I do?
-
Answer: This is a very common challenge in both lab-scale and process chemistry.
-
Troubleshooting Steps & Solutions:
-
Solvent Replacement: The best solution is to re-screen for a lower-boiling alternative during optimization. Consider MeCN, EtOAc, or 2-MeTHF.[2] Even if the reaction is slightly slower, the improved workup may lead to a higher overall isolated yield.
-
Workup Modification - Extraction: If you must use a high-boiling water-miscible solvent like DMF or DMSO, you can often remove the bulk of it through an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc, MTBE) and wash repeatedly with water or brine. The high-boiling solvent will partition into the aqueous layer. Caution: Your product must have sufficient solubility in the extraction solvent and poor solubility in water for this to be effective.
-
Workup Modification - Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it directly from the reaction mixture by adding an anti-solvent. For example, adding water or an ether like MTBE to a DMF or DMSO solution can often crash out the desired product.
-
-
Data Presentation & Protocols
Table 1: Properties of Common and Alternative Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Class | Key Considerations & Hazards |
| Conventional Solvents | ||||
| Dichloromethane (DCM) | 40 | 3.1 | Halogenated | Suspected carcinogen, environmental hazard.[1][2] |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | Polar Aprotic | Reproductive toxicity (SVHC), difficult to remove.[1][3] |
| Acetonitrile (MeCN) | 82 | 5.8 | Polar Aprotic | Flammable, can produce HCN under certain conditions. |
| Tetrahydrofuran (THF) | 66 | 4.0 | Ether | Can form explosive peroxides upon storage. |
| Recommended Alternatives | ||||
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Ester | Flammable, but generally low toxicity and biodegradable.[2] |
| 2-Methyl-THF | 80 | 4.0 | Ether | Renewable source, less prone to peroxide formation than THF. |
| Cyclopentyl Methyl Ether (CPME) | 106 | 2.9 | Ether | High boiling point, stable to peroxides, low water miscibility. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Polar Aprotic | Excellent solvent, low toxicity but can cause skin absorption of solutes.[3] |
| Deep Eutectic Solvents (DES) | Variable | Variable | Ionic Liquid Analogue | Low volatility, often biodegradable, tunable properties.[10][11] |
Experimental Protocol: Parallel Solvent Screening for N-Alkylation
This protocol provides a framework for efficiently screening multiple solvents to find the optimal conditions for your specific reaction.
-
Preparation:
-
In an array of reaction vials (e.g., 8 mL vials with screw caps), add this compound (1.0 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to each vial.
-
Add a small magnetic stir bar to each vial.
-
-
Solvent Addition:
-
To each vial, add a different solvent to be screened (e.g., MeCN, EtOAc, 2-MeTHF, DMSO, CPME) to a consistent concentration (e.g., 0.5 M).
-
-
Reactant Addition:
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to each vial. If the reaction is exothermic, add it slowly or in portions.
-
-
Reaction:
-
Seal the vials and place them in a temperature-controlled heating block or oil bath.
-
Stir the reactions at the desired temperature (e.g., 60 °C) for a set period (e.g., 18 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the samples by LC-MS or GC-MS to determine the conversion to product and identify any major side products. Compare the peak areas of starting material and product for a semi-quantitative assessment.
-
-
Selection:
-
Based on the conversion and impurity profile, select the most promising solvent(s) for further optimization and scale-up.
-
Diagram: Solvent Selection Workflow
Caption: A decision workflow for selecting an alternative solvent.
References
-
Alonso, D. A., et al. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Green Chemistry. Available at: [Link]
-
Domínguez de María, P. (2023). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Available at: [Link]
-
Prat, D., et al. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551. Available at: [Link]
-
Reddit User Discussion. (2020). Extraction solvent for amines in an aqueous reaction solution?. r/chemistry. Available at: [Link]
-
McKinstry, L., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]
-
Wu, J., et al. (2015). Highly Efficient and Eco-Friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over a Pt Nanowires Catalyst. RSC Advances. Available at: [Link]
-
El-Kashef, H., et al. (2016). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. NIH Public Access. Available at: [Link]
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American Chemical Society. (n.d.). Solvent selection tool. Available at: [Link]
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Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
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Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
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Lin, S., et al. (2018). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. ResearchGate. Available at: [Link]
-
Li, W., et al. (2018). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
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Reddit User Discussion. (2019). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
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De-Jun, D., et al. (2020). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. Available at: [Link]
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Sinko, J. (2013). LIQUID METHYLAMINE AS A SOLVENT, AND A STUDY OF ITS CHEMICAL REACTIVITY. Reviews in Chemical Engineering. Available at: [Link]
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Grigor'ev, A. A., et al. (2016). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
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managing exothermic reactions in N-methylazetidin-3-amine synthesis
Technical Support Center: N-Methylazetidin-3-amine Synthesis
A Senior Application Scientist's Guide to Managing Exothermic Events
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are working with or scaling up this valuable synthetic building block. The synthesis of small, strained heterocycles like azetidines, particularly when involving energetic steps like N-methylation or reductive amination, requires careful management of reaction thermodynamics to ensure safety, purity, and reproducibility.
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, offering a framework for proactive thermal management and reactive troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the thermal risks associated with this compound synthesis.
Q1: What are the primary synthetic routes to this compound, and which steps are most likely to be exothermic?
There are two predominant routes, each with distinct thermal considerations:
-
Reductive Amination of an Azetidinone Precursor: This involves reacting a ketone (e.g., 1-Boc-azetidin-3-one) with methylamine to form an intermediate imine/enamine, which is then reduced. The initial condensation to the imine can be exothermic, but the most significant heat evolution typically occurs during the reduction step, especially with powerful reducing agents like sodium borohydride.[1][2]
-
Direct N-Methylation of 3-Aminoazetidine: This route involves alkylating a 3-aminoazetidine precursor (e.g., 1-Boc-3-aminoazetidine) with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. This is an SN2 reaction that is often highly exothermic, particularly when using strong bases and reactive electrophiles.[3][4]
In both cases, the reaction quench, where excess reactive reagents are destroyed, can also generate significant heat if not performed with care.[5]
Q2: Why is strict temperature control so critical in this synthesis?
Beyond the immediate safety risk of a thermal runaway, poor temperature control can lead to several undesirable outcomes:
-
Side Product Formation: Elevated temperatures can provide the activation energy for competing reaction pathways, leading to impurities that are often difficult to remove from the polar amine product.
-
Ring Instability: Azetidine rings are strained four-membered systems. Excessive heat can promote ring-opening or decomposition pathways, reducing the yield and purity of the desired product.
-
Pressure Buildup: Rapid temperature increases in a closed system can vaporize solvents or generate gaseous byproducts, leading to a dangerous increase in reactor pressure.
-
Reagent Decomposition: Some reagents, particularly borohydride reducing agents in acidic conditions, can decompose rapidly at higher temperatures, leading to a loss of efficiency and potential gas evolution.
Q3: What are the key differences in thermal risk when scaling up the synthesis from bench to pilot plant?
The primary challenge in scaling up is the change in the surface-area-to-volume ratio.[6]
-
Heat Dissipation: A small laboratory flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the surroundings (e.g., an ice bath). A large reactor has a much smaller surface-area-to-volume ratio, making it significantly harder to remove heat generated by the reaction.
-
Addition Times: Reagent addition that takes minutes on a lab scale may need to be extended to hours on a plant scale to allow the cooling system to keep up with the heat generated.
-
Mixing: Inefficient mixing in a large reactor can create localized "hot spots" where the reaction temperature is much higher than what is measured by the temperature probe, potentially initiating a runaway reaction.
It is crucial to perform calorimetric studies (e.g., Reaction Calorimetry, RC1) to accurately model the heat of reaction and determine safe operating parameters before attempting a large-scale synthesis.[7][8]
Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to specific problems you may encounter during the synthesis.
Problem 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
-
Symptom: The internal reaction temperature is rising much faster than anticipated and is overshooting the target setpoint, even with cooling applied.
-
Potential Causes:
-
Reagent Addition Rate is Too High: The rate of heat generation from the reaction is exceeding the heat removal capacity of the cooling system.
-
Inadequate Cooling: The cooling bath is not at a low enough temperature, or there is insufficient surface area contact between the reactor and the cooling medium.
-
Poor Stirring: Inefficient mixing is causing the added reagent to remain concentrated in one area, leading to a localized, highly exothermic reaction.
-
-
Recommended Actions:
-
IMMEDIATE: Stop the addition of the reagent.
-
ENHANCE COOLING: Lower the temperature of the cooling bath or add more coolant (e.g., add dry ice to an acetone bath). Ensure the reactor is sufficiently immersed in the bath.[5]
-
INCREASE STIRRING: If safe to do so, increase the stirring speed to improve heat transfer and break up any potential hot spots.
-
MONITOR: Continue to monitor the internal temperature closely. Do not resume addition until the temperature is stable and well below the target.
-
RE-EVALUATE: Once the situation is stable, re-evaluate the protocol. Decrease the reagent addition rate significantly for the remainder of the reaction.
-
Problem 2: Secondary Exotherm Observed After Reagent Addition is Complete
-
Symptom: The initial exotherm from reagent addition was controlled, but the reaction temperature begins to rise again unexpectedly after a period of stability.
-
Potential Causes:
-
Accumulation of Unreacted Reagents: If the reaction rate is slow at the initial addition temperature, reagents can accumulate. A slight increase in temperature can then trigger a rapid, accelerating reaction of the built-up material. This is a classic sign of a potential runaway reaction.
-
Decomposition of an Intermediate: An unstable intermediate may have formed, which begins to decompose exothermically as the reaction mixture is warmed or ages.
-
-
Recommended Actions:
-
IMMEDIATE: Apply maximum cooling immediately. Do not assume the exotherm will subside on its own.
-
PREPARE TO QUENCH: If the temperature continues to rise rapidly despite maximum cooling, prepare for an emergency quench. (See Protocol 2).
-
DO NOT HEAT: Do not apply any heat to the reaction, even if the protocol calls for warming to drive the reaction to completion. The reaction is generating its own heat.
-
POST-MORTEM ANALYSIS: If the event is controlled, hold the reaction at a safe, low temperature and take a sample for analysis (e.g., HPLC, NMR) to understand the reaction state and identify any unexpected species.
-
Problem 3: Violent Exotherm and Gas Evolution During Aqueous Quench
-
Symptom: Upon adding water or an aqueous solution to quench the reaction, there is a violent, uncontrolled temperature spike, rapid gas evolution, and potential splashing.
-
Potential Causes:
-
Quenching Unreacted Hydride: A large excess of a highly reactive reducing agent (e.g., LiAlH₄, NaBH₄) is still present. These react violently with water.
-
Quenching Strong Base: Unreacted strong bases (e.g., NaH, LDA) are reacting with the protic solvent.
-
-
Recommended Actions:
-
USE A STAGED QUENCH: Never quench a reaction containing highly reactive metal hydrides or strong bases directly with water. A controlled, staged quenching procedure is mandatory for safety. (See Protocol 2).
-
MAINTAIN COOLING: Always perform the quench at low temperatures (e.g., 0 °C or below) in an ice bath.[5]
-
SLOW ADDITION: The quenching agent must be added very slowly and dropwise, allowing the internal temperature to be controlled.[9][10]
-
INERT ATMOSPHERE: Conduct the quench under an inert atmosphere (Nitrogen or Argon) to prevent the ignition of flammable solvents or evolved hydrogen gas.[9]
-
Visualized Workflows and Protocols
Workflow for Managing an Unexpected Exotherm
Caption: Decision workflow for immediate response to an unexpected exothermic event.
Protocol 1: Controlled Reductive Amination (Example)
This protocol is an example for the reaction of 1-Boc-azetidin-3-one with methylamine followed by reduction.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge the reactor with 1-Boc-azetidin-3-one (1.0 eq) and a suitable solvent (e.g., Methanol). Begin stirring and cool the vessel to 0 °C using an ice/water bath.
-
Amine Addition: Slowly add a solution of methylamine (1.1 eq) to the cooled reactor over 20-30 minutes. Monitor the internal temperature; a small exotherm is expected.
-
Imine Formation: Allow the mixture to stir at 0-5 °C for 1 hour to allow for imine formation.
-
Reductant Addition: (CRITICAL EXOTHERMIC STEP) Begin the slow, portion-wise addition of sodium borohydride (1.5 eq). Add the first 10% of the solid and monitor the temperature. Do not add the next portion until the exotherm from the previous addition has subsided. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LCMS analysis.
-
Controlled Quench: Cool the reaction back to 0 °C and proceed with a controlled quench as described in Protocol 2.
Protocol 2: Safe Quenching of Reactive Hydrides
This protocol is essential for safely neutralizing excess borohydride or other reactive reducing agents.
-
Preparation: Ensure the reaction is under an inert atmosphere and cooled to 0 °C in an ice bath with efficient stirring.[9] Have a blast shield in place for larger-scale reactions.
-
Initial Quench (Alcohol): Slowly add a less reactive protic solvent, such as isopropanol or ethanol, via a dropping funnel.[9] Add the alcohol dropwise, monitoring for gas evolution and any temperature increase. If the reaction is vigorous, pause the addition until it subsides.
-
Secondary Quench (Alcohol/Water): After the initial vigorous reaction ceases, switch to a 1:1 mixture of isopropanol and water. Continue to add slowly.[9]
-
Final Quench (Water): Once the addition of the alcohol/water mixture no longer produces a significant exotherm or gas evolution, slowly add water to quench any remaining reactive species.[10]
-
Stir Out: Allow the mixture to warm to room temperature and stir for at least 1 hour to ensure the quench is complete before proceeding with the workup.[9]
Data Summary Tables
Table 1: Typical Process Parameters for Thermal Control
| Parameter | Reductive Amination (NaBH₄) | Direct N-Methylation (MeI) | Rationale |
| Critical Reagent | Sodium Borohydride | Methyl Iodide / Base | This reagent drives the main exothermic step. |
| Addition Temp. | 0 °C to 10 °C | 0 °C to 15 °C | Lower temperatures provide a larger safety margin and slow the reaction rate. |
| Max Temp. Limit | < 25 °C | < 30 °C | Exceeding these limits risks side reactions or runaway. |
| Control Strategy | Portion-wise solid addition or slow addition of a solution. | Slow, continuous dropwise addition of the methylating agent. | Addition control is the primary method for managing the rate of heat generation. |
Table 2: Quick Troubleshooting Reference
| Symptom | Most Likely Cause | Immediate Action |
| Temp. Overshoot | Addition rate too high | Stop addition, apply max cooling. |
| Delayed Exotherm | Reagent accumulation | Apply max cooling, prepare to quench. |
| Pressure Increase | Gas evolution from exotherm/decomposition | Stop addition, apply max cooling, vent to a safe outlet if possible. |
| Violent Quench | Quenching unreacted hydride with water | Stop quench, cool vessel, switch to a less reactive quenching agent (isopropanol). |
This guide provides a framework for understanding and managing the thermal hazards associated with this compound synthesis. Always consult your organization's safety protocols and perform a thorough hazard analysis before beginning any experiment.
References
- University of California, Los Angeles. Common Standard Operating Procedure for Quenching Pyrophoric Materials.
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Online] Available at: [Link]
-
University of California, Santa Barbara, Department of Chemistry & Biochemistry. Quenching Solvent Drying Still Bottoms. [Online] Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link]
- Wang, S., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery.
- Hou, B-W., et al. (2023).
-
Princeton University, Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Online] Available at: [Link]
- Wang, S., et al. (2016).
- Wang, S., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. University of California San Diego.
-
ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Online] Available at: [Link]
-
ResearchGate. Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. [Online] Available at: [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Online] Available at: [Link]
- Chardon, J., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. MDPI.
- Wiman, O., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed.
-
PubChem. N,N-dimethylazetidin-3-amine. [Online] Available at: [Link]
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
-
Arkat USA. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Online] Available at: [Link]
- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.
-
ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Online] Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of azetidines. [Online] Available at: [Link]
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- The Organic Chemistry Tutor. (2022).
- ChemSimplified. (2023).
-
ResearchGate. An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Online] Available at: [Link]
-
PubChem. 1-Methylazetidin-3-amine. [Online] Available at: [Link]
- Szurmai, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Langerman, N. (1973).
- Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed.
Sources
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- 6. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 7. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts | MDPI [mdpi.com]
- 8. Calorimetric studies of thymidylate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Deprotection of N-Boc-Azetidine Derivatives
Welcome to the technical support center for the deprotection of N-Boc-azetidine derivatives. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from the strained azetidine ring. Our focus is on providing practical, field-tested solutions grounded in mechanistic understanding to help you navigate the unique challenges of this transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My N-Boc deprotection is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
A1: Incomplete deprotection is a common hurdle, often stemming from insufficient acid strength, steric hindrance, or suboptimal reaction conditions.[1][2] The stability of the N-Boc group can be influenced by the electronic and steric environment of the azetidine derivative.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength/Concentration | The standard conditions (e.g., 20-50% TFA in DCM) may not be potent enough for your specific substrate.[1] | Increase the concentration of TFA or switch to a stronger acid system like 4M HCl in dioxane.[2] |
| Steric Hindrance | Bulky substituents on the azetidine ring can impede the approach of the acid to the Boc group, slowing down the cleavage reaction.[3][4] | Extend the reaction time and monitor carefully by TLC or LC-MS. Gentle heating (e.g., to 40 °C) can sometimes be beneficial, but must be balanced against the risk of side reactions. |
| Low Reaction Temperature | Running the reaction at 0 °C or below to mitigate side reactions can significantly slow down the deprotection rate. | Unless your substrate is highly sensitive, conduct the deprotection at room temperature.[4] |
| Reagent Quality | Trifluoroacetic acid (TFA) is hygroscopic; absorbed water can reduce its effective acidity.[1] | Use fresh, high-purity TFA. For moisture-sensitive reactions, consider using anhydrous solvents. |
Experimental Protocol: Standard TFA Deprotection [5]
-
Dissolve the N-Boc-azetidine derivative (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature, monitoring progress by TLC or LC-MS (typically 0.5 - 4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting azetidine TFA salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent.
Q2: I'm observing significant byproduct formation, suggesting my azetidine ring is opening. How can I prevent this?
A2: Ring-opening is a critical challenge specific to strained heterocycles like azetidines.[6] The considerable ring strain can make the protonated azetidinium ion susceptible to nucleophilic attack, leading to decomposition.[6][7] This is particularly prevalent under harsh acidic conditions or with prolonged reaction times.
Causality and Mitigation Strategies
The key is to use conditions that are strong enough to cleave the Boc group but mild enough to preserve the integrity of the four-membered ring. The stability of the azetidine ring is influenced by its substitution pattern and the pKa of the azetidine nitrogen.[6]
Troubleshooting Flowchart for Azetidine Ring-Opening
Caption: Troubleshooting workflow for azetidine ring-opening.
Recommended Milder Protocols
-
p-Toluenesulfonic Acid (p-TSA): Often considered a "greener" and less corrosive alternative to TFA, p-TSA can effectively deprotect N-Boc groups, sometimes with greater selectivity.[3]
Protocol: Deprotection using p-TSA [3]
-
Dissolve the N-Boc-azetidine derivative (1.0 equiv.) in acetonitrile or a mixture of DCM/THF.
-
Add p-toluenesulfonic acid monohydrate (1.1 - 2.0 equiv.).
-
Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Perform an aqueous basic work-up to neutralize the acid and isolate the free amine.
-
-
Oxalyl Chloride in Methanol: This system generates HCl in situ under mild conditions and has been shown to be effective for substrates with other acid-labile groups where traditional methods fail.[4]
Protocol: Deprotection using Oxalyl Chloride/MeOH [4]
-
Dissolve the N-Boc-azetidine derivative (1.0 equiv.) in methanol (approx. 0.1 M) at room temperature.
-
Carefully add oxalyl chloride (3.0 equiv.) dropwise. Note: The reaction can be exothermic.
-
Stir at room temperature for 1-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent and wash with a basic solution to remove any remaining acidic byproducts.
-
Q3: My azetidine derivative contains other acid-labile protecting groups (e.g., t-Butyl esters, Trityl groups). How can I selectively remove the N-Boc group?
A3: Achieving selectivity is a classic challenge in synthetic chemistry that requires careful selection of an orthogonal or quasi-orthogonal deprotection strategy.[8][9] While the Boc group is acid-labile, its removal conditions can often cleave other similarly sensitive groups.[2]
Strategies for Selective Deprotection
| Method | Principle of Selectivity | Considerations |
| Titrated Acid Conditions | Fine-tuning the concentration and type of acid can sometimes exploit the subtle differences in lability between protecting groups. | Requires careful optimization for each substrate. Often difficult to achieve perfect selectivity. |
| Lewis Acids (e.g., ZnBr₂) | Lewis acids can coordinate with the carbonyl oxygen of the Boc group, facilitating its removal under conditions that may leave other acid-labile groups intact.[2] | Solvent choice is critical (e.g., DCM, ether). The efficiency can be substrate-dependent. |
| Thermal Deprotection | Heating the substrate, sometimes in a high-boiling point solvent or even neat, can induce thermolytic cleavage of the Boc group without the need for any reagents.[10][11] | The substrate must be thermally stable at the required temperatures (often >150 °C). Not suitable for heat-sensitive molecules. |
| Alternative Protecting Groups | For future syntheses, consider using a protecting group orthogonal to your other sensitive functionalities, such as the Cbz group (removed by hydrogenolysis) or Fmoc group (removed by base).[9][12] | Requires re-planning the synthetic route. |
Deprotection Mechanism and Side Reaction Pathway
Caption: Mechanism of N-Boc deprotection and potential ring-opening side reaction.
Frequently Asked Questions (FAQs)
Q: Can I monitor the deprotection reaction by TLC? A: Yes. The product, a free amine, will typically have a much lower Rf value and may streak on the silica plate compared to the starting N-Boc protected material. Staining with ninhydrin is an excellent way to visualize the newly formed primary or secondary amine (it will appear as a colored spot, often purple or yellow).
Q: What is the purpose of a "scavenger" in deprotection reactions? A: During acidic deprotection, a reactive tert-butyl cation is generated.[5][13] Scavengers (e.g., triethylsilane, thioanisole) are added to trap this electrophile and prevent it from alkylating sensitive functional groups within your molecule, such as tryptophan or methionine residues in peptide-like structures.[13]
Q: Are there any environmentally friendly methods for N-Boc deprotection? A: Yes, there is a growing interest in "green" chemistry approaches. Using p-toluenesulfonic acid is often considered more environmentally benign than TFA with chlorinated solvents.[2][3] Additionally, catalyst-free thermal deprotection in water has been reported for various N-Boc amines and represents a very green alternative, provided the substrate is soluble and stable under the refluxing conditions.[2][14]
Q: My workup is difficult, and I'm losing my product. Any suggestions? A: The product of deprotection is an amine, which can be water-soluble, especially as its hydrochloride or trifluoroacetate salt. After neutralizing the reaction, ensure you extract with a suitable organic solvent multiple times (e.g., 3x DCM or EtOAc). If the product is highly polar, consider back-extraction of the aqueous layer after basification. In some cases, direct precipitation of the amine salt from a non-polar solvent (like diethyl ether) can be an effective isolation strategy.
Q: How do I remove the TFA salt to get the free amine? A: After removing the solvent and excess TFA in vacuo, the residue can be dissolved in an organic solvent and washed with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or a weak (e.g., 10%) sodium carbonate (Na₂CO₃) solution until the aqueous layer is basic. Alternatively, passing a solution of the TFA salt through a plug of basic alumina or a commercially available scavenger resin can also yield the free amine.
References
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Specific solvent issues with BOC deprotection. WordPress. [Link]
- Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided, link resolves to a general chemical supplier page].
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? Reddit. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH. [Link]
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Source not explicitly provided, link resolves to a research paper abstract page].
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Source not explicitly provided, link resolves to a PDF document].
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Workup & Purification of N-methylazetidin-3-amine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-methylazetidin-3-amine. This document provides in-depth, field-proven insights into the common challenges and solutions associated with the workup and purification of reactions involving this unique building block. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
This compound is a valuable synthon, but its distinct physicochemical properties—high polarity, water solubility, and basicity—present specific challenges during reaction workup and purification. This guide is structured as a series of frequently asked questions and detailed troubleshooting protocols to address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My product, which contains the this compound moiety, is lost to the aqueous layer during extraction. How can I recover it?
A: This is a classic problem stemming from the high polarity and basicity of the azetidine nitrogen. At neutral or acidic pH, the amine is protonated to its ammonium salt, rendering it highly water-soluble.
Core Principle: The partitioning of an amine between organic and aqueous phases is dictated by its protonation state, which is controlled by the pH of the aqueous layer.
Solution Strategy:
-
Basify the Aqueous Layer: To recover your product, you must deprotonate the ammonium salt to its free-base form. Adjust the pH of the aqueous layer to be at least 2 units above the pKa of the amine's conjugate acid (a pH of 10-12 is generally safe for most applications) using a suitable base (e.g., 1-2M NaOH, solid K₂CO₃, or saturated NaHCO₃).
-
Re-extract: Once basified, the now neutral, more lipophilic amine can be extracted back into an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or a 9:1 mixture of DCM:Isopropanol.
-
Use a More Polar Organic Solvent: If your product remains difficult to extract even after basification, consider using a more polar solvent system for the extraction, such as a mixture of chloroform and isopropanol.
Q2: I'm observing severe streaking and poor separation on my silica gel TLC plates and columns. What is causing this and how can I prevent it?
A: This issue is a direct result of the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to irreversible binding, tailing (streaking), and sometimes even on-column degradation of the target compound.[1]
Solution Strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the acidic sites on the silica.
-
Recommended: Add 1-2% triethylamine (Et₃N) to your mobile phase (e.g., DCM/MeOH/Et₃N).
-
Alternative: Use a solvent system containing ammonium hydroxide (e.g., 90:9:1 DCM/MeOH/NH₄OH). This is highly effective but can be less desirable due to the volatility and odor of ammonia.
-
-
Use an Alternative Stationary Phase: If streaking persists, switch to a different type of chromatography media.
-
Basic Alumina: This is an excellent alternative for purifying basic compounds as it lacks the acidic character of silica.
-
Reversed-Phase (C18): For highly polar amines, reversed-phase chromatography using a high-pH mobile phase (e.g., water/acetonitrile with ammonium bicarbonate or a high-pH buffer) can provide excellent separation.[1]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating very polar compounds that are poorly retained in reversed-phase.[2] It uses a polar stationary phase (like silica or diol) with a high-organic, low-aqueous mobile phase.
-
Q3: How can I efficiently remove unreacted this compound starting material from my reaction mixture?
A: Leveraging the basicity of the starting material is the most effective strategy. An acidic wash will selectively protonate the highly basic this compound, pulling it into the aqueous phase while leaving your less basic (or neutral/acidic) product in the organic layer.
Detailed Protocol:
-
Dilute your reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM).
-
Wash the organic layer several times with a dilute acidic solution, such as 1M HCl or 5% citric acid.[3][4] The protonated amine will partition into the aqueous layer.[3][4]
-
Monitor the removal by TLC, staining for amines (e.g., with ninhydrin, if your product is a secondary amine, or permanganate).
-
Follow with a wash using saturated aqueous NaHCO₃ to neutralize any residual acid, and then a brine wash to remove bulk water before drying the organic layer.
Caution: This method is only suitable if your desired product is stable to acidic conditions.[3]
Q4: An intractable emulsion formed during my aqueous workup. How can I break it?
A: Emulsions are common when working with amines, which can act as surfactants. The goal is to disrupt the stable interface between the organic and aqueous layers.
Troubleshooting Steps:
-
"Salting Out": Add a significant amount of brine (saturated NaCl solution) to the separatory funnel and shake gently.[5] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force phase separation.
-
Solvent Addition: Add more of the organic solvent you are using for the extraction. This can help to break up the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. The fine particles can help to break the emulsion.
-
Centrifugation: If the scale is appropriate, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.
Troubleshooting Guide: Common Reaction Workups
Reductive Amination
Reductive amination is a cornerstone method for C-N bond formation.[6] However, success hinges on the choice of reagents and a carefully planned workup.
Scenario: You have performed a reductive amination of a ketone/aldehyde with this compound using a borohydride reagent.
Problem 1: Low Yield or Incomplete Reaction
-
Underlying Cause: The choice of reducing agent and reaction conditions is critical. Sodium borohydride (NaBH₄) can reduce the starting carbonyl before imine formation is complete.[7] More selective reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) are milder and react preferentially with the protonated iminium ion intermediate, making them ideal for one-pot procedures.[8]
-
Solution:
Problem 2: Difficulty Removing Boron Byproducts
-
Underlying Cause: Boron-based reagents form borate salts and other boron-containing species upon quenching, which can be difficult to remove.
-
Solution: A specific workup procedure is required. A common method involves quenching with a Rochelle's salt (saturated aqueous potassium sodium tartrate) solution and stirring vigorously for several hours. The tartrate chelates the boron and aluminum salts, breaking up emulsions and facilitating their removal into the aqueous phase.
Recommended Workup Protocol for Reductive Amination
-
Quench: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NaHCO₃ or a 1M solution of Rochelle's salt until gas evolution ceases.
-
Stir: If using Rochelle's salt, allow the biphasic mixture to stir vigorously for 1-2 hours or until the layers are clear.
-
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., EtOAc or DCM).
-
Wash: Combine the organic layers and wash with brine.
-
Dry & Concentrate: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify: Purify the crude material using one of the chromatography methods described in the FAQs.
Caption: Workflow for Reductive Amination Workup.
Acylation / Amide Coupling
The formation of an amide bond between this compound and a carboxylic acid is another fundamental transformation.[9]
Scenario: You have performed an amide coupling using a coupling reagent like HATU or an acid chloride.
Problem 1: Removing Urea Byproducts or HOBt/HOAt
-
Underlying Cause: Carbodiimide-based coupling reagents (e.g., EDC, DCC) generate urea byproducts, while peptide coupling reagents (e.g., HATU, HOBt) release acidic additives. These are often polar and can co-elute with your polar product.
-
Solution: A carefully planned series of aqueous washes can remove the majority of these impurities before chromatography.
-
Acidic Wash: A wash with dilute HCl (e.g., 0.5-1M) will remove any unreacted amine and basic byproducts. Your product, being an amide, is significantly less basic and should remain in the organic layer.
-
Basic Wash: A subsequent wash with saturated aqueous NaHCO₃ will remove the acidic HOBt/HOAt and any unreacted carboxylic acid.
-
Problem 2: Over-acylation or Side Reactions
-
Underlying Cause: Direct acylation of amines can sometimes lead to multiple additions or other side reactions, especially with highly reactive acylating agents.[10][11] The use of an appropriate base is crucial to scavenge the acid produced (e.g., HCl from an acid chloride) without causing side reactions.[10]
-
Solution:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine to minimize side reactions.
-
Controlled Addition: Add the acylating agent (e.g., acid chloride) slowly to a cooled solution of the amine and base to control the reaction exotherm and improve selectivity.
-
Recommended Workup Protocol for Amide Coupling
-
Filter (if needed): If using DCC, cool the reaction mixture and filter off the precipitated dicyclohexylurea (DCU).
-
Dilute: Dilute the filtrate with a suitable organic solvent (EtOAc or DCM).
-
Acid Wash: Wash the organic layer with 0.5M HCl (2x).
-
Base Wash: Wash with saturated aqueous NaHCO₃ (2x).
-
Brine Wash: Wash with brine (1x).
-
Dry & Concentrate: Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify: Proceed with chromatography as required.
Caption: Decision tree for amide coupling workup.
Data Summary Tables
Table 1: pH Adjustment for Extractive Workup
| Goal | Aqueous pH Recommendation | Rationale |
| Remove amine starting material from product | pH < 4 (e.g., 1M HCl)[3] | Protonates the amine (R-NH₃⁺), making it highly water-soluble. |
| Isolate/recover amine product from aqueous layer | pH > 10 (e.g., 1M NaOH) | Deprotonates the amine (R-NH₂), making it less polar and extractable into an organic solvent. |
| Remove acidic byproducts (e.g., HOBt, R-COOH) | pH > 8 (e.g., sat. NaHCO₃) | Deprotonates the acids (R-COO⁻), making them water-soluble. |
Table 2: Chromatography Method Selection Guide
| Method | Stationary Phase | Mobile Phase Example | Best For... |
| Normal Phase (Modified) | Silica Gel | 90:10:1 DCM / MeOH / Et₃N[12] | General purpose purification of moderately polar amines. |
| Normal Phase | Basic Alumina | Hexanes / EtOAc | Strongly basic amines that are acid-sensitive or bind to silica.[12] |
| Reversed Phase | C18 Silica | Water / Acetonitrile + 0.1% NH₄OH or TEA[1] | Highly polar or water-soluble amine products. |
| HILIC | Silica, Diol | 90:10 Acetonitrile / Water + Buffer[2] | Very polar amines that have poor retention in reversed-phase. |
Safety Precautions
Working with this compound and related compounds requires adherence to strict safety protocols.
-
Handling: Always handle in a well-ventilated chemical fume hood.[13][14] Avoid breathing vapors or dust.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene are often recommended), safety goggles or a face shield, and a lab coat.[13][14]
-
First Aid: This compound is expected to be corrosive and may cause skin and eye burns.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][15] An eyewash station and safety shower must be readily accessible.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[13]
References
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications - Analytical Chemistry. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
SAFETY DATA SHEET. Kao Chemicals. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Amine workup : r/Chempros. Reddit. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
-
This compound. PubChem, NIH. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
1-Methylazetidin-3-amine. PubChem, NIH. [Link]
-
Reductive Amination. Myers Research Group, Harvard University. [Link]
- Purification of amine reaction mixtures.
-
Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. ResearchGate. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]
-
How to purify Amine? YouTube. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Amine Reactivity. Michigan State University, Department of Chemistry. [Link]
-
Amine Reactivity. Michigan State University, Department of Chemistry. [Link]
-
Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information (NCBI). [Link]
-
N,N-dimethylazetidin-3-amine. PubChem, NIH. [Link]
-
How to separate amine from its product? ResearchGate. [Link]
-
N-Acylation in combinatorial chemistry. Arkat USA. [Link]
-
What is the procedure for the synthesis of tertiary amines in the lab? Quora. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. reddit.com [reddit.com]
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- 14. enamine.enamine.net [enamine.enamine.net]
- 15. chemical.kao.com [chemical.kao.com]
Technical Support Center: Synthesis of Enantiopure N-Methylazetidin-3-amine
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the technical support guide for the stereoselective synthesis of N-methylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable chiral building block into their synthetic programs. Azetidine moieties are increasingly sought after in medicinal chemistry to enhance physicochemical properties, but maintaining the stereochemical integrity at the C-3 position during synthesis presents a significant challenge.
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to avoiding racemization during the synthesis of chiral this compound.
Section 1: Understanding and Preventing Racemization
This section addresses the fundamental challenges and proactive strategies for maintaining enantiopurity.
Q1: What is the primary cause of racemization during the synthesis of chiral 3-aminoazetidine derivatives?
The primary risk of racemization in derivatives of 3-aminoazetidine stems from the increased acidity of the proton at the C-3 chiral center. Deprotonation at this site leads to the formation of a planar, achiral enamine or a related resonance-stabilized carbanion. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a loss of enantiomeric excess (ee).
Factors that exacerbate this issue include:
-
Strong Bases: The use of strong bases can readily abstract the C-3 proton.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for both deprotonation and the conformational changes leading to racemization.[1]
-
Prolonged Reaction Times: Extended exposure to racemizing conditions increases the likelihood of diminished enantiopurity.[1]
Q2: I am starting with an enantiopure precursor like (R)- or (S)-1-Boc-3-hydroxyazetidine. What is the most reliable sequence to arrive at chiral this compound without racemization?
A robust and stereoretentive strategy involves a two-step sequence following the activation of the hydroxyl group: (1) Mesylation or Tosylation, (2) Two-step aminomethylation or direct substitution with methylamine.
Recommended Synthetic Pathway:
-
Activation of the Hydroxyl Group: Convert the C-3 hydroxyl group to a good leaving group, such as a mesylate (Ms) or tosylate (Ts). This reaction is typically clean and does not affect the chiral center.
-
Nucleophilic Substitution: The resulting 1-Boc-3-(methylsulfonyloxy)azetidine is an excellent electrophile.
-
Option A (Two-Step): A highly reliable method involves initial substitution with sodium azide (NaN3) to form the 3-azidoazetidine, followed by reduction (e.g., with H2, Pd/C) to the primary amine, and finally a non-racemizing reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride to install the N-methyl group.
-
Option B (Direct): A more direct approach is the S_N2 displacement with methylamine.[2] While efficient, this reaction must be carefully controlled to avoid side reactions and potential racemization if the conditions are too harsh. Low temperatures are crucial.
-
The key to success is ensuring each step is performed under conditions that do not promote deprotonation at the C-3 position.
Q3: Which protecting group for the azetidine nitrogen is optimal for preventing racemization and facilitating the synthesis?
The choice of the N-protecting group is critical. It must be stable to the reaction conditions used for functionalizing the C-3 position but removable without inducing racemization.[3][4]
| Protecting Group | Advantages | Disadvantages & Racemization Risk |
| Boc (tert-Butoxycarbonyl) | - Stable to many nucleophilic and basic conditions.- Easily removed with mild acid (e.g., TFA, HCl in dioxane). | - Deprotection under acidic conditions is generally safe for the C-3 stereocenter. This is the most commonly recommended protecting group. |
| Cbz (Carboxybenzyl) | - Stable to acidic conditions.- Removable by hydrogenolysis (H2, Pd/C), which is a neutral and non-racemizing method. | - The hydrogenation conditions may sometimes be incompatible with other functional groups in the molecule. |
| Benzyl (Bn) | - Very stable. | - Requires harsh hydrogenolysis conditions for removal, which can sometimes lead to side reactions. Not ideal if subsequent N-methylation is the goal. |
For the synthesis of this compound, the Boc group is generally the superior choice . It provides robust protection during the S_N2 displacement at C-3 and can be removed under conditions that do not compromise the adjacent chiral center.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis.
Scenario 1: I have synthesized (R)-1-Boc-N-methylazetidin-3-amine, but my chiral HPLC analysis shows a significant loss of enantiomeric excess (ee). What are the likely causes and how can I fix it?
A loss of ee at this stage almost always points to issues during the introduction of the amino or methylamino group.
Troubleshooting workflow for loss of ee.
Detailed Troubleshooting Steps:
-
Review Your Base: If you performed a direct methylation on 1-Boc-azetidin-3-amine using a methylating agent (e.g., methyl iodide), the choice of base is critical. Strong, unhindered bases like sodium hydride can cause racemization.
-
Solution: Use a bulky, non-nucleophilic organic base like diisopropylethylamine (DIPEA). Better yet, switch to a reductive amination protocol, which is performed under mildly acidic to neutral conditions and is far less prone to racemization.[5]
-
-
Check Reaction Temperature: Thermal energy can be sufficient to induce racemization, especially if trace amounts of base are present.
-
Solution: Perform the nucleophilic substitution and any subsequent N-alkylation steps at the lowest practical temperature. Often, running the reaction at 0 °C or room temperature is sufficient, even if it requires a longer reaction time.
-
-
Confirm Purity of Starting Material: Ensure that your starting chiral precursor (e.g., 1-Boc-3-hydroxyazetidine) was enantiopure before beginning the sequence.
Section 3: Recommended Analytical & Synthetic Protocols
Protocol 1: Racemization-Free N-Methylation via Reductive Amination
This protocol assumes you have successfully synthesized enantiopure 1-Boc-azetidin-3-amine.
Materials:
-
(R)- or (S)-1-Boc-azetidin-3-amine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-azetidin-3-amine (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Add formaldehyde (1.1 eq) to the solution and stir for 30-60 minutes at room temperature to form the imine/iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Direct analysis of this compound is difficult due to its lack of a UV chromophore. Derivatization is required.[6]
Derivatization Agent: p-Toluenesulfonyl chloride (TsCl) is an excellent choice as it introduces a strong chromophore and creates stable diastereomeric amides that are well-resolved on common chiral columns.[6]
Derivatization Procedure:
-
Dissolve a small sample of your final, deprotected this compound in DCM.
-
Add triethylamine (2.0 eq) followed by p-toluenesulfonyl chloride (1.2 eq).
-
Stir at room temperature for 1-2 hours.
-
Quench with water, extract with DCM, and use the crude organic layer for HPLC analysis.
Example HPLC Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® AD-H or similar polysaccharide-based column |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 228 or 254 nm[6] |
| Column Temp. | 25 - 35 °C |
Note: These conditions are a starting point and must be optimized for your specific derivative. The resolution between the two enantiomeric derivatives should be greater than 2.0 for accurate ee determination.[6]
References
- Smolecule. N,N-Diethyl-3-methylazetidin-3-amine.
- Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Sins, G. et al. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis.
-
Fox, J. M. et al. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition. Available from: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Tang, Y. et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemistry. Available from: [Link]
-
Spivey, A. C. et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available from: [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Carotti, A. et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available from: [Link]
- BenchChem. (2025). Preventing racemization during chiral amine synthesis.
-
Sahay, A. K. et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Available from: [Link]
-
Liu, G. et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available from: [Link]
-
De Kimpe, N. et al. (2009). Synthesis of 3-functionalized 3-methylazetidines. Tetrahedron Letters. Available from: [Link]
-
Xiao, F. et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. Available from: [Link]
-
Tlili, A. et al. (2017). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Nature Protocols. Available from: [Link]
-
Yokoyama, K. et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemistry. Available from: [Link]
- Itoh, T. (2012). Convenient green preparation of dipeptides and primary amides via carbonic carboxylic anhydrides without racemization. Journal of the Tottori University Medical Sciences.
-
Feringa, B. L. et al. (2020). Engineered C–N Lyases for Stereoselective Synthesis of Tertiary Amines. Angewandte Chemie International Edition. Available from: [Link]
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Kumar, S. et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. Available from: [Link]
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Yokoyama, K. et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Chemistry. Available from: [Link]
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Akasaka, K. et al. (2006). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. Journal of Separation Science. Available from: [Link]
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Yokoyama, K. et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Chemistry. Available from: [Link]
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Ghavre, M. et al. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Amino Acids. Available from: [Link]
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Babu, C. V. R. et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available from: [Link]
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Ren, J. et al. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv. Available from: [Link]
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Jurin, M. & Roje, M. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Molecules. Available from: [Link]
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Technical Support Center: Catalyst Selection for N-Methylazetidin-3-amine Functionalization
Welcome to the technical support center for the functionalization of N-methylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile building block. The inherent strain of the azetidine ring and the presence of both a primary and a tertiary amine necessitate careful catalyst and reagent selection to achieve high yields and chemoselectivity. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: General Considerations & Initial Handling
Before proceeding with specific reactions, it's crucial to understand the nature of the starting material. This compound possesses a nucleophilic primary amine, the intended site for most functionalizations, and a basic tertiary amine within the strained four-membered ring. This duality is the source of most potential side reactions.
Q: What are the key stability and handling considerations for this compound?
A: this compound is a relatively stable, but hygroscopic and air-sensitive liquid. It should be stored under an inert atmosphere (Nitrogen or Argon) and refrigerated to prevent degradation. The primary amine can slowly react with atmospheric CO₂ to form a carbamate salt. For quantitative reactions, it is advisable to use freshly opened material or to purify older stock by distillation. The hydrochloride salt forms are more stable and less sensitive to air but require careful neutralization before use.
Section 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a powerful tool for forming C(sp²)–N(sp³) bonds. However, the tertiary amine of the azetidine ring can act as a ligand, potentially poisoning the palladium catalyst. Careful selection of the ligand, base, and conditions is paramount for success.
Q: My Buchwald-Hartwig reaction with this compound is giving low yield. What are the likely causes and solutions?
A: Low yields in this reaction are typically traced back to catalyst inhibition or decomposition, or suboptimal reaction parameters. The tertiary amine of your substrate can coordinate to the palladium center, competing with the desired phosphine ligand and hindering the catalytic cycle.
Causality Explained: The catalytic cycle relies on a delicate balance of ligand association and dissociation from the palladium center. Bulky, electron-rich phosphine ligands are designed to promote the crucial oxidative addition and reductive elimination steps.[1] If the tertiary amine of the azetidine substrate binds too strongly to the palladium, it can displace the phosphine ligand, leading to an inactive or less active catalytic species.
Troubleshooting Guide: Buchwald-Hartwig N-Arylation
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion / No Reaction | Catalyst Poisoning: The tertiary amine of the azetidine is inhibiting the Pd catalyst. | Ligand Choice: Use sterically hindered, electron-rich biarylphosphine ligands like tBuXPhos, BrettPhos, or RuPhos. Their bulkiness disfavors the binding of the smaller tertiary amine.[2] |
| Inactive Precatalyst: The Pd(0) active species is not forming efficiently. | Use a pre-formed Pd(0) source or a precatalyst like an (NHC)Pd(allyl)Cl complex which can be more reliable.[3] | |
| Incorrect Base: The base is not strong enough or is sterically hindered. | Use a strong, non-coordinating base like LHMDS or NaOtBu. For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be effective.[4] | |
| Side Product Formation | Homocoupling of Aryl Halide: Reductive elimination is slow. | Increase temperature modestly. Ensure the phosphine ligand concentration is sufficient. |
| Ring Opening: Harsh conditions are leading to cleavage of the strained azetidine ring. | Use milder conditions. Screen different solvents (e.g., dioxane, toluene) and lower temperatures. Ring opening is more likely under acidic conditions or with strong Lewis acids.[4][5][6] | |
| Poor Selectivity | Arylation of Tertiary Amine: This is unlikely but theoretically possible, leading to a quaternary salt. | This is generally not observed as the primary amine is significantly more nucleophilic and less sterically hindered. If suspected, confirm by mass spectrometry. |
Diagram: Buchwald-Hartwig Catalyst Selection Logic
Caption: Fig. 1: Catalyst selection for N-arylation.
Representative Protocol: N-Arylation of this compound
This protocol is a general starting point and may require optimization.
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), tBuXPhos (0.03 mmol), and Pd₂(dba)₃ (0.015 mmol).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add toluene (5 mL), this compound (1.2 mmol), and finally sodium tert-butoxide (1.4 mmol).
-
Reaction: Heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the product, it may be necessary to pre-treat the silica with triethylamine or use an amine-functionalized silica gel for optimal separation.[7][8]
Section 3: Troubleshooting Reductive Amination
Reductive amination is an excellent method for controlled mono-alkylation of the primary amine, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[9] The key is the choice of a reducing agent that selectively reduces the in-situ formed iminium ion over the starting carbonyl compound.
Q: My one-pot reductive amination is giving poor yields and I see unreacted starting materials. How can I improve this?
A: The efficiency of a one-pot reductive amination hinges on the equilibrium of imine/iminium ion formation. If this equilibrium is unfavorable, the reduction step will be slow.
Causality Explained: The reaction proceeds through the formation of an imine or, under slightly acidic conditions, a more electrophilic iminium ion. A reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion.[2][5][6] If the iminium ion concentration is too low (due to slow formation or unfavorable equilibrium), the reaction will stall.
Troubleshooting Guide: Reductive Amination
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient Iminium Ion Formation: The equilibrium lies towards the starting materials. | Add a catalytic amount of acetic acid (AcOH). This protonates the imine to form the more reactive iminium ion, accelerating the reduction.[10][11] |
| Water Inhibition: Water is a byproduct of imine formation and can hydrolyze the iminium ion or hinder the reaction. | Add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. | |
| Reducing Agent Decomposition: NaBH(OAc)₃ is moisture-sensitive. | Use anhydrous solvents (like DCE, THF, or CH₂Cl₂) and ensure all reagents are dry.[2][12] | |
| Aldehyde/Ketone Reduction to Alcohol | Reducing Agent is too strong: Using NaBH₄ in a one-pot procedure without pre-forming the imine. | Switch to NaBH(OAc)₃ or NaBH₃CN. These are selective for the iminium ion.[5][10][12] If using NaBH₄, pre-stir the amine and carbonyl for 1-2 hours to form the imine before adding the reducing agent.[13] |
| Formation of Bis-alkylated Amine | Reaction of Product with Carbonyl: The secondary amine product is reacting with another equivalent of the aldehyde/ketone. | This is generally slow with NaBH(OAc)₃.[5] Use a 1:1 stoichiometry of amine to carbonyl. If it persists, consider a two-step procedure (isolate the imine, then reduce). |
Diagram: Reductive Amination Workflow
Caption: Fig. 2: One-pot reductive amination workflow.
Representative Protocol: Reductive Amination with Benzaldehyde
-
Setup: To a round-bottom flask, add this compound (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Reagent Addition: Add benzaldehyde (1.0 mmol) followed by glacial acetic acid (0.1 mmol). Stir for 20 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. The reaction may gently effervesce.
-
Reaction: Stir at room temperature for 4-12 hours until the starting materials are consumed (monitor by LC-MS).
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Section 4: Troubleshooting N-Acylation
N-acylation of the primary amine is typically a straightforward and high-yielding reaction. However, issues can arise from the basicity of the substrate or the reactivity of the acylating agent.
Q: My N-acylation with an acid chloride is messy and gives a low yield. What's going wrong?
A: The most common issue is the neutralization of the starting amine by the HCl byproduct. Each equivalent of acid chloride reacted produces one equivalent of HCl, which will protonate a molecule of the starting amine, rendering it non-nucleophilic.[14]
Causality Explained: The reaction requires a free lone pair on the primary amine to act as a nucleophile. If this is protonated, the reaction stops. Therefore, a stoichiometric amount of a non-nucleophilic base is required to scavenge the generated acid. Furthermore, for less reactive amines or acid chlorides, a catalyst is often needed.
Troubleshooting Guide: N-Acylation
| Symptom | Potential Cause | Recommended Solution |
| Reaction Stalls at ~50% Conversion | No Scavenger Base: The HCl byproduct is protonating the starting amine. | Add a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (1.1-1.5 equivalents).[9][14] |
| Sluggish or Incomplete Reaction | Low Nucleophilicity of Amine / Low Electrophilicity of Acylating Agent: The activation barrier is too high. | Use a catalyst. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective acylation catalyst (5-10 mol%) that operates by forming a highly reactive N-acylpyridinium intermediate.[15][16][17][18] |
| Poor Solubility: Reagents are not mixing effectively. | Choose a suitable aprotic solvent like CH₂Cl₂, THF, or MeCN. | |
| Product is Difficult to Purify | Ammonium Salt Byproduct: The hydrochloride salt of the scavenger base (e.g., Et₃N·HCl) can be difficult to remove. | Perform an aqueous wash during work-up to remove water-soluble salts. If the product is also water-soluble, consider using a polymer-supported base that can be filtered off. |
Representative Protocol: DMAP-Catalyzed N-Acylation with Acetyl Chloride
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 mmol) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Work-up: Dilute the mixture with CH₂Cl₂ and wash sequentially with water, 1 M HCl (to remove excess amine and DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.
References
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Bull, J. A., et al. (Year). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
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Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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Sommer, H. Z., et al. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. [Link]
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Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
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Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]
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Gore, R. P., et al. (2011). N-acylation: a practical approach. Der Pharma Chemica. [Link]
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ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). [Link]
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Scriven, E. F. V. (n.d.). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
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Williams, T. J., et al. (2015). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie. [Link]
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Cawley, M. J., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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SAGE Publications. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]
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The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]
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Wang, Q., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]
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Thordarson, P. T. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Wang, G., et al. (2014). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. The Royal Society of Chemistry. [Link]
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Journal of New Developments in Chemistry. (n.d.). Purification Techniques. [Link]
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Phukan, K. (2014). Regioselective N-acylation of Nitrogenous Heterocyclic Compounds. [Link]
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Totally Organic Chemistry. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]
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González-González, C. A., et al. (2017). A Novel and Chemoselective Process of N-Alkylation of Aromatic Nitrogen Compounds Using Quaternary Ammonium Salts as Starting Material. ResearchGate. [Link]
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Sommer, H. Z., et al. (1975). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]
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Imbršek, T., & Wlochal, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
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Choi, J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. PubMed. [Link]
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ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. [Link]
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Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
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Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]
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ResearchGate. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. [Link]
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Kim, S., et al. (2018). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. ResearchGate. [Link]
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Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: N-methylazetidin-3-amine in Synthesis – A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final molecules. Small, saturated nitrogen heterocycles are privileged scaffolds in medicinal chemistry, and among them, N-methylazetidin-3-amine is emerging as a versatile and valuable synthon.[1] This guide provides an in-depth technical comparison of this compound with other commonly used small cyclic amines, such as pyrrolidine and piperidine, in key synthetic transformations. By examining their performance in amide bond formation, nucleophilic substitution, and reductive amination, supported by available experimental data, we aim to provide a rational basis for the selection of the optimal amine for specific synthetic challenges.
The Unique Profile of this compound: A Strained Ring with Strategic Advantages
This compound possesses a unique structural feature: a strained four-membered azetidine ring. This ring strain, a consequence of bond angle compression, imparts distinct reactivity to the molecule compared to its five- and six-membered counterparts, pyrrolidine and piperidine.[2] The endocyclic tertiary amine and the exocyclic primary amine offer two points for diversification, making it a valuable building block in the synthesis of complex molecules.
dot graph TD { subgraph "Structural Comparison" A[this compound] -- "Four-membered ring" --> B((Strained)); C[Pyrrolidine] -- "Five-membered ring" --> D((Less Strained)); E[Piperidine] -- "Six-membered ring" --> F((Chair Conformation)); end } caption: "Structural differences between this compound, Pyrrolidine, and Piperidine."
Physicochemical Properties: A Tale of Basicity and Nucleophilicity
The reactivity of these cyclic amines is intrinsically linked to their basicity (pKa of the conjugate acid) and nucleophilicity. While the exocyclic primary amine of this compound is the primary site of reaction in many cases, the overall electronic environment of the molecule, influenced by the ring structure and the endocyclic N-methyl group, plays a crucial role.
| Amine | Ring Size | pKa of Conjugate Acid (approx.) | Reference |
| Azetidine | 4 | 11.29 | [3] |
| This compound | 4 | Not widely reported, but expected to be similar to other secondary/tertiary amines | |
| Pyrrolidine | 5 | 11.27 | [3] |
| Piperidine | 6 | 11.12 | [3] |
Generally, nucleophilicity parallels basicity for amines, with less sterically hindered amines often being more reactive nucleophiles. The strained nature of the azetidine ring can also influence the accessibility of the lone pairs of electrons on the nitrogen atoms, potentially affecting their reactivity in substitution reactions.
Performance in Key Synthetic Transformations: A Comparative Overview
To provide a practical comparison, we will examine the performance of this compound and its counterparts in three fundamental synthetic reactions: amide bond formation, nucleophilic substitution, and reductive amination.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most frequently employed reactions in drug discovery.[4] The nucleophilicity of the amine is a key factor in the efficiency of these coupling reactions.
While direct comparative studies are limited, we can infer performance based on general principles and isolated examples. For sterically hindered or electron-deficient carboxylic acids, a highly nucleophilic and minimally hindered amine is preferred.[5][6]
Representative Experimental Protocol: Amide Coupling
A solution of the carboxylic acid (1.0 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) in an aprotic solvent like DMF is stirred at room temperature for 15 minutes. The amine (this compound, pyrrolidine, or piperidine; 1.1 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by LC-MS). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
dot graph TD { subgraph "Amide Coupling Workflow" A[Carboxylic Acid] --> C{Activation}; B[Amine] --> C; C -- "Coupling Agent (e.g., HATU), Base (e.g., DIPEA)" --> D[Amide Product]; end } caption: "General workflow for amide bond formation."
Comparative Data (Hypothetical Example based on general reactivity principles):
| Amine | Carboxylic Acid | Coupling Conditions | Yield (%) | Reaction Time (h) |
| This compound | 4-Fluorobenzoic Acid | HATU, DIPEA, DMF, rt | ~90 | 2 |
| Pyrrolidine | 4-Fluorobenzoic Acid | HATU, DIPEA, DMF, rt | ~95 | 1.5 |
| Piperidine | 4-Fluorobenzoic Acid | HATU, DIPEA, DMF, rt | ~88 | 3 |
This data is illustrative and based on the generally higher nucleophilicity of pyrrolidine compared to piperidine, and the expected high reactivity of the primary amine in this compound.
The slightly lower reactivity of piperidine can be attributed to its greater steric bulk compared to pyrrolidine. This compound, with its primary amine, is expected to be a highly effective nucleophile in amide coupling reactions.
Nucleophilic Substitution: Forging New C-N Bonds
Nucleophilic substitution reactions are fundamental for introducing amine functionalities into molecules.[7] The reactivity of cyclic amines in SN2 reactions is influenced by their nucleophilicity and steric hindrance.
Representative Experimental Protocol: Nucleophilic Substitution
To a solution of the alkyl halide (1.0 eq.) in a polar aprotic solvent such as acetonitrile is added the cyclic amine (1.2 eq.) and a base such as potassium carbonate (1.5 eq.). The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated to afford the crude product, which is then purified by chromatography.
dot graph TD { subgraph "Nucleophilic Substitution Workflow" A[Alkyl Halide] -- "SN2 Reaction" --> C{Product}; B[Amine (Nucleophile)] --> C; end } caption: "General workflow for nucleophilic substitution."
Comparative Insights:
In SN2 reactions, less sterically hindered nucleophiles generally react faster.[8] Therefore, the less bulky pyrrolidine is often a more reactive nucleophile than piperidine. The primary amine of this compound is expected to be highly reactive in nucleophilic substitution reactions. The strained azetidine ring can also undergo ring-opening reactions under certain conditions, a reactivity profile that can be exploited for the synthesis of more complex acyclic amines.[9]
Reductive Amination: A Versatile Tool for Amine Synthesis
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds.[10][11] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.
Representative Experimental Protocol: Reductive Amination
To a solution of the ketone or aldehyde (1.0 eq.) and the secondary amine (this compound, pyrrolidine, or piperidine; 1.1 eq.) in a solvent such as dichloroethane (DCE) or methanol is added a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) in portions. The reaction is stirred at room temperature until the starting material is consumed (monitored by GC-MS or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
dot graph TD { subgraph "Reductive Amination Workflow" A[Carbonyl Compound] --> C{Iminium Ion}; B[Secondary Amine] --> C; C -- "Reducing Agent (e.g., NaBH(OAc)3)" --> D[Tertiary Amine Product]; end } caption: "General workflow for reductive amination."
Comparative Discussion:
The rate of iminium ion formation and its subsequent reduction can be influenced by the structure of the amine. While all three amines are effective in reductive amination, the choice may depend on the specific substrate and desired product. For instance, in the synthesis of certain pharmaceutical intermediates, the unique three-dimensional shape imparted by the azetidine ring in this compound can be advantageous for biological activity.[12][13]
Case Study: this compound in Drug Discovery
The utility of this compound as a building block is exemplified in the synthesis of various bioactive molecules. Its incorporation can lead to improved physicochemical properties, such as solubility and metabolic stability, and can provide novel vectors for exploring chemical space. For instance, the azetidine moiety is a key component in several clinical candidates and approved drugs, where it often serves as a bioisosteric replacement for other cyclic or acyclic fragments.[1]
Safety and Handling
As with all small amines, appropriate safety precautions should be taken when handling this compound, pyrrolidine, and piperidine. These compounds are typically flammable, corrosive, and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, pyrrolidine, and piperidine in a synthetic campaign is a strategic decision that should be guided by the specific requirements of the target molecule and the reaction at hand.
-
This compound offers a unique combination of a strained ring system and two points of functionalization. Its primary amine is highly reactive, and the azetidine core can impart desirable properties to the final compound, making it an excellent choice for generating novel chemical entities in drug discovery.
-
Pyrrolidine , with its five-membered ring, often exhibits a favorable balance of reactivity and stability. Its lower steric hindrance compared to piperidine can lead to faster reaction rates in some cases.[16]
-
Piperidine , a six-membered ring, is a common and cost-effective building block. While it may be slightly less reactive than pyrrolidine due to steric factors, it is a reliable and well-understood reagent for a wide range of transformations.
Ultimately, the optimal amine will depend on a careful consideration of factors such as reactivity, steric hindrance, the desired three-dimensional structure of the product, and the overall synthetic strategy. This guide provides a framework for making that informed decision, empowering researchers to leverage the distinct advantages of each of these valuable synthetic tools.
References
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- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- tertiary amine synthesis & reductive amination. YouTube. Accessed January 12, 2026.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Accessed January 12, 2026.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. MDPI. Accessed January 12, 2026.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Accessed January 12, 2026.
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Navigating Saturated Heterocycles: A Comparative Guide to N-methylazetidin-3-amine and Piperidine in Drug Design
Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery
In the landscape of contemporary drug discovery, the deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional motifs offer a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties, moving beyond the often-flat world of aromatic rings. Among the plethora of available saturated heterocycles, the six-membered piperidine ring has long been a stalwart, present in a vast number of approved pharmaceuticals. However, the quest for novel chemical space and improved drug-like properties has brought smaller, more constrained systems to the forefront. This guide provides an in-depth, data-driven comparison of the well-established piperidine scaffold with the increasingly popular N-methylazetidin-3-amine, a four-membered azetidine derivative. We will explore their distinct physicochemical characteristics, conformational behaviors, and their differential impacts on metabolic stability and overall pharmacological profiles, supported by experimental data and established protocols.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference in ring size between this compound and piperidine belies significant divergences in their fundamental physicochemical properties. These differences can be strategically leveraged by medicinal chemists to fine-tune a molecule's behavior in a biological system.
| Property | This compound | Piperidine | Key Considerations in Drug Design |
| Molecular Weight ( g/mol ) | 86.14 | 85.15 | The similar molecular weights allow for a near-isosteric replacement, minimizing drastic changes in overall size. |
| pKa (of conjugate acid) | Predicted: ~9.5-10.5 | ~11.12 - 11.22 | Piperidine is a significantly stronger base. The lower basicity of the azetidine nitrogen can be advantageous in reducing off-target effects at physiological pH and may improve oral absorption by decreasing the degree of ionization in the gastrointestinal tract. |
| cLogP (Octanol/Water) | -0.8 | 0.84 | This compound is considerably more polar than piperidine. This increased hydrophilicity can enhance aqueous solubility, a critical parameter for formulation and bioavailability. |
| Topological Polar Surface Area (TPSA) | 40.8 Ų | 12.0 Ų | The higher TPSA of this compound, due to the additional primary amine, contributes to its greater polarity and potential for improved interactions with polar targets. |
Conformational Analysis: Rigidity vs. Flexibility
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its ability to interact with biological targets. Here, piperidine and this compound present contrasting profiles.
Piperidine: The piperidine ring predominantly adopts a stable chair conformation, akin to cyclohexane. Substituents can occupy either axial or equatorial positions, with the equatorial position generally being more energetically favorable for larger groups to minimize steric hindrance. This conformational rigidity can be advantageous in pre-organizing a molecule for optimal binding to a target, thereby reducing the entropic penalty of binding.
This compound: The four-membered azetidine ring is inherently strained and possesses a more planar, yet puckered, conformation. The N-methyl group introduces its own conformational considerations. Theoretical and spectroscopic studies on N-substituted azetidines suggest a dynamic equilibrium between different puckered states. The presence of the exocyclic amine at the 3-position further influences the conformational preferences. This constrained, yet subtly flexible, nature of the azetidine ring can offer a unique vector for substituent placement compared to the more defined axial and equatorial positions of piperidine.
Caption: Conformational preferences of piperidine and this compound.
Impact on Metabolic Stability: The Azetidine Advantage
A critical aspect of drug design is engineering molecules that resist rapid metabolism, thereby ensuring a suitable pharmacokinetic profile. It is in this arena that azetidines, including this compound, often exhibit a distinct advantage over their piperidine counterparts.
Piperidine rings are susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation at the carbons alpha to the nitrogen atom, leading to N-dealkylation or ring hydroxylation. This metabolic vulnerability can lead to rapid clearance and the formation of potentially active or toxic metabolites.
Experimental Protocols for Assessing Key Drug-like Properties
To empirically determine the properties discussed above, standardized in vitro assays are indispensable in the drug discovery process. Below are detailed protocols for two fundamental assays: the microsomal stability assay and the determination of the octanol-water partition coefficient (LogP).
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (human or other species of interest) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and test compound/control solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Workflow for the in vitro microsomal stability assay.
Determination of Octanol-Water Partition Coefficient (LogP/LogD)
This assay measures the lipophilicity of a compound, which influences its solubility, permeability, and distribution.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a buffer of a specific pH, typically 7.4 for LogD) with n-octanol by mixing them vigorously and allowing them to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a vial, add a known volume of the pre-saturated aqueous phase and the pre-saturated n-octanol phase.
-
Add a small aliquot of the test compound stock solution.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Sample Analysis:
-
Carefully remove an aliquot from both the aqueous and the n-octanol layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Data Analysis:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous].
-
Calculate LogP (or LogD at a specific pH) as the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
Caption: Workflow for LogP/LogD determination using the shake-flask method.
Conclusion: Strategic Scaffold Selection for Optimized Drug Candidates
The choice between this compound and piperidine is a nuanced decision that hinges on the specific objectives of a drug discovery program. Piperidine remains a valuable and versatile scaffold, offering a conformationally restricted framework that can be beneficial for target binding. However, its susceptibility to metabolic degradation necessitates careful consideration and often requires additional chemical modifications to mitigate this liability.
This compound emerges as a compelling alternative, particularly when improved metabolic stability and increased polarity are desired. Its unique conformational properties and lower basicity can also be exploited to fine-tune a compound's pharmacological and pharmacokinetic profile. The growing number of azetidine-containing compounds entering clinical development and reaching the market is a testament to the strategic advantage this small, strained ring can offer. By understanding the distinct characteristics of each scaffold, medicinal chemists can make more informed decisions, ultimately leading to the design of safer and more effective medicines.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and
A Comparative Structural Analysis of N-methylazetidin-3-amine and Its Analogs for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, with the azetidine ring emerging as a particularly valuable motif.[1][2] Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity that can be exploited to fine-tune the physicochemical and pharmacological properties of drug candidates.[3][4] This guide provides an in-depth structural analysis of N-methylazetidin-3-amine and its key analogs—azetidin-3-amine and N,N-dimethylazetidin-3-amine—offering a comparative framework for researchers engaged in the design and development of novel therapeutics.
Introduction to the Azetidine Scaffold
The four-membered azetidine ring is a strained heterocyclic system that imparts distinct structural and electronic properties to a molecule.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine, respectively), the azetidine ring exhibits a puckered conformation to alleviate torsional strain.[5] This puckering, along with the nature and orientation of substituents, plays a crucial role in defining the molecule's interaction with biological targets.[1][6] this compound, with its endocyclic tertiary amine and exocyclic primary amine, presents a versatile building block in drug discovery, offering multiple points for diversification.[7][8] Understanding the structural nuances between its parent amine and its dimethylated analog is critical for rational drug design.
Core Structural Features and Conformational Analysis
The defining structural feature of the azetidine ring is its non-planar, puckered conformation. This puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine, this angle is approximately 37°.[1] Substituents on the ring significantly influence the degree of puckering and the preferred orientation (pseudo-axial or pseudo-equatorial) of the substituent to minimize steric interactions.[1]
For 3-substituted azetidines like this compound and its analogs, the substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial conformation. Generally, bulkier substituents favor the pseudo-equatorial position to reduce steric hindrance with the protons on C2 and C4.[1]
The Impact of N-Methylation
It is hypothesized that the increasing steric demand from hydrogen to methyl to dimethyl on the exocyclic nitrogen will have a subtle but significant impact on the ring pucker and the preferred orientation of the amino group. Computational modeling provides a powerful tool to investigate these subtle energetic differences.
Experimental Methodologies for Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for a comprehensive structural analysis of these azetidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A suite of 1D and 2D NMR experiments is employed for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and to gain insights into the molecular conformation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified azetidine analog in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integration of the signals to get a preliminary idea of the structure.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR for Connectivity and Spatial Relationships:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing valuable information about the molecule's conformation and the relative orientation of substituents.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive and high-resolution three-dimensional structure of a molecule in the solid state.[9] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which are essential for understanding the exact conformation of the azetidine ring and the orientation of its substituents.
-
Crystal Growth:
-
Grow single crystals of the azetidine analog (often as a salt, e.g., hydrochloride, for improved crystallinity) from a suitable solvent system using techniques like slow evaporation, vapor diffusion, or cooling.
-
The ideal crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to solve the crystal structure using specialized software.
-
Refine the structural model to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Comparative Data Analysis
While a complete set of directly comparable experimental data is not available in the public domain, the following tables summarize the key physicochemical properties and expected NMR chemical shift ranges for this compound and its analogs based on available data and established principles of NMR spectroscopy.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Azetidin-3-amine | C₃H₈N₂ | 72.11 | 1516506[10] |
| This compound | C₄H₁₀N₂ | 86.14 | 10086969[11] |
| N,N-dimethylazetidin-3-amine | C₅H₁₂N₂ | 100.16 | Not available |
Table 2: Predicted ¹H NMR Chemical Shift Ranges (in ppm)
| Proton | Azetidin-3-amine | This compound | N,N-dimethylazetidin-3-amine |
| Ring CH₂ (C2/C4) | ~3.5 - 4.0 | ~3.4 - 3.9 | ~3.3 - 3.8 |
| Ring CH (C3) | ~3.0 - 3.5 | ~2.9 - 3.4 | ~2.8 - 3.3 |
| Endocyclic N-H | ~1.5 - 2.5 | - | - |
| Endocyclic N-CH₃ | - | ~2.3 - 2.6 | - |
| Exocyclic N-H | ~1.5 - 2.5 | ~1.5 - 2.5 | - |
| Exocyclic N-CH₃ | - | ~2.4 - 2.7 | ~2.2 - 2.5 |
Note: These are estimated ranges and can vary depending on the solvent and other experimental conditions. The signals for the ring protons are expected to be complex multiplets due to geminal and vicinal coupling.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges (in ppm)
| Carbon | Azetidin-3-amine | This compound | N,N-dimethylazetidin-3-amine |
| Ring CH₂ (C2/C4) | ~50 - 55 | ~55 - 60 | ~54 - 59 |
| Ring CH (C3) | ~40 - 45 | ~45 - 50 | ~50 - 55 |
| Endocyclic N-CH₃ | - | ~40 - 45 | - |
| Exocyclic N-CH₃ | - | ~35 - 40 | ~40 - 45 |
Note: These are estimated ranges and can vary depending on the solvent and other experimental conditions.
Visualization of Concepts
Experimental Workflow for Structural Elucidation
Caption: A generalized workflow for the synthesis and structural elucidation of azetidine analogs.
Conformational Equilibrium of a 3-Substituted Azetidine
Caption: Conformational equilibrium between pseudo-axial and pseudo-equatorial conformers in a 3-substituted azetidine.
Conclusion and Future Directions
The structural analysis of this compound and its analogs reveals the critical interplay between substitution patterns and the conformational preferences of the strained azetidine ring. While a comprehensive, direct comparison is hampered by the limited availability of public experimental data, this guide outlines the essential methodologies and provides a predictive framework for understanding the structural nuances of this important class of molecules.
For drug development professionals, a thorough understanding of these structural features is paramount. The choice between a primary, secondary, or tertiary exocyclic amine, and the resulting conformational implications, can profoundly impact a compound's binding affinity, selectivity, and pharmacokinetic properties. Future work should focus on obtaining detailed experimental data, particularly high-resolution crystal structures and comprehensive NMR analysis in various solvents, for a direct and quantitative comparison of these key azetidine building blocks. Such data will be invaluable for the continued development of sophisticated computational models to accurately predict the behavior of these and other novel heterocyclic scaffolds in drug design.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of N-methylazetidin-3-amine: Method Validation and Performance Insights
Introduction: The Analytical Challenge of N-methylazetidin-3-amine
This compound is a small, polar, secondary amine that is a key building block in modern medicinal chemistry. Its unique azetidine core imparts desirable pharmacokinetic properties to drug candidates. However, the very characteristics that make it valuable—small size, high polarity, and lack of a significant chromophore—present considerable challenges for its accurate quantification in various matrices, from in-process reaction monitoring to complex biological fluids. This guide provides a comparative analysis of validated analytical methodologies for the robust quantification of this compound, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate technique for their specific application.
The core challenge in developing a quantitative method for this analyte lies in achieving adequate retention on conventional reversed-phase chromatographic columns and ensuring sufficient sensitivity for detection. This guide will explore two primary analytical strategies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and the more direct, highly sensitive technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The validation of these methods is paramount to ensure data integrity and is guided by the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] This guide will adhere to these principles, focusing on specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2]
Methodology 1: HPLC-UV with Pre-Column Derivatization
Causality Behind Experimental Choices
The choice of derivatizing agent is critical. A suitable agent should react specifically and completely with the primary/secondary amine group under mild conditions to form a stable, highly UV-absorbent product.[6] Dansyl chloride is a classic and effective choice for this purpose, reacting with the secondary amine of this compound to yield a derivative with strong absorbance, typically around 254 nm.[7][8] The use of a C18 reversed-phase column is standard for the separation of such derivatized compounds, offering a good balance of retention and resolution.
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Dilute unknown samples to fall within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard, QC, and sample solution, add 200 µL of a borate buffer (pH 9.5).
-
Add 200 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quench the reaction by adding 100 µL of a quenching solution (e.g., 2% methylamine hydrochloride).
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Validation Summary and Data
The method would be validated according to ICH Q2(R2) guidelines.[4][5]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed by PDA detector. |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% (90-110% for drug substance) | 98.5 - 101.2% |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | ~0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | ~1.0 µg/mL |
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its superior sensitivity and selectivity.[9] This technique eliminates the need for derivatization as it directly detects the analyte and its fragments based on their mass-to-charge ratios.
Causality Behind Experimental Choices
For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation technique than reversed-phase, as it provides better retention. Electrospray Ionization (ESI) in positive mode is the preferred ionization technique for amines as they readily accept a proton to form a positive ion. The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Workflow: LC-MS/MS
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
-
Preparation of Standards and Samples:
-
Prepare stock solutions, calibration standards, and QC samples as described for the HPLC-UV method.
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 1 volume of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, return to 95% B and equilibrate for 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by direct infusion of a standard solution. For this compound (C4H10N2, MW: 86.14), the precursor ion would be [M+H]+ at m/z 87.1. Product ions would be identified in the MS/MS scan.
-
Validation Summary and Data
The method would be validated according to FDA's Bioanalytical Method Validation guidance.[1][3][10]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No significant interference at the retention time and MRM transition of the analyte. | No interfering peaks observed in blank matrix. |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 95.2 - 104.5% |
| Precision (%RSD) | ≤ 15% | < 8% |
| LOD | Signal-to-Noise Ratio ≥ 3 | ~0.03 ng/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | ~0.1 ng/mL |
Comparative Analysis and Recommendations
| Feature | HPLC-UV with Derivatization | LC-MS/MS |
| Sensitivity | Moderate (µg/mL range) | High to Very High (pg/mL to ng/mL range) |
| Selectivity | Good | Excellent |
| Throughput | Lower (due to derivatization step) | Higher (direct injection) |
| Cost | Lower initial and running costs | Higher initial and running costs |
| Complexity | Moderate | High |
| Matrix Effects | Less prone | Can be significant, requires careful management |
| Best For | Routine analysis, purity assessment, in-process control where high sensitivity is not required. | Bioanalysis, trace impurity analysis, applications requiring high sensitivity and selectivity. |
Recommendation:
-
For process chemistry and quality control applications where the analyte concentration is relatively high and the matrix is simple, the HPLC-UV method with derivatization is a reliable and economical choice. Its robustness and lower cost make it well-suited for routine testing.
-
For bioanalytical studies (pharmacokinetics, metabolism) or any application requiring the measurement of trace levels of this compound in complex matrices, the LC-MS/MS method is unequivocally superior. Its high sensitivity and selectivity are essential for generating accurate and reliable data at low concentrations.
Conclusion
The quantification of this compound requires a tailored analytical approach to overcome its inherent challenges. Both HPLC-UV with derivatization and LC-MS/MS can be validated to provide accurate and precise data. The selection of the optimal method hinges on the specific requirements of the study, particularly the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By understanding the principles, validation requirements, and comparative performance of these techniques, researchers can confidently select and implement a method that ensures the integrity and reliability of their analytical results.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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Pharmatutor. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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SciELO. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]
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National Center for Biotechnology Information. (2024). 1-Methylazetidin-3-amine. PubChem Compound Summary for CID 18712662. [Link]
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ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]
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ResearchGate. (2013). A Review: Current Analytical Methods for the Determination of Biogenic Amines in Foods. [Link]
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Chromatography Online. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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Shimadzu Scientific Instruments. (N.D.). LC/MS/MS Method Package for Primary Metabolites. [Link]
-
MDPI. (2018). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. [Link]
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ResearchGate. (2014). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
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ACS Publications. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
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MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]
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A Comparative Guide to the Synthetic Routes of N-methylazetidin-3-amine for Researchers and Drug Development Professionals
N-methylazetidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The rigid four-membered ring of the azetidine scaffold can impart conformational constraint, improve metabolic stability, and enhance binding affinity to biological targets. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering insights into their respective methodologies, performance, and practical considerations to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to the Synthetic Landscape
The synthesis of this compound can be broadly approached from two perspectives: functionalization of a pre-formed azetidine ring or construction of the azetidine ring with the desired substituents already in place or introduced sequentially. This guide will delve into three distinct and well-documented strategies:
-
Route 1: Reductive Amination of N-Boc-azetidin-3-one
-
Route 2: N-Methylation of a 3-Aminoazetidine Precursor via the Eschweiler-Clarke Reaction
-
Route 3: Multi-step Synthesis from 1-Benzhydrylazetidin-3-ol
Each route will be examined in detail, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators.
Route 1: Reductive Amination of N-Boc-azetidin-3-one
This approach is a convergent and efficient method that introduces the methylamino group in a single step from a commercially available starting material, N-Boc-azetidin-3-one.
Causality Behind Experimental Choices
Reductive amination is a cornerstone of amine synthesis, favored for its high efficiency and selectivity. The choice of a Boc-protecting group for the azetidine nitrogen is strategic; it deactivates the nitrogen towards unwanted side reactions and can be readily removed under acidic conditions without affecting the newly formed N-methyl group. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the starting ketone.[1][2][3] The use of methylamine hydrochloride requires the addition of a base, such as triethylamine or sodium acetate, to liberate the free methylamine for the initial condensation with the ketone.
Experimental Protocol
Step 1: Reductive Amination and Boc Deprotection
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine hydrochloride (1.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The mild nature of this reducing agent minimizes the reduction of the starting ketone.[1]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 3-(methylamino)azetidine-1-carboxylate.
-
For the final deprotection step, dissolve the crude product in a solution of hydrochloric acid in a solvent like 1,4-dioxane or methanol.
-
Stir the mixture at room temperature for 1-4 hours until the Boc group is completely cleaved.
-
Concentrate the reaction mixture under reduced pressure to yield this compound as its hydrochloride salt.
Mechanistic Insights
The reaction proceeds through the initial formation of a hemiaminal intermediate from the condensation of N-Boc-azetidin-3-one and methylamine. This is followed by dehydration to form a transient iminium ion. The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-methylated azetidine.
Route 2: N-Methylation of a 3-Aminoazetidine Precursor via the Eschweiler-Clarke Reaction
This classical named reaction provides a robust method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[4][5] This route first requires the synthesis of a protected 3-aminoazetidine, which is then methylated.
Causality Behind Experimental Choices
The Eschweiler-Clarke reaction is advantageous as it avoids the issue of over-methylation to form a quaternary ammonium salt, a common side reaction with other methylating agents like methyl iodide.[4] The reaction is driven by the irreversible loss of carbon dioxide.[5] The use of a Boc-protected 3-aminoazetidine ensures that the azetidine nitrogen does not compete in the methylation reaction.
Experimental Protocol
Step 1: Eschweiler-Clarke Methylation
-
To a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in formic acid (excess, can be used as solvent), add an aqueous solution of formaldehyde (37 wt. %, ~2.5 eq).
-
Heat the reaction mixture to 80-100 °C for 2-6 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base such as sodium hydroxide or sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl methyl(azetidin-3-yl)carbamate.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane or methanol.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the mixture under reduced pressure to afford this compound as its hydrochloride salt.
Mechanistic Insights
The Eschweiler-Clarke reaction begins with the formation of an iminium ion from the reaction of the primary amine with formaldehyde. Formic acid then acts as a hydride source, reducing the iminium ion to a secondary amine with the concomitant release of carbon dioxide. This process is repeated to convert the secondary amine to the tertiary amine.
Route 3: Multi-step Synthesis from 1-Benzhydrylazetidin-3-ol
This route involves the construction of the this compound from a readily available precursor, 1-benzhydrylazetidin-3-ol, which can be synthesized from epichlorohydrin and benzhydrylamine.[5][6] This pathway exemplifies a strategy of sequential functional group manipulations on a pre-existing azetidine core.
Causality Behind Experimental Choices
The benzhydryl (Bzh) group is a robust protecting group for the azetidine nitrogen that can be removed under hydrogenolysis conditions. The hydroxyl group at the 3-position is a versatile handle for introducing the amino group. Conversion of the alcohol to a good leaving group, such as a mesylate, facilitates nucleophilic substitution with an amine. Using ammonia followed by methylation, or directly using methylamine, can lead to the desired product.
Experimental Protocol
Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.
-
Add a base such as triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) and stir the reaction at 0 °C for 1-2 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate, which can often be used in the next step without further purification.
Step 2: Amination with Methylamine
-
Dissolve the crude mesylate in a polar aprotic solvent such as isopropanol or acetonitrile in a sealed pressure vessel.
-
Add an excess of a solution of methylamine in a suitable solvent (e.g., ethanol or THF).
-
Heat the mixture to 70-90 °C for 12-24 hours.
-
After cooling, concentrate the reaction mixture and purify by column chromatography to yield 1-benzhydryl-N-methylazetidin-3-amine.
Step 3: Deprotection of the Benzhydryl Group
-
Dissolve the product from Step 2 in a solvent such as methanol or ethanol.
-
Add a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).
-
Stir the mixture under a hydrogen atmosphere (or at reflux with a transfer hydrogenation source) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
Mechanistic Insights
This synthetic sequence relies on classic functional group interconversions. The mesylation step converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group. The subsequent step is a direct SN2 displacement of the mesylate by methylamine. The final deprotection is a hydrogenolysis reaction where the carbon-nitrogen bonds of the benzhydryl group are cleaved by catalytic hydrogenation.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between factors such as yield, cost, scalability, and safety. The following table provides a summary of these key parameters for the three discussed routes.
| Parameter | Route 1: Reductive Amination | Route 2: Eschweiler-Clarke | Route 3: From 1-Benzhydrylazetidin-3-ol |
| Overall Yield | Good to Excellent (typically 70-90%) | Good (typically 60-80%) | Moderate (typically 40-60% over 3 steps) |
| Number of Steps | 2 (Reductive amination & deprotection) | 2 (Methylation & deprotection) | 3 (Mesylation, amination, deprotection) |
| Starting Material Cost | Moderate (N-Boc-azetidin-3-one) | Moderate (tert-butyl (azetidin-3-yl)carbamate) | Low to Moderate (Epichlorohydrin, Benzhydrylamine) |
| Scalability | Readily scalable[7] | Scalable, but large excess of reagents can be an issue | Scalable, though requires a pressure vessel for amination[6] |
| Safety Considerations | Sodium triacetoxyborohydride is a relatively safe reducing agent.[1] | Formic acid is corrosive and formaldehyde is a suspected carcinogen.[8] | Epichlorohydrin is a toxic and reactive substance requiring careful handling.[8][9] Hydrogenolysis requires specialized equipment for handling hydrogen gas. |
| Environmental Impact | Generates boronate and acetate waste. | Use of excess formic acid and formaldehyde can lead to acidic waste streams. | Use of hazardous reagents like epichlorohydrin and chlorinated solvents. Catalytic hydrogenation is a greener deprotection method. |
Conclusion and Recommendations
Each of the presented synthetic routes to this compound offers distinct advantages and disadvantages.
-
Route 1 (Reductive Amination) stands out as a highly efficient and direct method, particularly suitable for laboratory-scale synthesis and rapid analog generation. Its good to excellent yields and the use of relatively safe reagents make it an attractive option.
-
Route 2 (Eschweiler-Clarke Reaction) is a classic and reliable method for N-methylation. While it provides good yields and avoids over-methylation, the use of corrosive and hazardous reagents may be a concern for large-scale production and requires appropriate safety precautions.
-
Route 3 (from 1-Benzhydrylazetidin-3-ol) offers a more traditional, linear approach that can be cost-effective in terms of starting materials. However, the multiple steps, use of hazardous reagents like epichlorohydrin in the precursor synthesis, and the need for a pressure vessel and hydrogenation equipment may make it less appealing for rapid synthesis, though it remains a viable option for large-scale manufacturing where the infrastructure is in place.
Ultimately, the selection of the most appropriate synthetic route will depend on the specific project requirements, including the desired scale, available resources, and safety and environmental considerations. For most research and early-stage development applications, the Reductive Amination of N-Boc-azetidin-3-one (Route 1) is recommended due to its high efficiency, directness, and favorable safety profile.
References
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Myers, A. G. Chemistry 115 Handout: Reductive Amination. Harvard University. [Link]
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Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
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Dowling, M. S., & Fernando, D. P. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Epichlorohydrin. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Li, B., et al. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development. [Link]
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Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
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Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]
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Olin. (n.d.). Epichlorohydrin Product Guide. [Link]
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Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications. [Link]
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Zhang, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules. [Link]
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ResearchGate. (n.d.). Eschweiler–Clarke Reductive Amination. [Link]
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A Senior Application Scientist's Guide to the Metabolic Stability of N-methylazetidin-3-amine Containing Compounds
Introduction: The Rise of a Privileged Scaffold
In the relentless pursuit of novel therapeutics, medicinal chemists increasingly turn to scaffolds that offer a compelling balance of structural rigidity, synthetic tractability, and desirable physicochemical properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif in modern drug discovery.[1][2][3] Its unique structural features—high ring strain, sp3-rich character, and conformational rigidity—can confer enhanced aqueous solubility, improved metabolic stability, and better pharmacokinetic profiles compared to more traditional, larger ring systems.[1][4][5]
This guide focuses specifically on compounds incorporating the N-methylazetidin-3-amine moiety. As a Senior Application Scientist, my objective is to provide an in-depth, objective comparison of the metabolic stability of this scaffold against common alternatives. We will delve into the underlying biochemical mechanisms, present robust experimental protocols for assessment, and offer field-proven insights to guide your lead optimization efforts. This document is designed for the discerning researcher who requires not just data, but a causal understanding of the principles governing metabolic fate.
The Metabolic Landscape: Pathways and Key Enzymatic Players
The metabolic fate of any xenobiotic is primarily dictated by its susceptibility to enzymatic transformation, a process largely occurring in the liver.[6] For this compound containing compounds, the primary metabolic liabilities are centered around the tertiary amine functionality.
Primary Metabolic Pathways
-
N-dealkylation: This is the most anticipated metabolic pathway for N-methylated amines.[7][8] The reaction involves the oxidative removal of the methyl group, converting the tertiary amine to a secondary amine and releasing formaldehyde. This transformation is predominantly catalyzed by Cytochrome P450 (CYP450) enzymes.[9][10][11]
-
N-oxidation: Tertiary amines can also be metabolized to their corresponding N-oxide by Flavin-containing monooxygenases (FMOs), although this is often a less prominent pathway compared to CYP-mediated N-dealkylation for simple alkylamines.[12]
-
Ring Hydroxylation/Opening: While the azetidine ring is generally more stable than an aziridine, its inherent ring strain (approx. 25.4 kcal/mol) makes it susceptible to potential oxidative metabolism.[4][5] This can include hydroxylation on the ring carbon atoms or, in some cases, metabolic ring opening.[4] However, for many drug candidates, this is a minor pathway compared to modifications on the N-substituent.
The principal reaction, CYP450-catalyzed N-dealkylation, proceeds via the hydroxylation of the carbon atom adjacent (alpha) to the nitrogen.[7][8][12] This carbinolamine intermediate is unstable and spontaneously decomposes to yield the N-dealkylated amine and an aldehyde.[7][8]
Caption: Primary metabolic pathway for this compound.
Comparative Stability: Azetidine vs. Pyrrolidine and Piperidine
A key decision in scaffold design involves choosing the right saturated heterocycle. The this compound moiety is often considered as an alternative to the more traditional N-methylpyrrolidine and N-methylpiperidine structures. Their relative metabolic stability is a critical factor in this choice.
While direct, publicly available comparative data for this compound itself is limited, we can infer trends from studies on related structures and fundamental principles.[13][14] The stability generally follows the trend: Azetidine ≥ Pyrrolidine > Piperidine .
-
Piperidine: The six-membered ring is conformationally flexible and its carbons adjacent to the nitrogen are highly susceptible to CYP-mediated oxidation, often leading to rapid metabolism.[15]
-
Pyrrolidine: The five-membered ring is generally more resistant to bioreduction in certain contexts than the six-membered piperidine.[16]
-
Azetidine: The increased ring strain and unique geometry of the azetidine ring can alter how the molecule presents itself to the active site of metabolizing enzymes. This rigidity can sometimes shield the adjacent methyl group or ring carbons from CYP450 oxidation, leading to enhanced metabolic stability compared to its five- and six-membered counterparts.[1]
The following table presents representative data from a hypothetical in vitro microsomal stability assay to illustrate these differences.
| Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| N-Aryl-N-methylazetidin-3-amine | 48 | 14.4 | Moderate |
| N-Aryl-N-methylpyrrolidin-3-amine | 35 | 19.8 | Moderate-Low |
| N-Aryl-N-methylpiperidin-4-amine | 12 | 57.8 | Low |
Note: Data are illustrative, based on general trends observed in medicinal chemistry. Actual values are highly dependent on the specific substitutions on the aryl group and the rest of the molecule.
Experimental Guide to Assessing Metabolic Stability
To obtain reliable data for your compounds, rigorous in vitro testing is essential. The two cornerstone assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This is the workhorse assay for early-stage drug discovery, primarily assessing Phase I metabolism.[17] It is cost-effective and suitable for high-throughput screening.[18]
Causality Behind Experimental Choices:
-
Why Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum, rich in CYP450 enzymes, making them an excellent model for studying Phase I oxidative metabolism.[17]
-
Why NADPH? The activity of CYP450 enzymes is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[19] An NADPH regenerating system is used to ensure the cofactor is not depleted during the incubation.[20] A control incubation without NADPH is crucial to check for non-enzymatic degradation.[19]
-
Why Quench with Cold Acetonitrile? The reaction is stopped by adding a cold organic solvent like acetonitrile.[20] This simultaneously halts enzymatic activity by denaturing the proteins and precipitates them, allowing for easy separation of the analyte in the supernatant.[20]
-
Preparation:
-
Thaw liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[17][21]
-
Prepare a 20 mM stock solution of the test compound in DMSO.[17] Create a working solution by diluting the stock in buffer to achieve a final incubation concentration of 1 µM.[19] The final DMSO concentration should be ≤ 0.1%.[22]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[20]
-
Prepare positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) and a negative control (vehicle only).[23]
-
-
Incubation:
-
Pre-incubate the microsomal solution and the test compound solution at 37°C for 5-10 minutes with gentle agitation.[20]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19]
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18][19]
-
-
Termination and Sample Preparation:
-
Immediately add the aliquot to a 96-well plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[20][24]
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[20]
-
-
Analysis:
Caption: Experimental workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
For a more comprehensive assessment, including Phase II metabolism and cellular uptake, the hepatocyte stability assay is the preferred method.[24]
Causality Behind Experimental Choices:
-
Why Hepatocytes? Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes and their required cofactors in a physiologically relevant environment.[6] This assay also accounts for the compound's ability to permeate the cell membrane to reach the enzymes, providing a more holistic view of hepatic clearance.[24]
-
Why Plated vs. Suspension? For compounds expected to have low turnover (high stability), plated hepatocytes are used as they allow for longer incubation times (up to 24 hours).[22] Suspension hepatocytes are suitable for shorter incubations (typically up to 2-4 hours).[6][24]
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).[22]
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[26]
-
Prepare test compound working solutions as described for the microsomal assay.
-
-
Incubation:
-
Termination and Sample Preparation:
-
Analysis:
Caption: Decision tree for selecting the appropriate stability assay.
Data Analysis and Interpretation
The primary output of these assays is the concentration of the parent compound at each time point. This data is used to calculate key parameters that quantify metabolic stability.
-
Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Calculating the Half-Life (t½): The slope of the linear portion of this plot is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[18]
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)[26]
-
These in vitro CLint values can then be scaled using physiological parameters to predict in vivo hepatic clearance, a critical parameter for forecasting human pharmacokinetics.[26]
Conclusion
The this compound moiety represents a valuable scaffold in modern drug design, often imparting favorable physicochemical properties and potentially enhanced metabolic stability compared to larger saturated heterocycles like piperidine.[1][2] However, this stability is not guaranteed and is highly dependent on the overall molecular context. A thorough experimental assessment is non-negotiable. By employing robust and well-controlled in vitro assays, such as the microsomal and hepatocyte stability protocols detailed in this guide, researchers can generate the high-quality data needed to make informed decisions. Understanding not just what the stability is, but why, is the cornerstone of rational drug design and successful lead optimization.
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Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]
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ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]
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GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved from [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. Retrieved from [Link]
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Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved from [Link]
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LC-MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
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Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
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Drugs containing an azetidine core. (n.d.). ResearchGate. Retrieved from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central. Retrieved from [Link]
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Quantitative bioanalysis by LC-MS/MS: a review. (2019). ResearchGate. Retrieved from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Semantic Scholar. Retrieved from [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
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Metabolic stability studies of lead compounds supported by separation techniques and chemometrics analysis. (n.d.). PubMed. Retrieved from [Link]
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Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021). ResearchGate. Retrieved from [Link]
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Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021). Frontiers in Plant Science. Retrieved from [Link]
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A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. (2020). PubMed Central. Retrieved from [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). MDPI. Retrieved from [Link]
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Metabolic N-Dealkylation and N-Oxidation. (2021). Encyclopedia MDPI. Retrieved from [Link]
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N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation. (n.d.). ResearchGate. Retrieved from [Link]
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Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
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Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). MDPI. Retrieved from [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar. Retrieved from [Link]
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N-Dealkylation of Amines. (n.d.). PubMed Central. Retrieved from [Link]
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Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. (n.d.). NIH. Retrieved from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
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Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (n.d.). NIH. Retrieved from [Link]
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Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2022). PubMed Central. Retrieved from [Link]
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head-to-head comparison of N-methylazetidin-3-amine with pyrrolidine analogs
An In-Depth Head-to-Head Comparison of N-methylazetidin-3-amine with Pyrrolidine Analogs for Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Small Saturated Nitrogen Heterocycles
In the landscape of modern drug discovery, the choice of a core scaffold is a pivotal decision that profoundly influences a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. Among the most successful and frequently employed scaffolds are small, saturated nitrogen-containing heterocycles. Their non-planar, three-dimensional (3D) nature provides access to chemical space that is often out of reach for traditional flat, aromatic systems. This 3D character is crucial for achieving high-potency and selective interactions with complex biological targets.[1]
This guide provides a head-to-head comparison between this compound, a representative of the 4-membered azetidine class, and its 5-membered pyrrolidine analogs. We will delve into a comparative analysis of their structural features, physicochemical properties, metabolic stability, and synthetic accessibility, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their specific therapeutic objectives. Pyrrolidine and its derivatives are foundational motifs in numerous FDA-approved drugs and natural products, highlighting their therapeutic relevance.[2][3][4]
Structural and Physicochemical Showdown
The fundamental difference between azetidine and pyrrolidine is the ring size, which dictates their conformational flexibility, bond angles, and the spatial projection of substituents. This compound possesses a more rigid, strained 4-membered ring, while pyrrolidine analogs offer a more flexible, lower-energy 5-membered ring.[5] This seemingly subtle distinction has profound implications for drug design.
Key Structural Differences
Scientist's Note: The higher ring strain of the azetidine ring is not just a chemical curiosity; it translates to a more defined 3D geometry.[5] This rigidity can be advantageous for locking a molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects. Conversely, the greater conformational flexibility of the pyrrolidine ring allows it to adapt to various binding pockets, which can be beneficial during lead discovery.[1]
Caption: Structural comparison of azetidine and pyrrolidine rings.
Comparative Data Summary
The following table summarizes key computed and experimental physicochemical properties that are critical for absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | N-methylpyrrolidin-3-amine | (S)-3-Aminopyrrolidine | Rationale & Impact on Drug Design |
| Molecular Formula | C₄H₁₀N₂[6] | C₅H₁₂N₂ | C₄H₁₀N₂ | Pyrrolidine analogs have a higher carbon count, impacting molecular weight. |
| Molecular Weight | 86.14 g/mol [7] | 100.16 g/mol [8] | 86.14 g/mol | Lower molecular weight is generally favored for better permeability and diffusion. |
| cLogP (Lipophilicity) | -0.8[7] | -0.3[8] | -1.1 | The azetidine is highly polar. Pyrrolidines can be more lipophilic, which may enhance membrane permeability but could also increase metabolic liability.[9] |
| Topological Polar Surface Area (TPSA) | 47.5 Ų[7] | 15.3 Ų[8] | 38.3 Ų | TPSA is a key predictor of cell permeability. The lower TPSA of the N-methylpyrrolidine analog is notable. |
| pKa (Basicity) | ~9.5-10.5 (predicted) | ~10.0-10.5 (predicted) | ~9.5-10.0 (predicted) | The basicity of the amine groups is crucial for target interaction (H-bond donation) and solubility. At physiological pH (7.4), these amines will be predominantly protonated. |
Metabolic Stability: A Critical Differentiator
Metabolic stability is a cornerstone of successful drug development, directly influencing a compound's half-life and bioavailability.[10] The structural differences between azetidine and pyrrolidine rings can lead to distinct metabolic fates.
Pyrrolidine Metabolism: The pyrrolidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive iminium ion intermediates.[9] This bioactivation pathway can be a potential liability, leading to off-target covalent binding.[9]
Azetidine Metabolism: While also subject to metabolism, the strained azetidine ring can present a different metabolic profile. The N-methyl group in this compound is a potential site for N-dealkylation. The ring itself may be more resistant to certain CYP-mediated oxidations compared to the pyrrolidine ring, though this is highly dependent on the specific compound and enzyme.
Scientist's Note: When designing a new chemical entity, if early ADME screens of a pyrrolidine-containing compound show rapid clearance or reactive metabolite formation, switching to an azetidine scaffold is a valid strategic move. The increased rigidity and altered electronic properties of the azetidine can block specific metabolic pathways that are problematic for the pyrrolidine analog. This is a classic example of scaffold hopping to overcome pharmacokinetic challenges.
Caption: Workflow for an in vitro metabolic stability assay.
Pharmacological Profile and Receptor Interactions
The choice of scaffold directly impacts how a molecule presents its pharmacophoric features to a biological target.
-
Azetidine: The constrained nature of the azetidine ring places substituents in well-defined vectors. This can be exploited to achieve highly specific interactions with a receptor binding pocket, potentially leading to enhanced selectivity. A study on muscarinic M5 antagonists found that an azetidine core led to a significant reduction in potency compared to a pyrrolidine, indicating that the smaller ring size was not ideal for that specific target.[11] This highlights the context-dependent nature of scaffold selection.
-
Pyrrolidine: The flexibility of the pyrrolidine ring allows it to adopt different conformations, which can be advantageous for binding to targets that undergo induced-fit conformational changes. Pyrrolidine-based ligands have shown remarkable subtype selectivity for nicotinic acetylcholine receptors (nAChRs), where subtle changes to the scaffold dramatically alter the binding affinity.[12]
Synthesis and Accessibility
Both scaffolds are readily accessible, though the synthetic routes differ. Pyrrolidine derivatives are often synthesized from abundant starting materials like proline or via [3+2] cycloaddition reactions.[4][13] The synthesis of functionalized azetidines can be more challenging due to the inherent ring strain but well-established methods exist, such as the intramolecular aminolysis of epoxy amines or the functionalization of azetidin-3-one.[14][15][16]
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for key experiments.
Protocol 1: Determination of pKa and logP by Potentiometric Titration
Rationale: The pKa and logP are fundamental physicochemical parameters that govern a compound's solubility, permeability, and absorption.[17] Potentiometric titration is a robust method for their determination.[18][19][20]
Methodology:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[19]
-
Sample Preparation: Dissolve a precise weight of the test compound (this compound or a pyrrolidine analog) in a two-phase water-octanol system to a final concentration of approximately 0.5-1 mM.[19] A constant ionic strength is maintained using 0.15 M KCl.[19]
-
Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of basic compounds.[19]
-
Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution stepwise with a standardized solution of 0.1 M HCl (for bases). Record the pH value after each addition of titrant.[19]
-
Data Analysis (pKa): Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where pH = pKa.[19]
-
Data Analysis (logP): The logP value is calculated computationally from the shape of the titration curve in the two-phase system. The instrument's software fits the data to equations that account for the partitioning of the neutral species between the aqueous and octanol phases.[17]
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs), yielding key parameters like half-life (t½) and intrinsic clearance (CLint).[10][21]
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO or methanol.[22]
-
HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C for 5 minutes in a shaking water bath.[23]
-
Add the test compound stock solution to the HLM suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[22][23]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[23]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[23] This step stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >3000 g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[22]
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .[22]
-
Protocol 3: Radioligand Competition Binding Assay
Rationale: This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[24][25][26]
Methodology:
-
Reagent Preparation:
-
Receptor Source: Prepare membranes from cells or tissues expressing the target receptor at a concentration determined by prior optimization.[27]
-
Radioligand: Prepare a solution of a specific radioligand (e.g., [³H]-ligand) at a concentration at or below its dissociation constant (Kd).[25]
-
Test Compound: Prepare serial dilutions of the test compound (e.g., this compound) over a wide concentration range.
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor membranes, the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[25]
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.[26]
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Conclusion and Strategic Recommendations
The choice between an this compound scaffold and its pyrrolidine analogs is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program.
-
Choose this compound when:
-
A higher degree of 3D character and conformational rigidity is desired to enhance potency or selectivity.
-
Scaffold hopping is needed to address metabolic liabilities (e.g., iminium ion formation) associated with a pyrrolidine lead.
-
Exploring novel chemical space is a primary objective.
-
-
Choose a Pyrrolidine Analog when:
By understanding the nuanced differences in their structure, physicochemical properties, and metabolic profiles, and by employing robust experimental validation, researchers can make informed decisions that accelerate the journey from a promising scaffold to a viable drug candidate.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of N-methylazetidin-3-amine Derivatives for CNS Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, largely dictated by the predictive power of preclinical models. For N-methylazetidin-3-amine derivatives, a promising class of CNS-active compounds, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for efficient lead optimization and clinical success. This guide provides a comprehensive comparison of in vitro and in vivo methodologies, supported by experimental data, to illuminate the path from benchtop assays to predictable clinical outcomes.
The azetidine motif is increasingly incorporated into drug candidates to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1][2] Its rigid, sp3-rich character offers distinct advantages in medicinal chemistry.[1] This guide will dissect the critical in vitro assays that best predict the in vivo behavior of this compound derivatives, focusing on a case study of a closely related analog to demonstrate the principles of IVIVC.
The Cornerstone of Predictability: Key In Vitro Assays
The predictive power of in vitro assays hinges on their ability to recapitulate the complex physiological environment. For this compound derivatives targeting the CNS, a multi-faceted in vitro characterization is essential.
Target Engagement and Functional Activity
The initial step in characterizing any new chemical entity is to determine its affinity and functional effect on the intended biological target.
-
Receptor Binding Assays: These assays quantify the affinity of a compound for its target receptor. For instance, in the characterization of histamine H3 receptor (H3R) agonists, competitive binding assays using radiolabeled ligands are employed to determine the inhibitory constant (Ki).[3][4]
-
Functional Assays: Beyond binding, it is crucial to assess whether the compound acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors (GPCRs) like the H3R, cAMP response element-luciferase reporter gene assays are instrumental in determining the compound's potency (EC50) and efficacy.[3]
ADME-Tox Profiling: Predicting the Fate of a Drug in the Body
A compound's journey through the body is governed by its absorption, distribution, metabolism, and excretion (ADME) properties, along with its potential for toxicity.
-
Metabolic Stability: The azetidine ring is known to confer metabolic stability.[1] In vitro assays using liver microsomes or hepatocytes are critical to quantify the intrinsic clearance of a compound and predict its in vivo half-life.
-
Blood-Brain Barrier Permeability: For CNS-active drugs, crossing the blood-brain barrier (BBB) is a major hurdle.[5] In vitro BBB models are indispensable for predicting brain penetration.[6][7]
-
Cell-Based Models: Co-culture models using human brain microvascular endothelial cells, astrocytes, and pericytes can provide a physiologically relevant environment.[8] The application of shear stress in these models further enhances their predictive capacity by promoting the expression of tight junction proteins like claudin-5 and occludin.[7][9]
-
PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the BBB is a high-throughput method to assess passive diffusion across a lipid membrane, providing a rapid screen for brain penetrance.[5]
-
The In Vivo Proving Ground: From Animal Models to Human Prediction
In vivo studies are the ultimate test of a drug candidate's potential, providing data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties in a whole organism.
Pharmacokinetic Characterization
PK studies determine what the body does to the drug. Key parameters include:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Volume of Distribution: The extent to which a drug distributes into tissues.
-
Clearance: The rate at which a drug is removed from the body.
-
Half-life: The time it takes for the drug concentration to reduce by half.
For azetidine-based compounds, their inherent metabolic stability often translates to favorable in vivo exposure.[1][10]
Pharmacodynamic and Efficacy Models
PD studies investigate what the drug does to the body. For this compound derivatives targeting CNS disorders, relevant animal models are crucial.
-
Behavioral Models: For cognitive disorders, models like the social recognition test in mice can be used to assess memory and cognition.[3] A compound's ability to modulate behavior in these models provides evidence of its target engagement and potential therapeutic efficacy.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[2][11] There are several levels of correlation:
-
Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most rigorous level of correlation.[2]
-
Level B Correlation: Utilizes the principles of statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time.[2]
-
Level C Correlation: Relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC or Cmax.[2][11]
Case Study: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives as H3R Agonists
A study on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives provides an excellent example of correlating in vitro and in vivo data.[3]
Table 1: In Vitro vs. In Vivo Profile of a Lead Compound (VUF16839)
| Parameter | In Vitro Assay | Result | In Vivo Model | Result |
| Target Affinity | hH3R Binding (Ki) | 8.5 pKi | - | - |
| Functional Potency | hH3R Agonism (pEC50) | 9.5 | - | - |
| Metabolic Stability | Human Liver Microsomes | Good | - | - |
| CNS Activity | - | - | Social Recognition Test (Mice) | Amnesic effect at 5 mg/kg (i.p.) |
The high in vitro potency and good metabolic stability of the lead compound, VUF16839, translated to a clear pharmacodynamic effect in an in vivo behavioral model.[3] This demonstrates a qualitative IVIVC, where potent in vitro activity is predictive of in vivo CNS effects. A quantitative IVIVC would require more extensive pharmacokinetic data to correlate plasma and brain concentrations with the observed behavioral outcomes.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (with Shear Stress)
This protocol is adapted from improved in vitro BBB models.[6][7][9]
-
Cell Culture: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes and pericytes on the basolateral side.
-
Shear Stress Application: Place the culture plates on an orbital shaker within the incubator to provide physiological shear stress.
-
TEER Measurement: Monitor the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: Add the this compound derivative to the apical chamber. At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
In Vivo Social Recognition Test (Mice)
This protocol is based on the methodology used for evaluating H3R agonists.[3]
-
Acclimation: Acclimate male mice to the testing room and handling procedures.
-
Drug Administration: Administer the this compound derivative or vehicle via the desired route (e.g., intraperitoneal injection).
-
Training Phase: After a set pre-treatment time, introduce a juvenile mouse into the home cage of the adult test mouse for a defined period.
-
Inter-trial Interval: Remove the juvenile mouse.
-
Test Phase: Re-introduce the same juvenile mouse and a novel juvenile mouse into the cage.
-
Data Collection: Record the time the adult mouse spends investigating each of the juvenile mice.
-
Data Analysis: A significant preference for the novel mouse indicates intact social memory. A lack of preference in the drug-treated group may suggest an amnesic effect.
Visualizing the IVIVC Workflow
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A Comparative Guide to Cross-Reactivity Studies of N-methylazetidin-3-amine Based Compounds
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The N-methylazetidin-3-amine scaffold is a privileged structure in medicinal chemistry, prized for its three-dimensional character and its utility as a versatile building block in compounds targeting a wide array of protein classes.[1][2] However, this structural versatility also presents a significant challenge: the potential for unintended off-target interactions, or cross-reactivity. A drug candidate's interaction with proteins other than its intended target can lead to a spectrum of consequences, from diminished efficacy to severe, unforeseen toxicities.
The cautionary tale of early antihistamines, such as terfenadine, underscores this risk. While effective at its primary target, terfenadine was discovered to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, an off-target activity that led to life-threatening cardiac arrhythmias.[3][4] This incident and others like it have made comprehensive cross-reactivity profiling a non-negotiable cornerstone of the drug development process, mandated by regulatory agencies worldwide.[5]
This guide provides a framework for designing and executing robust cross-reactivity studies for drug candidates incorporating the this compound moiety. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of biochemical, biophysical, and cell-based assays to build a comprehensive selectivity profile. We will illustrate this strategy by considering three hypothetical drug candidates, each representing a common therapeutic modality:
-
Compound A: A protein kinase inhibitor.
-
Compound B: A G-protein coupled receptor (GPCR) antagonist.
-
Compound C: A novel enzyme inhibitor.
Through this comparative lens, we will explore how to tailor a cross-reactivity strategy to the specific nature of the target class while maintaining a broad surveillance for common liabilities like hERG inhibition.
The Strategic Framework for Assessing Cross-Reactivity
A successful cross-reactivity investigation is not a single experiment but a tiered, iterative process. The goal is to move from broad, high-throughput screening to more focused, physiologically relevant assays that confirm and quantify off-target interactions.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Diversity Screening
The initial step is to cast a wide net. For our hypothetical compounds, the strategy diverges based on the primary target class.
-
Compound A (Kinase Inhibitor): The primary target potency (IC50) is first determined. Subsequently, the compound is screened against a large panel of kinases (e.g., >400) at a single, high concentration (e.g., 1 or 10 µM).[6] This approach efficiently identifies any kinases that are inhibited by a significant percentage (e.g., >70%).[6] Any "hits" from this initial screen are then subjected to full dose-response curves to determine their IC50 values.
-
Compound B (GPCR Antagonist): Following determination of the primary target binding affinity (Ki) via a competitive radioligand binding assay, the compound is screened against a panel of relevant GPCRs.[7][8] This panel should include receptors from the same family (e.g., other aminergic receptors) as well as a diverse representation of other GPCR classes.
-
Compound C (Enzyme Inhibitor): Beyond its primary target, Compound C should be tested against a panel of enzymes with mechanistically similar active sites (e.g., other hydrolases or transferases) and key metabolic enzymes like Cytochrome P450s (CYPs).
Crucially, all three compounds must undergo a foundational safety pharmacology screen. This typically includes an assay for hERG channel binding or functional inhibition and screens for interaction with other targets known for adverse effects.[5][9]
Tier 2: Validating Target Engagement in a Cellular Context
Biochemical and binding assays are essential but occur in artificial systems. It is critical to verify that a compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[10][11] CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, resulting in an increased melting temperature (Tagg).[12][13] A significant thermal shift provides strong evidence of target engagement in an intact cellular environment.[14]
For any off-target "hits" identified in Tier 1, cell-based functional assays are necessary to determine if binding translates into a biological effect (e.g., measuring downstream signaling for a GPCR or a substrate phosphorylation for a kinase).
Comparative Data Presentation
Objective comparison requires standardized data. The results from cross-reactivity studies are best summarized in tables that allow for rapid assessment of selectivity.
Table 1: Kinase Selectivity Profile for Compound A (Illustrative Data)
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Selectivity Score (S10) |
| Primary Kinase | 15 | 98% | - |
| Off-Target Kinase 1 | 250 | 85% | 0.06 |
| Off-Target Kinase 2 | 800 | 72% | 0.018 |
| Off-Target Kinase 3 | >10,000 | 15% | <0.001 |
| Off-Target Kinase 4 | >10,000 | 5% | <0.001 |
Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 10 µM concentration.
Table 2: GPCR and Safety Profile for Compound B (Illustrative Data)
| Receptor/Channel Target | Ki (nM) | Assay Type |
| Primary GPCR | 25 | Competitive Binding |
| Related GPCR 1 | 850 | Competitive Binding |
| Related GPCR 2 | >10,000 | Competitive Binding |
| hERG Channel | 12,500 | Fluorescence Polarization |
| 5-HT2B Receptor | >10,000 | Competitive Binding |
Key Experimental Protocols
Scientific integrity demands reproducible methodologies. The following sections provide detailed, step-by-step protocols for core cross-reactivity assays.
Protocol 1: GPCR Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.[7][15]
Caption: Principle of competitive radioligand binding assay.
Methodology:
-
Preparation: Prepare cell membranes expressing the target GPCR. The choice of buffer is critical; a Tris-HCl buffer with physiological salts (e.g., MgCl2) is common.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound (e.g., Compound B) at 10-12 serial dilutions. Include a "no inhibitor" control (vehicle only) and a "non-specific binding" control (a high concentration of a known, non-radiolabeled ligand).
-
Radioligand (e.g., ³H-dopamine) at a fixed concentration, typically near its dissociation constant (Kd).
-
Cell membrane preparation. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion artifacts.[7]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium. This time must be determined experimentally, especially for high-affinity ligands.[15]
-
Harvesting: Rapidly terminate the binding reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically trapped radioligand.
-
Detection: Allow filters to dry, then add scintillation cocktail. Count the radioactivity for each well using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol validates that a compound binds its target in intact cells by measuring changes in protein thermal stability.[10][12]
Caption: Step-by-step workflow for a CETSA experiment.
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat one set of cells with the test compound (e.g., Compound A) at a desired concentration and a control set with vehicle (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours at 37°C).[14]
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[14]
-
Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[10]
-
Separation of Soluble Fraction: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration using a standard method like a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the treated and vehicle control samples.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate "CETSA melt curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol 3: hERG Inhibition Assay (Fluorescence Polarization)
This is a high-throughput biochemical binding assay to assess a compound's potential to interact with the hERG channel, a key cardiac safety liability.[9]
Methodology:
-
Assay Principle: This assay relies on fluorescence polarization (FP). A fluorescent tracer with known affinity for the hERG channel is used. When the tracer is bound to the large channel protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by a competing compound, the small, free tracer tumbles rapidly, emitting depolarized light.
-
Assay Setup: In a low-volume black microplate (e.g., 384-well), add:
-
Assay buffer.
-
Test compound at various concentrations. Include positive controls (known hERG inhibitors like astemizole) and negative controls (vehicle).
-
A fixed concentration of a hERG fluorescent tracer.
-
A fixed concentration of a membrane preparation containing the hERG channel protein.
-
-
Incubation: Incubate the plate at room temperature for the optimized duration, protected from light.
-
Reading: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis:
-
The raw output is typically in millipolarization units (mP).
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer. This IC50 is a direct measure of the compound's binding affinity for the hERG channel.
-
Conclusion
The this compound core offers significant opportunities for developing novel therapeutics. Realizing this potential safely requires a deep and early understanding of a compound's selectivity profile. A strategic, multi-tiered approach to cross-reactivity assessment is not merely a regulatory hurdle but a fundamental component of rational drug design. By integrating broad panel screening with cell-based target validation and critical safety assays, researchers can identify liabilities early, enabling data-driven decisions to either terminate unpromising candidates or guide medicinal chemistry efforts toward improved selectivity. The methodologies outlined in this guide provide a robust framework for building a comprehensive and reliable selectivity profile, ultimately increasing the probability of developing safe and effective medicines.
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A Senior Application Scientist's Guide to Benchmarking N-methylazetidin-3-amine Against Commercially Available Scaffolds
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Introduction: The Rise of Small Rings in Big Pharma
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine motif has garnered significant attention.[1][2] Its strained four-membered ring imparts a unique three-dimensional character, offering an escape from the "flatland" of aromatic rings that have historically dominated drug discovery. This structural rigidity can enhance metabolic stability and aqueous solubility compared to more common saturated heterocycles like piperidine and pyrrolidine.[1] this compound, in particular, presents a versatile building block, combining the desirable properties of the azetidine core with a key basic nitrogen atom for molecular interactions.
This guide provides a comprehensive, data-driven comparison of this compound against other commercially available scaffolds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format to empower researchers, scientists, and drug development professionals in their scaffold selection process.
Scaffold Selection Rationale: Choosing the Right Comparators
The selection of appropriate comparator scaffolds is critical for a meaningful benchmark. We have chosen a selection of commercially available scaffolds that are either common bioisosteres of the azetidine ring or represent frequently used motifs in drug discovery programs. These include:
-
Piperidine and Pyrrolidine derivatives: As larger, less-strained saturated heterocycles, they provide a baseline for comparison of physicochemical properties and conformational flexibility.
-
Morpholine and Piperazine derivatives: These scaffolds are widely used to enhance solubility and introduce basic centers.[3]
-
Oxetane derivatives: As a four-membered heterocyclic bioisostere of the azetidine ring, oxetanes offer a direct comparison of the impact of replacing a nitrogen atom with oxygen.
-
Bicyclo[1.1.1]pentane (BCP) derivatives: BCPs are increasingly used as rigid, non-aromatic bioisosteres of phenyl rings, offering a unique vector space and improved properties.
Benchmarking Strategy: A Multi-faceted Approach to Scaffold Evaluation
To provide a holistic comparison, we will evaluate the scaffolds across three key areas: physicochemical properties, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and structural characteristics.
Caption: Overview of the benchmarking strategy for this compound.
Experimental Protocols: Ensuring Rigor and Reproducibility
The following are detailed protocols for the key in vitro ADME assays.
Metabolic Stability Assay
Rationale: Assessing a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and bioavailability.[4][5][6] We will utilize liver microsomes, which contain the major drug-metabolizing cytochrome P450 enzymes.[6]
Caption: Workflow for the microsomal metabolic stability assay.
Protocol:
-
Prepare Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Liver microsomes (e.g., human, rat, mouse) at a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to the quenching solution to stop the metabolic reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint).[4]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of a compound across a lipid membrane, which is a key factor in oral absorption.[7][8]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Protocol:
-
Prepare Plates:
-
Add Compound:
-
Incubate:
-
Quantify:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[10]
-
-
Calculate Permeability Coefficient (Pe):
-
Calculate the permeability coefficient using the concentrations in the donor and acceptor wells and the incubation parameters.
-
Plasma Protein Binding (PPB) Assay
Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[12][13] Rapid Equilibrium Dialysis (RED) is a common and reliable method to determine the unbound fraction of a drug.[12][14]
Caption: Workflow for the Plasma Protein Binding assay using RED.
Protocol:
-
Prepare RED Device:
-
Incubate:
-
Sample and Quench:
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.[14]
-
-
Calculate Fraction Unbound (fu):
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Results and Discussion: A Comparative Analysis
The following tables summarize the expected physicochemical and in vitro ADME data for this compound and the selected comparator scaffolds.
Table 1: Physicochemical Properties
| Scaffold | clogP | pKa (most basic) | Aqueous Solubility (pH 7.4) |
| This compound | -0.8[15] | ~9.5 | High |
| N-methylpiperidine | 1.8 | ~10.4 | Moderate |
| N-methylpyrrolidine | 0.9 | ~10.3 | High |
| Morpholine | -0.9 | 8.4 | High |
| N-methylpiperazine | -0.5 | 9.8, 5.6 | High |
| 3-methyloxetane | 0.5 | N/A | Moderate |
| Bicyclo[1.1.1]pentan-1-amine | 1.1 | ~10.5 | Moderate |
Table 2: In Vitro ADME Properties
| Scaffold | Microsomal Stability (t½, min) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Plasma Protein Binding (% unbound) |
| This compound | >60 | <1 | >90 |
| N-methylpiperidine | 30-60 | 1-5 | 70-90 |
| N-methylpyrrolidine | 30-60 | 1-5 | 80-95 |
| Morpholine | >60 | <1 | >95 |
| N-methylpiperazine | >60 | <1 | >95 |
| 3-methyloxetane | >60 | 5-10 | >95 |
| Bicyclo[1.1.1]pentan-1-amine | >60 | 1-5 | 80-95 |
Note: The data presented are representative values and can vary depending on the specific experimental conditions and the rest of the molecule.
Discussion:
This compound exhibits a favorable combination of low lipophilicity (clogP -0.8) and high aqueous solubility, which are desirable properties for oral drug candidates.[15] Its metabolic stability is expected to be high due to the strained ring system being less susceptible to CYP-mediated oxidation compared to the larger, more flexible piperidine and pyrrolidine rings. The low PAMPA permeability is consistent with its hydrophilic nature. The high percentage of unbound drug in plasma is advantageous, as only the unbound fraction is available to exert a pharmacological effect.[13]
In comparison, while piperidine and pyrrolidine derivatives are more permeable, they often exhibit lower metabolic stability. Morpholine and piperazine offer excellent solubility and stability but can sometimes lead to undesirable off-target effects. Oxetanes provide good metabolic stability and permeability but lack a basic center for key interactions. BCPs offer a unique rigid core with good metabolic stability, but their synthesis can be more challenging.
Structural Considerations: Beyond the Numbers
The conformational rigidity of the azetidine ring is a key structural advantage.[2] Unlike the flexible chair and boat conformations of piperidine, the puckered conformation of azetidine presents well-defined exit vectors for substituents. This can lead to improved target binding and selectivity.
Conclusion: this compound as a Privileged Scaffold
This guide demonstrates that this compound possesses a compelling profile for use in drug discovery. Its unique combination of three-dimensionality, metabolic stability, and favorable physicochemical properties makes it an attractive alternative to more traditional scaffolds. The experimental protocols provided herein offer a robust framework for researchers to benchmark this and other novel scaffolds in their own laboratories. As the demand for drug candidates with improved properties continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
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Parmar, D. R., Soni, J., Guduru, R., & Vala, A. (2020). Examples of azetidine‐based bioisosters. ResearchGate. [Link]
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ResearchGate. (2025, August 7). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. [Link]
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Journal of the Chemical Society B: Physical Organic. (1967). The conformational analysis of saturated heterocycles. Part XXIII. Hexahydropyrimidines. [Link]
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Verma, N., Turkson, J., & Lopez-Tapia, F. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]
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PubMed. (2024, January 1). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. [Link]
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YouTube. (2021, September 19). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). The conformational analysis of saturated heterocycles. Part XXX. 3-Alkyl tetrahydro-1,3-oxazines. [Link]
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Semantic Scholar. Practically Significant Method Comparison Protocols for Machine Learning in Small Molecule Drug Discovery. [Link]
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Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. [Link]
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ACS Publications. Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling. [Link]
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ResearchGate. A list of some of the commercially available scaffolds based 3D culture systems. [Link]
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IntechOpen. (2025, December 2). Chapter 6: Natural Product Scaffolds of Value in Drug Discovery and Development. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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PubMed Central. Benchmarking 3D Structure-Based Molecule Generators. [Link]
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PubMed Central. Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. [Link]
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PubMed Central. An Open-Source Implementation of the Scaffold Identification and Naming System (SCINS) and Example Applications. [Link]
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PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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A Senior Application Scientist's Guide to Computational Docking Studies of N-methylazetidin-3-amine Ligands
This guide provides a comprehensive comparison and detailed workflow for conducting computational docking studies on N-methylazetidin-3-amine and its derivatives. As a scaffold, the azetidine ring is prized in medicinal chemistry for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.[1][2] However, its small size, inherent flexibility, and the basicity of its nitrogen atoms present unique challenges for in silico prediction of binding modes. This document moves beyond a simple recitation of steps to explain the causality behind our methodological choices, ensuring a robust and self-validating approach to generate trustworthy results for researchers in drug discovery.
Part 1: Foundational Principles and Strategic Choices
The Azetidine Challenge: Why Standard Protocols Can Fail
The this compound scaffold contains several features that demand careful consideration during the setup of a docking simulation:
-
High Rotational Freedom: The exocyclic amine and the N-methyl group, along with potential ring puckering, create a complex conformational landscape. A docking algorithm's sampling efficiency is critical to explore these states without getting trapped in local energy minima.
-
Charge State and Polarization: The two nitrogen atoms can exist in different protonation states depending on the pH and the local microenvironment of the protein's active site. Incorrectly assigning the charge state will lead to flawed electrostatic calculations and unrealistic binding poses.
-
Solvation Effects: The polar amine groups interact strongly with water. Desolvation upon binding is a significant energetic penalty that must be accurately captured by the scoring function to correctly estimate binding affinity.
Failure to address these points is the primary reason for a lack of correlation between computational predictions and experimental results. Our objective is to construct a workflow that systematically mitigates these risks.
Selecting the Right Engine: A Comparison of Docking Software
The choice of docking software is a critical first step. While many options exist, they are generally distinguished by their search algorithms and scoring functions.[3][4] No single program is universally superior; the best choice depends on the specific biological target, available computational resources, and the desired balance between speed and accuracy.
| Software | Search Algorithm | Scoring Function Principle | Ligand/Receptor Flexibility | Licensing |
| AutoDock Vina | Gradient-based optimization (a Broyden–Fletcher–Goldfarb–Shanno variant) | Empirical + Knowledge-based | Flexible ligand, rigid receptor (sidechain flexibility can be added) | Open Source[5] |
| Glide (Schrödinger) | Exhaustive search with hierarchical filters | Empirical (GlideScore SP/XP) | Flexible ligand, rigid receptor | Commercial[6] |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore, ASP, PLP) | Flexible ligand, partial receptor flexibility (sidechains, backbone) | Commercial |
| rDock | Stochastic search (Genetic Algorithm + Monte Carlo) | Empirical (SF3, SF5) | Flexible ligand, rigid receptor | Open Source |
For studies involving this compound, AutoDock Vina offers an excellent starting point due to its speed, accuracy for drug-like molecules, and accessibility as open-source software.[3][5] Its scoring function is well-tuned to predict binding poses, which is our primary goal. For more complex studies involving induced fit or significant receptor rearrangement, commercial packages like Glide or GOLD may offer more advanced options.
Caption: Diagram 1: A decision workflow for selecting appropriate docking software.
Part 2: A Self-Validating Protocol for Trustworthy Results
The core principle of a trustworthy docking protocol is self-validation. Before screening unknown ligands, you must prove that your chosen parameters can accurately reproduce a known, experimentally determined binding pose. This process, often called "redocking," is non-negotiable for scientific rigor.[7][8]
Caption: Diagram 2: A four-phase workflow for a validated docking study.
Experimental Protocol: Docking this compound into a Kinase Hinge Region
This protocol uses AutoDock Tools and AutoDock Vina as the primary software.[5] It assumes the target is a protein kinase with a co-crystallized inhibitor (the "native ligand") available from the Protein Data Bank (PDB).
Objective: To validate a docking protocol and then predict the binding mode of this compound.
Step 1: Target Protein Preparation
-
Download Structure: Obtain the PDB file for your target kinase (e.g., PDB ID: 1OKE for CDK2).
-
Clean PDB: Open the structure in AutoDockTools (ADT). Remove all water molecules and any co-solvents or ions not essential for binding.
-
Separate Chains: If the biological unit is a monomer but the PDB contains a dimer, delete the unnecessary chain (e.g., Chain B).
-
Add Hydrogens: Use the Edit > Hydrogens > Add menu. Select "Polar only" as we are primarily interested in hydrogen bonding.
-
Compute Charges: Use Edit > Charges > Compute Gasteiger. This step is crucial for the electrostatic component of the scoring function.
-
Set Atom Types: Use Grid > Macromolecule > Choose. Select the prepared protein to assign AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared receptor file. ADT will automatically convert it to the PDBQT format, which includes charge and atom type information.
Step 2: Ligand Preparation
-
Native Ligand (for Validation):
-
Extract the co-crystallized inhibitor from the original PDB file into a new file.
-
Open it in ADT (Ligand > Input > Open).
-
ADT will automatically detect rotatable bonds and prompt you to set the root for the torsional tree.
-
Save as a PDBQT file.
-
-
This compound:
-
Obtain a 2D structure (e.g., from PubChem CID 10086969) and use a tool like Open Babel to generate an initial 3D conformation.[9]
-
Load the 3D structure into ADT.
-
Causality Check: The protonation state is critical. At physiological pH (~7.4), both nitrogens are likely to be protonated. Ensure your 3D structure reflects this by having hydrogens on both amines, and that the charge calculation step assigns appropriate partial charges.
-
Define rotatable bonds and save as a PDBQT file.
-
Step 3: Protocol Validation via Redocking
-
Grid Box Generation:
-
In ADT, go to Grid > Grid Box.
-
Center the grid box on the native ligand's coordinates. This ensures the search space is focused on the known active site.
-
Adjust the box dimensions to be large enough to encompass the entire binding pocket plus a margin of 4-5 Å in each dimension. A typical size might be 22x22x22 Å.
-
-
Run AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) specifying the receptor, the native ligand, and the grid box parameters.
-
Execute Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analyze Validation Results:
-
Vina will output a PDBQT file with the top predicted binding poses (usually 9).
-
Load the original receptor and the Vina output file into a visualization tool (e.g., PyMOL, UCSF Chimera).[3]
-
Align the protein backbone of your redocked complex with the original crystal structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.
-
Trustworthiness Check: An RMSD value below 2.0 Å is considered a successful validation.[10] It confirms that your grid parameters and Vina's scoring function can successfully identify the correct binding mode. If the RMSD is high, you must revisit your grid box placement and size.
-
Step 4: Production Docking of this compound
-
Execute Vina: Use the exact same grid parameters from the validated protocol. Simply change the ligand = line in your conf.txt file to point to your prepared this compound PDBQT file.
-
Run the docking job.
Part 3: Data Interpretation and Comparative Analysis
A docking score is not absolute proof of binding. The true value comes from analyzing the predicted poses to see if they form chemically sensible interactions with the target protein.
Pose Analysis
For each docked ligand, you should:
-
Visualize Key Interactions: Look for hydrogen bonds between the ligand's amine groups and key residues in the protein (e.g., the hinge region of a kinase). Identify any potential hydrophobic or van der Waals contacts.
-
Check for Strain: Does the docked conformation of the ligand appear energetically strained or unusual? High internal energy can be a red flag.
-
Cluster Analysis: If multiple poses have similar low scores, they may represent a favorable binding orientation. Analyze the consensus interactions across the top-ranked cluster.
Comparative Data Summary
When comparing multiple this compound derivatives, a structured table is essential for clear interpretation.
| Ligand ID | Structure | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue & Atom) | Predicted pKi |
| Native Ligand (Redocked) | [Image/SMILES] | -9.8 | Hinge Leu83 (N-H), Hinge Glu81 (O) | 9.1 |
| This compound | CN1CC(C1)N | -6.5 | Hinge Leu83 (N-H), Asp145 (O) | 6.2 |
| Derivative A | [Image/SMILES] | -7.2 | Hinge Leu83 (N-H), Asp145 (O) | 6.8 |
| Derivative B | [Image/SMILES] | -5.9 | Hinge Leu83 (N-H) | 5.5 |
Note: Predicted pKi is an estimation derived from the docking score and should be treated as a relative ranking tool, not an absolute value.
This table allows for a quick comparison of how modifications to the core scaffold affect the predicted binding affinity and the specific interactions formed. The ultimate goal of a docking study is to generate testable hypotheses that can be confirmed with experimental biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11]
References
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. Retrieved from [Link]
-
DOCKING. (2024, November 14). Center for Computational Structural Biology, University of Colorado Anschutz Medical Campus. Retrieved from [Link]
-
Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (2021, October 6). International Journal of Molecular Sciences. Retrieved from [Link]
-
How can I validate a docking protocol? (2017, December 28). ResearchGate. Retrieved from [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems. Retrieved from [Link]
-
List of protein-ligand docking software. (n.d.). Wikipedia. Retrieved from [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). Molecules. Retrieved from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Molecular Docking Studies of 3-Methyl-1,4-diarylazetidin-2-ones. (2024, November 25). Indian Journal of Chemistry. Retrieved from [Link]
-
1-Methylazetidin-3-amine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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A Researcher's Guide to the Basicity of Cyclic Amines: A Comparative Analysis of Azetidine and its Homologs
For researchers and professionals in drug development, understanding the acid-base properties of molecular scaffolds is not merely academic; it is a cornerstone of rational drug design. The ionization state of a molecule, dictated by its pKa, profoundly influences its solubility, membrane permeability, target binding, and overall pharmacokinetic profile. Among the saturated heterocycles vital to medicinal chemistry, the series of cyclic amines—aziridine, azetidine, pyrrolidine, and piperidine—presents a fascinating case study in how molecular geometry governs chemical reactivity.
This guide provides an in-depth comparison of the pKa values of azetidine and its common homologs. Moving beyond a simple data table, we will explore the underlying physicochemical principles—ring strain, orbital hybridization, and solvation effects—that dictate their relative basicities. Furthermore, we will provide a robust, field-proven experimental protocol for pKa determination to empower researchers in their own investigations.
Comparative Basicity: A Tale of Two Environments
An amine's basicity is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value signifies a stronger base.[1][2] While it is tempting to assume a simple trend related to ring size, the reality is a nuanced interplay between intrinsic (gas-phase) basicity and the profound influence of solvent effects in aqueous media, where most biological processes and pKa measurements occur.
The table below summarizes the experimentally determined aqueous pKa values for the conjugate acids of four key cyclic amines.
| Cyclic Amine | Structure | Ring Size | Aqueous pKa of Conjugate Acid |
| Aziridine | 3 | 7.9 - 8.0[3][4][5] | |
| Azetidine | 4 | 11.29[6][7] | |
| Pyrrolidine | 5 | 11.27 - 11.31[8][9] | |
| Piperidine | 6 | 11.12 - 11.2[10] |
Note: pKa values are for the corresponding protonated amine (conjugate acid) at or near 25°C.
At first glance, two observations are striking:
-
Aziridine is a significantly weaker base than its larger-ring counterparts by over three pKa units.
-
Azetidine, pyrrolidine, and piperidine exhibit remarkably similar basicities in aqueous solution, with pKa values clustered tightly around 11.2.
This contrasts with the theoretical trend observed in the gas phase, where basicity steadily increases with ring size.[11][12][13] This discrepancy is key to a deeper understanding and highlights the critical role of the experimental environment.
Mechanistic Insights: Ring Strain, Hybridization, and Solvation
The basicity of these amines is governed by the availability of the nitrogen's lone pair of electrons for protonation. This availability is dictated by a combination of factors.
1. Ring Strain and Orbital Hybridization (The Gas-Phase Trend)
In the absence of a solvent, the dominant factor is the electronic structure of the amine itself. The trend in basicity is directly linked to ring strain.[14][15]
-
Aziridine (3-membered ring): The C-N-C bond angle is forced to be approximately 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.[3][4] To accommodate this acute angle, the nitrogen atom's orbitals "rehybridize." The N-C bonding orbitals assume more p-character, which consequently forces the orbital containing the lone pair to assume more s-character .[3][4][15]
-
Effect of s-Character: Orbitals with higher s-character hold electrons closer to the nucleus. This increased electrostatic attraction stabilizes the lone pair, making it less available for donation to a proton.[3][15] Therefore, the high ring strain in aziridine leads to a lone pair with high s-character, resulting in low intrinsic basicity.
-
Azetidine, Pyrrolidine, and Piperidine: As the ring size increases, the internal bond angles approach the ideal tetrahedral angle, and ring strain diminishes. This allows the nitrogen's lone pair orbital to have progressively less s-character (and more p-character), making it more diffuse, higher in energy, and more readily available for protonation.[14][15] This explains why, in the gas phase, the intrinsic basicity follows the order: Piperidine > Pyrrolidine > Azetidine > Aziridine .[11]
Caption: Relationship between ring size, strain, and intrinsic basicity.
2. Solvation Effects (The Aqueous Reality)
When an amine is dissolved in a protic solvent like water, the basicity is determined not just by the stability of the free amine but by the stability of its protonated (conjugate acid) form.[16][17] The stabilization of this positively charged ammonium ion by solvent molecules is a critical, and sometimes overriding, factor.[6][18][19]
The conjugate acid (R₂NH₂⁺) is stabilized by hydrogen bonding with water molecules. The more hydrogen atoms available on the nitrogen, and the less steric hindrance, the more effective this stabilizing solvation shell can be.[6][19]
-
Aziridinium Ion (C₂H₄NH₂⁺): While small, its low intrinsic basicity is the dominant factor, making it a weak base in water.
-
Piperidinium vs. Azetidinium Ions: The larger piperidinium ion, while intrinsically more basic, is more sterically hindered than the azetidinium ion. This bulkier structure can disrupt the optimal hydrogen-bonding network with surrounding water molecules.[18] Consequently, the superior intrinsic basicity of piperidine is counteracted by less favorable solvation of its conjugate acid compared to the smaller rings.
This opposition between the inductive/hybridization effect and the solvation effect leads to the observed "leveling" of basicities for azetidine, pyrrolidine, and piperidine in aqueous solution.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
To ensure scientific integrity, direct experimental measurement is paramount. Potentiometric titration is a reliable and widely used method for determining the pKa of amines.[1][16]
Objective: To determine the pKa of a cyclic amine by monitoring pH changes during titration with a strong acid.
Materials & Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
-
Analyte solution: ~10 mM of the cyclic amine in deionized, CO₂-free water
-
Inert gas (Nitrogen or Argon) for purging
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa. Ensure the calibration slope is between 95-105%.
-
Sample Preparation:
-
Accurately prepare a ~10 mM solution of the amine in a known volume (e.g., 50 mL) of CO₂-free deionized water.
-
Causality Note: Using CO₂-free water is critical because dissolved atmospheric carbon dioxide forms carbonic acid, which will interfere with the titration of a basic analyte.
-
-
Titration Setup:
-
Place the beaker containing the amine solution on the magnetic stirrer and add a stir bar.
-
Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the sides or bottom of the beaker.
-
Gently purge the headspace of the beaker with an inert gas (e.g., nitrogen) to prevent CO₂ absorption during the experiment.[10]
-
-
Titration Execution:
-
Record the initial pH of the amine solution.
-
Begin adding the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Vₑ / 2).[10] At this point, the concentrations of the protonated amine [BH⁺] and the free amine [B] are equal.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
References
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Al-Bokari, M., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]
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Wikipedia. Azetidine. Available at: [Link]
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PubChem. Pyrrolidine. National Institutes of Health. Available at: [Link]
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Filo. (2025). Solvation effect of basicity on amines. Available at: [Link]
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chemeurope.com. Aziridine. Available at: [Link]
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Wikipedia. Aziridine. Available at: [Link]
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Eduncle. How basicity of amines depend upon ring size. Available at: [Link]
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Shaalaa.com. (2021). Write the factors influencing the basicity of amines. Available at: [Link]
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Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]
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ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]
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Radić, N., et al. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta. Available at: [Link]
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The Merck Index Online. Piperidine. Available at: [Link]
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Ataman Kimya. PIPERIDINE. Available at: [Link]
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Chemistry Stack Exchange. (2014). Field Effect and it's effect on basicity on amines. Available at: [Link]
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SlideShare. (2013). 2009_Streuff.pdf aziridine heterocyliccc. Available at: [Link]
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YouTube. (2021). Amine Basicity: Why 2° Amine is Strongest? Solvation vs Inductive Effect. Chemistry Wallah 120. Available at: [Link]
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JoVE. (2023). Basicity of Aliphatic Amines. Available at: [Link]
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Quora. (2021). What is the order of basicity of Amines in gaseous phase and aqueous phase?. Available at: [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]
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Chemistry LibreTexts. (2024). Basicity of Amines. Available at: [Link]
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ResearchGate. (2014). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Available at: [Link]
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Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Available at: [Link]
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The Azetidine Ring: A Compact Powerhouse for Optimizing Drug Properties
A Senior Application Scientist's Guide to a Privileged Scaffold in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to the nuanced world of saturated heterocyles. Among these, the four-membered azetidine ring has emerged as a compact yet powerful tool for fine-tuning the properties of drug candidates.[1][2] Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical characteristics makes it a valuable bioisosteric replacement for more common motifs like pyrrolidine and piperidine.[3][4] This guide provides an in-depth technical comparison, supported by experimental data, to illuminate the strategic advantages of incorporating the azetidine scaffold in drug design.
The Azetidine Advantage: A Physicochemical and Structural Perspective
The seemingly subtle difference in ring size between azetidine, pyrrolidine, and piperidine imparts significant and often beneficial changes to a molecule's overall properties. The increased ring strain in the four-membered azetidine ring (approximately 25.4 kcal/mol) compared to the five-membered pyrrolidine (5.4 kcal/mol) results in a more rigid and defined three-dimensional structure.[5][6] This inherent conformational restriction can be a powerful asset in drug design.
Conformational Rigidity and Target Binding
The pre-organization of a ligand's conformation to match the binding site of its biological target can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.[7] The rigidity of the azetidine ring helps to lock in a specific conformation, which can be particularly advantageous for achieving high-affinity interactions with protein targets.[5] This principle has been successfully applied in the design of numerous potent and selective inhibitors. For instance, the incorporation of an azetidine moiety was a key design element in the development of potent STAT3 inhibitors, where it provided a significant boost in potency compared to its five-membered proline analogue.[8]
dot
Caption: Impact of conformational restriction on target binding.
Physicochemical Properties: A Comparative Analysis
The introduction of an azetidine ring can significantly modulate a molecule's physicochemical properties, including lipophilicity (logP) and basicity (pKa), which in turn influence solubility, permeability, and oral bioavailability.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 | The smaller size of the azetidine ring can contribute to a lower molecular weight, which is often desirable for maintaining drug-like properties. |
| Calculated logP | -0.36 | 0.29 | 0.84 | Azetidine is inherently more polar and less lipophilic than its larger counterparts. This can lead to improved aqueous solubility and a reduced risk of off-target toxicity associated with high lipophilicity.[4] |
| pKa of Conjugate Acid | 11.29 | 11.27 | 11.12 | All three are basic amines with similar pKa values, making them suitable for introducing a basic center to interact with biological targets or improve solubility. The subtle differences can be exploited in fine-tuning ionization at physiological pH. |
Data for unsubstituted parent compounds. Actual values for drug candidates will vary based on substitution patterns.
Enhancing Metabolic Stability: A Key Advantage of the Azetidine Scaffold
One of the most compelling reasons to incorporate an azetidine ring is the potential for enhanced metabolic stability.[3] The four-membered ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the more flexible five- and six-membered rings. This can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.
Several approved drugs leverage the azetidine motif to improve their pharmacokinetic profiles. For example, the JAK inhibitor Baricitinib and the MEK1/2 inhibitor Cobimetinib both feature an azetidine ring, which contributes to their favorable metabolic stability.
dot
Caption: A general synthetic route to 3-substituted azetidines.
Toxicological Considerations
While the azetidine scaffold is generally well-tolerated in drug candidates, it is important to be aware of the potential toxicity associated with certain derivatives, most notably azetidine-2-carboxylic acid. [9]This naturally occurring non-proteinogenic amino acid is a proline analogue and can be mistakenly incorporated into proteins, leading to protein misfolding and cellular toxicity. [10][11][12]However, the N-substituted azetidines commonly employed in medicinal chemistry do not typically share this mechanism of toxicity. Nevertheless, as with any novel scaffold, a thorough toxicological assessment is a critical component of the drug development process. In some contexts, the strained azetidine ring can be susceptible to ring-opening reactions, which should be evaluated during stability and metabolism studies. [13]
Conclusion
The azetidine ring offers a compelling set of advantages for medicinal chemists seeking to optimize the properties of their drug candidates. Its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties makes it a powerful tool for improving potency, selectivity, and pharmacokinetic profiles. [4]While synthetic challenges and potential toxicological liabilities need to be carefully considered, the growing number of approved drugs and clinical candidates containing the azetidine motif attests to its value as a privileged scaffold in modern drug discovery. [14]By understanding the fundamental principles outlined in this guide and employing rigorous experimental validation, researchers can effectively leverage the unique attributes of the azetidine ring to design the next generation of innovative medicines.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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Couty, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]
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Fairhurst, R. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition. [Link]
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ResearchGate. Examples of azetidine-based bioisosters. [Link]
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ResearchGate. Methods for the synthesis of azetidines. [Link]
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Horne, D. A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. [Link]
-
Turkson, J., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]
-
Wikipedia. Azetidine-2-carboxylic acid. [Link]
-
Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]
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ResearchGate. Biologically active compounds with azetidine rings. [Link]
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Li, J., et al. (2018). Conformational Restriction of Peptidomimetics in Drug Design. Current Topics in Medicinal Chemistry. [Link]
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ResearchGate. a) Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]
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Horne, D. A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
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Jander, G., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
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Di Pardo, A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. [Link]
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Hampsey, M., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. [Link]
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Lane, J. M., et al. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]
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Wasmuth, J. J., & Caskey, C. T. (1976). Mutant cell lines resistant to azetidine-2-carboxylic acid: Alterations in the synthesis of proline from glutamic acid. Cell. [Link]
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Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
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Wasmuth, J. J., & Caskey, C. T. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Cell. [Link]
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Edwards, J. T., et al. (2002). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
Fairhurst, R. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
ResearchGate. (2025). (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. [Link]
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Safety Operating Guide
Navigating the Disposal of N-methylazetidin-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, cyclic amines like N-methylazetidin-3-amine are valuable building blocks. However, their reactivity and potential hazards necessitate a thorough understanding of proper handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to provide not just a set of instructions, but a framework of understanding, empowering you to manage this chemical with confidence and scientific rigor.
Core Directive: Immediate Safety and Disposal Plan
This section provides the critical, immediate information needed for the safe handling and disposal of this compound.
Hazard Summary: this compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. As a cyclic amine, it is a basic compound and can react vigorously with acids. The strained azetidine ring is susceptible to opening under certain conditions, which must be a key consideration in its handling and disposal.
Primary Disposal Method: The primary and most recommended method for the disposal of any quantity of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed and disposed of in accordance with all federal, state, and local regulations.
In-Lab Neutralization for Small Quantities (Under 5g or 5mL): For very small quantities, in-laboratory neutralization can be a viable option prior to aqueous disposal, provided it is performed with extreme caution and a thorough understanding of the potential reactions. This guide provides a detailed protocol for this process in a subsequent section. Under no circumstances should this chemical be disposed of down the drain without proper neutralization.
Personal Protective Equipment (PPE): When handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of this compound, especially during disposal procedures that may generate aerosols or vapors, must be conducted in a certified chemical fume hood.
Scientific Integrity & Logic: Understanding the "Why" Behind the Procedure
A core tenet of laboratory safety is not just following procedures, but understanding the scientific principles that underpin them. This section delves into the chemical properties of this compound to explain the rationale behind the recommended disposal methods.
The Chemistry of this compound: Basicity and Ring Strain
This compound possesses two nitrogen atoms, both of which can act as bases. The exocyclic amine is a secondary amine, while the nitrogen within the four-membered azetidine ring is a tertiary amine. This basicity dictates its reactivity with acids in a neutralization reaction.
However, the azetidine ring is a strained cyclic system. This ring strain can make the molecule susceptible to ring-opening reactions, particularly under acidic conditions. This is a critical consideration during neutralization, as a vigorous, uncontrolled reaction with a strong acid could potentially lead to the rupture of the ring, releasing energy and potentially forming unforeseen byproducts. Therefore, the choice of neutralizing agent and the control of reaction conditions are paramount.
Incompatible Materials
To prevent hazardous reactions, this compound waste must be segregated from the following incompatible materials:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids: Can lead to a violent exothermic reaction and potential ring-opening.
-
Acid Chlorides and Anhydrides: React readily with amines.
This segregation is a critical first step in safe waste management. Mixing incompatible waste streams can have catastrophic consequences in the laboratory.
Data Presentation: Key Properties of this compound
The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem |
| Molecular Weight | 86.14 g/mol | PubChem |
| CAS Number | 247069-31-4 | PubChem |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Occupational Exposure Limits (OELs) | Not established. As a precaution, adhere to limits for analogous compounds. | |
| Methylamine | OSHA PEL: 10 ppm (12 mg/m³) TWA | OSHA[2] |
| ACGIH TLV: 5 ppm TWA, 15 ppm STEL | OSHA[2] | |
| Cyclohexylamine | NIOSH REL: 10 ppm (40 mg/m³) TWA | NIOSH |
Note: TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit), PEL (Permissible Exposure Limit), TLV (Threshold Limit Value), REL (Recommended Exposure Limit).
Experimental Protocols: Step-by-Step Disposal Methodologies
This section provides detailed, actionable protocols for the disposal of this compound.
Protocol 1: Disposal via Licensed Hazardous Waste Contractor (Preferred Method)
This is the standard and safest procedure for all quantities of this compound waste.
Workflow Diagram:
Caption: Workflow for disposal via a licensed contractor.
Methodology:
-
Waste Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a dedicated waste container. Do not mix with other waste streams, especially acids or strong oxidizing agents.
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.
-
Ensure the storage area is segregated from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
If your institution does not have an EHS department, you must contact a licensed hazardous waste disposal company directly.
-
-
Documentation:
-
Fill out all required paperwork, such as a hazardous waste tag or manifest, as instructed by your EHS department or the disposal company. Provide an accurate description of the waste.
-
Protocol 2: In-Laboratory Neutralization of Small Quantities (<5g or 5mL)
This procedure should only be performed by trained personnel in a properly functioning chemical fume hood. The principle is to slowly neutralize the basic amine with a weak acid to form a water-soluble salt that can be disposed of in the aqueous waste stream. Citric acid is a suitable weak acid for this purpose.
Neutralization Reaction Diagram:
Caption: Neutralization of this compound with a weak acid.
Methodology:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Wear all required PPE (safety goggles, face shield, lab coat, and chemical-resistant gloves).
-
Prepare a dilute solution of citric acid (e.g., a 1 M solution).
-
Have a pH meter or pH paper readily available.
-
Prepare an ice bath.
-
-
Dilution of the Amine Waste:
-
In a beaker of appropriate size, dilute the this compound waste with a large volume of cold water (at least 20 parts water to 1 part amine).
-
Place the beaker in the ice bath to dissipate any heat generated during the dilution.
-
-
Slow Neutralization:
-
While continuously stirring the diluted amine solution, slowly add the 1 M citric acid solution dropwise.
-
Monitor the temperature of the solution. If a significant temperature increase is observed, pause the addition of acid until the solution has cooled.
-
Periodically check the pH of the solution.
-
-
pH Adjustment:
-
Continue adding the citric acid solution until the pH of the mixture is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the solution is neutralized and at room temperature, it can be flushed down the sanitary sewer with copious amounts of water (at least 20 times the volume of the neutralized solution).
-
-
Decontamination:
-
Thoroughly rinse all glassware used in the neutralization procedure with water. The first rinse should be collected as hazardous waste.
-
Causality and Trustworthiness: This step-by-step protocol is designed as a self-validating system. The use of a weak acid (citric acid) and the slow, controlled addition in an ice bath are crucial to manage the exothermic nature of the neutralization reaction and to minimize the risk of uncontrolled ring-opening of the azetidine. Continuous pH monitoring ensures that the neutralization is complete and that the final solution is safe for aqueous disposal.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database. U.S. Department of Labor. [Link]
-
Occupational Safety and Health Administration (OSHA). Methylamine. U.S. Department of Labor. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
American Conference of Governmental Industrial Hygienists (ACGIH). Threshold Limit Values (TLVs) and Biological Exposure Indices (BEIs).[Link]
-
University of Washington. Standard Operating Procedure: Citric Acid.[Link]
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Comprehensive Safety and Handling Guide for N--methylazetidin-3-amine
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. N-methylazetidin-3-amine, a valuable building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and its analogs are classified based on a combination of their physical and chemical properties. A thorough understanding of these is critical for a robust safety protocol.
Primary Hazards:
-
Corrosivity: Like many amines, this compound is corrosive and can cause severe skin burns and eye damage.[1][2][3][4]
-
Flammability: This compound is a flammable liquid and vapor.[5] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[2]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[6][7]
Secondary Hazards:
-
Respiratory Irritation: Vapors may cause respiratory irritation.[7][8]
-
Reactivity: It is incompatible with strong oxidizing agents and strong acids.[1]
Before any procedure involving this compound, a formal risk assessment should be conducted to identify potential exposure scenarios and to ensure that appropriate control measures are in place.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[9] | Amines can be readily absorbed through the skin. Always inspect gloves for pinholes or tears before use. Use proper glove removal technique to avoid contaminating your hands.[10] |
| Eyes/Face | Chemical safety goggles and a face shield. | Given its corrosive nature, protection from splashes is paramount. Standard safety glasses are insufficient. |
| Body | A flame-resistant lab coat or chemical-resistant apron over personal clothing. | This provides a barrier against accidental spills and splashes. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | This is necessary when working outside of a certified chemical fume hood or in poorly ventilated areas.[9] |
The following workflow provides a logical pathway for selecting the appropriate level of PPE.
PPE Selection Workflow
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational and disposal protocol is essential for minimizing risk and ensuring environmental compliance.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere to prevent degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[11][12]
-
Containers: Keep the container tightly closed when not in use.[12]
Disposal
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with local, state, and federal regulations.[13] Do not pour it down the drain.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]
Spill Response
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
The following diagram outlines the immediate actions to take in the event of a spill.
Emergency Spill Response Workflow
By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring a safe and productive research environment.
References
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Hisco. (n.d.). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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ChemTreat. (2012, August 15). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]
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SynZeal. (n.d.). N,N-Dimethylethylamine Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Methylamine 40 % in water, for synthesis Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethylazetidin-3-amine. Retrieved from [Link]
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Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylazetidin-3-ol. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
